molecular formula C5H6INO B1427781 3-Ethyl-5-iodo-isoxazole CAS No. 1427195-43-4

3-Ethyl-5-iodo-isoxazole

Cat. No.: B1427781
CAS No.: 1427195-43-4
M. Wt: 223.01 g/mol
InChI Key: AYZHPZAABZVAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-iodo-isoxazole is a useful research compound. Its molecular formula is C5H6INO and its molecular weight is 223.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-5-iodo-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZHPZAABZVAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethyl-5-iodo-isoxazole synthesis from ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-5-iodo-isoxazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable heterocyclic scaffold for drug discovery and materials science. Recognizing the inherent chemical constraints of utilizing ethyl acetoacetate as a direct precursor for a C3-ethyl substituent, this document outlines a robust and logical three-step synthetic pathway. The synthesis commences with the formation of the 3-ethyl-5-hydroxyisoxazole core via a classic Claisen condensation, proceeds through halogenation to a 5-chloro intermediate, and culminates in a Finkelstein reaction to yield the target this compound. This guide is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and the causal reasoning behind key experimental choices.

Strategic Analysis: The Challenge of the Designated Starting Material

The isoxazole ring is a cornerstone in medicinal chemistry, frequently synthesized from β-dicarbonyl compounds and hydroxylamine.[1][2] A retrosynthetic analysis of the target molecule, this compound, reveals the necessity of a precursor that can provide the C3-ethyl moiety.

The specified starting material, ethyl acetoacetate (CH₃C(O)CH₂C(O)OEt), upon reaction with hydroxylamine, characteristically yields a 3-methyl -isoxazol-5-one or a 5-methyl -isoxazol-3-ol derivative.[3][4] The inherent structure of ethyl acetoacetate does not contain the requisite three-carbon chain to form a C3-ethyl group in a standard condensation reaction.

Therefore, to achieve the synthesis of the target molecule with high fidelity and efficiency, a more appropriate β-keto ester must be selected. This guide employs ethyl 3-oxopentanoate (ethyl propionylacetate), which is the logical precursor to establish the 3-ethylisoxazole core. This strategic pivot is essential for a successful synthesis and reflects a foundational understanding of heterocyclic chemistry.

The chosen synthetic route is illustrated below:

G cluster_0 Overall Synthetic Workflow A Ethyl 3-Oxopentanoate B 3-Ethyl-5-hydroxyisoxazole A->B  Step 1:  NH₂OH·HCl, NaHCO₃  (Cyclocondensation) C 3-Ethyl-5-chloroisoxazole B->C  Step 2:  POCl₃  (Chlorination) D This compound (Target) C->D  Step 3:  NaI, Acetone  (Finkelstein Reaction)

Caption: Overall workflow for the synthesis of this compound.

Part I: Synthesis of the 3-Ethylisoxazole Core

The foundational step in this synthesis is the construction of the isoxazole ring. This is achieved through the cyclocondensation of a β-keto ester with hydroxylamine, a variant of the Claisen isoxazole synthesis.[5]

Principle and Mechanism

The reaction proceeds via initial formation of an oxime at the more electrophilic ketone carbonyl of ethyl 3-oxopentanoate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime oxygen onto the ester carbonyl, forms a tetrahedral intermediate. Elimination of ethanol and subsequent tautomerization yield the stable 3-ethyl-5-hydroxyisoxazole product. The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl released from hydroxylamine hydrochloride without promoting unwanted side reactions.

G cluster_1 Mechanism: Isoxazole Ring Formation start Ethyl 3-oxopentanoate + NH₂OH oxime Oxime Intermediate start->oxime 1. Nucleophilic Attack cyclized Cyclized Intermediate oxime->cyclized 2. Intramolecular    Cyclization product 3-Ethyl-5-hydroxyisoxazole cyclized->product 3. Elimination of EtOH    & Tautomerization

Caption: Simplified mechanism for the formation of the isoxazole ring.

Experimental Protocol: Synthesis of 3-Ethyl-5-hydroxyisoxazole
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxopentanoate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium bicarbonate (1.1 eq).

  • Solvent Addition: Add absolute ethanol to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2-3 with 2M HCl to protonate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 3-ethyl-5-hydroxyisoxazole as a solid.

Part II: Halogenation of the Isoxazole Core

With the 3-ethyl-5-hydroxyisoxazole precursor in hand, the next phase involves converting the C5-hydroxyl group into the target iodide. A direct conversion is often inefficient. A more reliable and widely adopted strategy in heterocyclic chemistry is a two-step process: conversion to a more reactive chloro intermediate, followed by a halide exchange reaction.

Step 2 Protocol: Synthesis of 3-Ethyl-5-chloroisoxazole

Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent, ideal for converting the hydroxyisoxazole (which exists in tautomeric equilibrium with the isoxazolone form) into the corresponding 5-chloro derivative.

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagents: Carefully add 3-ethyl-5-hydroxyisoxazole (1.0 eq) to phosphorus oxychloride (POCl₃) (3.0-5.0 eq), ensuring the solid is fully wetted. A small amount of a high-boiling point solvent like toluene can be used if necessary, but often the reaction is run neat.

  • Reaction: Heat the mixture to 100-110 °C and stir for 2-3 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Very slowly and cautiously, pour the reaction mixture onto crushed ice in a large beaker. (Caution: This is a highly exothermic and vigorous reaction that releases HCl gas).

  • Extraction: Once the quenching is complete, neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 3-ethyl-5-chloroisoxazole can be purified by silica gel column chromatography.

Step 3 Protocol: Synthesis of this compound (Finkelstein Reaction)

Causality: The Finkelstein reaction is a classic Sɴ2 halide exchange. In an acetone solvent, sodium iodide (NaI) is soluble, whereas the sodium chloride (NaCl) byproduct is not. According to Le Châtelier's principle, the precipitation of NaCl drives the equilibrium towards the formation of the desired iodo-product.

  • Setup: To a 100 mL round-bottom flask, add 3-ethyl-5-chloroisoxazole (1.0 eq) and sodium iodide (NaI) (1.5-2.0 eq).

  • Solvent: Add anhydrous acetone as the solvent.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

  • Workup: Cool the mixture to room temperature and filter to remove the precipitated NaCl. Wash the solid with a small amount of cold acetone.

  • Extraction: Concentrate the filtrate using a rotary evaporator. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with a 5% aqueous sodium thiosulfate solution (1 x 25 mL) to remove any residual iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound. Further purification can be achieved via column chromatography if necessary.

Quantitative Data Summary

The following table provides a representative summary of the reagents and typical yields for this synthetic sequence.

StepReactantReagent(s)Molar Eq.ProductTypical Yield
1Ethyl 3-oxopentanoateNH₂OH·HCl / NaHCO₃1.1 / 1.13-Ethyl-5-hydroxyisoxazole75-85%
23-Ethyl-5-hydroxyisoxazolePOCl₃3.0-5.03-Ethyl-5-chloroisoxazole80-90%
33-Ethyl-5-chloroisoxazoleNaI1.5-2.0This compound>90%

Conclusion

This guide details a logical and efficient three-step synthesis for this compound. By addressing the chemical impracticality of using ethyl acetoacetate and substituting the appropriate precursor, this methodology provides a reliable pathway for accessing this important heterocyclic building block. The protocols described are grounded in well-established chemical principles, ensuring reproducibility and high yields, making them suitable for application in both academic research and industrial drug development settings.

References

  • Claisen Isoxazole Synthesis Mechanism. (2021). Organic Chemistry - YouTube. [Link]

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Claisen isoxazole synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. (1985). Agricultural and Biological Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. [Link]

  • Mild and Regioselective Iodination of 3,5-Disubstituted Isothiazoles with N-Iodosuccinimide and Trifluoroacetic Acid. (2025). ResearchGate. [Link]

  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to 3-Ethyl-5-iodo-isoxazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

Predicted Physicochemical Properties of 3-Ethyl-5-iodo-isoxazole

In the absence of experimental data, the physicochemical properties of this compound can be predicted based on its constituent functional groups and by referencing structurally similar compounds.

PropertyPredicted ValueRationale
Molecular Formula C₅H₆INOBased on the chemical structure
Molecular Weight 223.01 g/mol Calculated from the molecular formula
Appearance Colorless to pale yellow solid or oilSimilar iodo-heterocycles are often crystalline solids or high-boiling oils.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO, DMF), sparingly soluble in water.The presence of the iodo and ethyl groups increases lipophilicity.
Boiling Point > 200 °CThe iodine atom significantly increases the molecular weight and van der Waals forces.
Melting Point Variable; likely a low-melting solidDependent on crystal lattice packing.

Strategic Synthesis of this compound

The synthesis of 3,5-disubstituted isoxazoles is well-established in organic chemistry. The primary and most versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3]

Key Synthetic Approach: [3+2] Cycloaddition

This powerful and convergent strategy allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. The general workflow is depicted below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product propionaldehyde_oxime Propionaldehyde Oxime in_situ_generation In situ generation of Propanenitrile Oxide propionaldehyde_oxime->in_situ_generation Oxidizing Agent (e.g., NCS, NaOCl) iodoacetylene Iodoacetylene cycloaddition [3+2] Cycloaddition iodoacetylene->cycloaddition in_situ_generation->cycloaddition final_product This compound cycloaddition->final_product

Caption: General workflow for the synthesis of this compound via [3+2] cycloaddition.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Materials:

  • Propionaldehyde oxime

  • N-Chlorosuccinimide (NCS) or Sodium hypochlorite (NaOCl)

  • Iodoacetylene

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Preparation of Iodoacetylene: Iodoacetylene can be prepared from acetylene and iodine in the presence of a base. Caution: Iodoacetylene is unstable and should be used immediately after preparation.

  • In situ Generation of Propanenitrile Oxide:

    • Dissolve propionaldehyde oxime in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of NCS in anhydrous DCM dropwise to the stirred solution of the oxime.

    • After the addition is complete, add triethylamine dropwise to the reaction mixture. The formation of the hydroximoyl chloride intermediate is followed by in situ elimination to the nitrile oxide.

  • [3+2] Cycloaddition:

    • To the freshly prepared solution of propanenitrile oxide, add a solution of iodoacetylene in anhydrous DCM dropwise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to obtain pure this compound.

Reactivity and Potential Applications in Drug Development

The structure of this compound offers several avenues for further chemical modification, making it a valuable building block in medicinal chemistry.

Reactivity_and_Applications cluster_core This compound cluster_reactivity Key Reactive Site cluster_reactions Potential Cross-Coupling Reactions cluster_applications Potential Therapeutic Applications core_molecule This compound iodo_group Iodo Group at C5 core_molecule->iodo_group suzuki Suzuki Coupling iodo_group->suzuki Aryl/Vinyl Boronic Acids sonogashira Sonogashira Coupling iodo_group->sonogashira Terminal Alkynes heck Heck Coupling iodo_group->heck Alkenes buchwald Buchwald-Hartwig Amination iodo_group->buchwald Amines anticancer Anticancer Agents suzuki->anticancer antimicrobial Antimicrobial Agents sonogashira->antimicrobial cns_agents CNS Agents heck->cns_agents buchwald->anticancer

Caption: Reactivity of the C5-iodo group and potential therapeutic applications.

The iodine atom at the 5-position of the isoxazole ring is a key functional handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of novel isoxazole derivatives for biological screening.

  • Suzuki Coupling: Reaction with aryl or vinyl boronic acids can introduce substituted aromatic or vinylic moieties, which are common in bioactive molecules.

  • Sonogashira Coupling: Coupling with terminal alkynes can be used to synthesize extended, rigid structures often found in enzyme inhibitors.

  • Heck Coupling: This reaction allows for the introduction of various alkene substituents.

  • Buchwald-Hartwig Amination: The introduction of substituted amines can modulate the polarity and hydrogen-bonding capabilities of the molecule, which is crucial for target engagement.

The resulting complex molecules can be screened for a variety of biological activities, leveraging the established therapeutic potential of the isoxazole scaffold.

Safety and Handling

While a specific safety data sheet for this compound is not available, general laboratory safety precautions for handling novel, potentially bioactive compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a promising, albeit currently non-commercialized, building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis can be achieved through established and reliable [3+2] cycloaddition methodologies. The presence of the versatile C5-iodo group opens up a vast chemical space for derivatization through modern cross-coupling reactions. For researchers in drug discovery, this molecule offers a strategic starting point for the development of new isoxazole-based therapeutics targeting a wide range of diseases. As with any novel compound, thorough characterization and biological evaluation are essential next steps to unlock its full potential.

References

  • Priya, S., Balasubramanian, S., Ponnuswamy, M. N., & Pandi, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Serbian Chemical Society, 83(1), 1-28.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • PubChem. (2026, January 10). Ethyl 3-(1h-indol-3-yl)-isoxazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 5-(1-Iodoethyl)-3-propan-2-yl-1,2-oxazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-(1-Iodoethyl)-3-methyl-4,5-dihydro-1,2-oxazole. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry.
  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • ResearchGate. (n.d.). Schematic diagram for the synthesis route for isoxazole derivatives.... Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4789.
  • ChemSynthesis. (2025, May 20). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). ethyl 3-ethyl-5-hydroxy-isoxazole-4-carboxylate, min 97%, 10 grams. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-ethyl-5-iodo-1,3-oxazole (C5H6INO). Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 3-Ethyl-5-iodo-isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of 3-Ethyl-5-iodo-isoxazole

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of this compound, a substituted heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to predict a detailed spectral profile. In the absence of direct experimental data in publicly accessible literature, this guide serves as an expert-level predictive reference for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The structural confirmation of novel chemical entities is the bedrock of modern chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the precise mapping of atomic connectivity and chemical environment. This compound, with its distinct arrangement of an alkyl group, a heavy halogen, and the isoxazole heteroaromatic system, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the rational design of more complex molecular architectures.

Molecular Structure and Isomeric Identity

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's fundamental properties. The substituents at the C3 and C5 positions of the isoxazole ring are key determinants of its chemical and spectral behavior.

  • Molecular Formula: C₅H₆INO

  • Molecular Weight: 235.01 g/mol

  • Core Structure: A five-membered aromatic ring containing adjacent nitrogen and oxygen atoms. This arrangement dictates the electronic distribution and, consequently, the chemical shifts and vibrational frequencies observed.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound reveal distinct signals for each unique nucleus.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show two distinct sets of signals: those corresponding to the ethyl substituent and a singlet for the lone proton on the isoxazole ring.

  • Ethyl Group Protons: The ethyl group will present a characteristic quartet and triplet pattern due to spin-spin coupling.[1][2] The methylene (-CH₂) protons, being adjacent to the electron-withdrawing isoxazole ring, are expected to resonate further downfield than the terminal methyl (-CH₃) protons. The typical coupling constant (³JHH) for an ethyl group is approximately 7 Hz.[2]

  • Isoxazole H-4 Proton: A single proton is attached to the C4 position of the isoxazole ring. With no adjacent protons, its signal is predicted to be a singlet. Its chemical shift is influenced by the electronic effects of the neighboring substituents. In 3,5-disubstituted isoxazoles, this proton typically resonates in the range of δ 6.0-7.0 ppm.[3][4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind Prediction
~6.5Singlet (s)1HH-4The chemical shift is characteristic of the H-4 proton in 3,5-disubstituted isoxazoles.[4] The singlet multiplicity arises from the absence of adjacent protons.
~2.8Quartet (q)2H-CH₂-Deshielded by the adjacent sp² carbon of the isoxazole ring. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule).[5][6]
~1.3Triplet (t)3H-CH₃Typical chemical shift for a methyl group adjacent to a methylene group. The signal is split into a triplet by the two neighboring methylene protons.[5][6]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms of the molecule.

  • Isoxazole Ring Carbons: The chemical shifts of the ring carbons are highly dependent on the heteroatoms. C3 and C5, being bonded to nitrogen and oxygen, are significantly deshielded and appear far downfield.[7][8] The C5 carbon, bonded to iodine, is expected to experience a strong "heavy atom effect," which is a shielding effect that shifts the signal significantly upfield compared to other halogen-substituted carbons.[9]

  • Ethyl Group Carbons: The signals for the ethyl group carbons will appear in the aliphatic region of the spectrum at typical values.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentCausality Behind Prediction
~172C3Attached to the electronegative nitrogen and part of the C=N bond, resulting in significant deshielding.[7]
~105C4The C-H carbon of the isoxazole ring, typically found around 100-110 ppm in substituted isoxazoles.[4]
~95C5The C-I carbon. While attached to electronegative oxygen, the heavy iodine atom induces a strong shielding effect, shifting the resonance significantly upfield.[9]
~20-CH₂-Typical range for an sp³ carbon attached to an aromatic ring.
~12-CH₃Typical range for a terminal methyl carbon in an ethyl group.
Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures data integrity and reproducibility.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire data using a standard single-pulse experiment.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 240 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 512-1024 scans for sufficient signal intensity.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing invaluable information about the functional groups present.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by vibrations from the isoxazole ring and the ethyl substituent.

  • Isoxazole Ring Vibrations: The isoxazole ring gives rise to several characteristic bands. The C=N stretching vibration is typically strong and appears in the 1650-1590 cm⁻¹ region. Ring C=C stretching and asymmetric/symmetric N-O stretching vibrations also produce characteristic absorptions.[10][11]

  • C-H Stretching: Aliphatic C-H stretching from the ethyl group will appear just below 3000 cm⁻¹, while the aromatic C-H stretch from the H-4 proton will appear just above 3000 cm⁻¹.

  • C-I Stretching: The carbon-iodine bond stretch is a low-energy vibration and is expected in the far-infrared region (around 500-600 cm⁻¹). This band may be weak and is often outside the range of standard mid-IR spectrometers.

Table 3: Predicted Major IR Absorption Bands

Predicted Frequency (cm⁻¹)IntensityAssignment
~3120MediumAromatic C-H stretch (isoxazole H-4)
2980-2850Medium-StrongAliphatic C-H stretch (-CH₂-, -CH₃)
~1610Medium-StrongC=N stretching of the isoxazole ring[10]
~1570MediumC=C stretching of the isoxazole ring
~1450MediumCH₂/CH₃ bending vibrations
~1380Medium-StrongN-O stretching of the isoxazole ring[12]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, if the instrument is equipped with an Attenuated Total Reflectance (ATR) accessory, place a small amount of the sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum to eliminate atmospheric (CO₂, H₂O) absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI) conditions, this compound will form a molecular ion (M⁺•) and undergo predictable fragmentation.

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 235, corresponding to the molecular weight of the compound (C₅H₆¹⁴N¹⁶O¹²⁷I).

  • Key Fragmentation Pathways:

    • Loss of Iodine: The C-I bond is relatively weak, and a primary fragmentation pathway is the loss of an iodine radical to form a stable [M-I]⁺ cation at m/z 108. This is a very common fragmentation for iodo-aromatic compounds.[13]

    • Ring Cleavage: The isoxazole ring is known to fragment via cleavage of the weak N-O bond.[14][15] This can lead to a variety of smaller fragment ions. A likely cleavage could result in the loss of an ethyl nitrile fragment (CH₃CH₂CN).

    • Side-Chain Fragmentation: Loss of a methyl radical (•CH₃) from the ethyl group can lead to an [M-15]⁺ ion. Alternatively, a McLafferty-type rearrangement could lead to the loss of ethylene (C₂H₄).

Table 4: Predicted Key Fragments in EI-Mass Spectrum

Predicted m/zProposed Fragment Ion / Loss
235[M]⁺• (Molecular Ion)
127[I]⁺
108[M - I]⁺
81[C₅H₆NO]⁺ - I (Fragment from ring cleavage)
55[CH₃CH₂CN]⁺• (Ethyl nitrile radical cation)
29[CH₃CH₂]⁺

digraph "Fragmentation_Pathway" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"];
edge [fontname="Arial", fontsize=9, color="#EA4335"];

M [label="[C₅H₆INO]⁺•\nm/z = 235"]; M_minus_I [label="[C₅H₆NO]⁺\nm/z = 108"]; M_minus_Et [label="[C₃HINO]⁺•\nm/z = 206"]; Fragment_81 [label="[C₄H₄N]⁺\nm/z = 66 (from Ring Cleavage)"];

M -> M_minus_I [label="- •I"]; M -> M_minus_Et [label="- •CH₂CH₃"]; M_minus_I -> Fragment_81 [label="- CH₂CO"]; }

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV.

  • Analysis: Scan a mass range from m/z 20 to 300 to ensure capture of the molecular ion and all significant fragments.

  • Data Interpretation: Identify the molecular ion peak. Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

Conclusion

This guide presents a predicted, in-depth spectroscopic profile of this compound based on established scientific principles and comparative data. The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and self-validating system for structural confirmation. The predicted data—including a characteristic singlet in the ¹H NMR, a heavily shielded C-I carbon signal in the ¹³C NMR, specific C=N and N-O stretches in the IR spectrum, and a dominant loss of iodine in the mass spectrum—collectively form a unique analytical signature. This comprehensive guide serves as a valuable resource for any scientist engaged in the synthesis, characterization, or application of novel isoxazole derivatives.

References

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464. Available at: [Link]

  • Maquestiau, A., Van Haverbeke, Y., de Meyer, C., & Flammang, R. (1975). The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry. Organic Mass Spectrometry, 10(7), 558-560. Available at: [Link]

  • Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. 7(6), 1838-1844. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.4: Spin-Spin Splitting in the Ethyl Group. Available at: [Link]

  • Palmer, M. H., & Larsen, R. W. (2005). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700 cm−1. Journal of Molecular Spectroscopy, 229(2), 244-256. Available at: [Link]

  • Jäntti, J., & Kostiainen, R. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(3), 446-53. Available at: [Link]

  • ResearchGate. (2023). Pharmacological Screening of Some Novel 3,5-Disubstituted Isoxazoles Derivatives of Dibromochalcones. Available at: [Link]

  • Song, M., et al. (1985). Study on 1H NMR Spectra of Heterocyclic Compounds Containing Iodine. Chemical Journal of Chinese Universities, 6(7), 616. Available at: [Link]

  • Palmer, M. H., Larsen, R. W., & Hegelund, F. (2004). The infrared spectrum of isoxazole in the range 600-1400 cm(-1), including a high-resolution study of the v(7)(A ') band at 1370.9cm(-1) and the v(16)(A '') band at 764.9cm(-1), together with ab initio studies of the full spectrum. Molecular Physics, 102(14-15), 1569-1581. Available at: [Link]

  • Problems in Chemistry. (2021, February 22). NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]

  • ResearchGate. (2020). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Available at: [Link]

  • Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Available at: [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for [Title of Paper]. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. Available at: [Link]

  • ACS Publications. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 24(37), 6755–6760. Available at: [Link]

  • H-NMR Familiar Groups that are Easy to Recognize. (n.d.). Available at: [Link]

Sources

An In-Depth Technical Guide to 3-Ethyl-5-iodo-isoxazole: Chemical Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its versatile biological activities which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The specific arrangement of nitrogen and oxygen atoms within this five-membered heterocycle allows for a range of interactions with biological targets. The introduction of various substituents onto the isoxazole ring can significantly modulate its physicochemical properties and pharmacological effects. This guide focuses on a specific, less-documented derivative, 3-Ethyl-5-iodo-isoxazole , providing a comprehensive overview of its chemical structure, a proposed synthetic pathway, and its expected spectroscopic characteristics. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of novel halogenated isoxazoles.

Chemical Structure and IUPAC Nomenclature

The compound in focus is This compound . According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the numbering of the isoxazole ring begins at the oxygen atom and proceeds towards the nitrogen atom. Therefore, the ethyl group is positioned at the 3-position, and the iodine atom is at the 5-position.

Chemical Structure:

IUPAC Name: 3-Ethyl-5-iodo-1,2-oxazole

Proposed Synthetic Pathway

Step 1: Synthesis of 3-Ethylisoxazole

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. In this case, we will utilize the reaction of propanal oxime with an acetylene source.

Reaction:

Propanal Oxime + Acetylene → 3-Ethylisoxazole

Experimental Protocol:

  • Generation of Propanenitrile Oxide: Propanal oxime is treated with an oxidizing agent, such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), in an appropriate solvent like dichloromethane (DCM) or chloroform (CHCl₃) to generate propanenitrile oxide in situ.

  • Cycloaddition: Acetylene gas is bubbled through the reaction mixture containing the in situ generated propanenitrile oxide. The reaction is typically carried out at room temperature.

  • Workup and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 3-Ethylisoxazole.

Step 2: Iodination of 3-Ethylisoxazole

The 5-position of the isoxazole ring is known to be susceptible to electrophilic substitution. Therefore, direct iodination of the 3-ethylisoxazole precursor is a feasible approach. N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of various heterocycles under mild conditions.

Reaction:

3-Ethylisoxazole + N-Iodosuccinimide (NIS) → this compound

Experimental Protocol:

  • Reaction Setup: To a solution of 3-Ethylisoxazole in a suitable solvent such as acetonitrile (MeCN) or dichloromethane (DCM), N-Iodosuccinimide (1.1 equivalents) is added portion-wise at room temperature. The reaction can be catalyzed by a mild acid, such as trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Workflow Diagram:

SynthesisWorkflow A Propanal Oxime C [3+2] Cycloaddition (in situ Nitrile Oxide Formation) A->C B Acetylene B->C D 3-Ethylisoxazole C->D Purification F Electrophilic Iodination D->F E N-Iodosuccinimide (NIS) E->F G This compound F->G Purification

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Due to the absence of experimental data for this compound in the literature, the following spectroscopic data are predicted based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit signals corresponding to the ethyl group protons and the proton on the isoxazole ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5s1HH-4 (isoxazole ring)
~2.8q2H-CH₂- (ethyl group)
~1.3t3H-CH₃ (ethyl group)

The chemical shift of the H-4 proton is expected to be in the range of δ 6.0-7.0 ppm, typical for isoxazoles. The ethyl group should display a characteristic quartet for the methylene protons and a triplet for the methyl protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will show distinct signals for the carbon atoms of the isoxazole ring and the ethyl group. The carbon atom attached to the iodine (C-5) is expected to have a significantly lower chemical shift compared to an unsubstituted carbon.[6]

Predicted Chemical Shift (δ, ppm)Assignment
~170C-3 (isoxazole ring)
~110C-4 (isoxazole ring)
~90C-5 (isoxazole ring, attached to I)
~25-CH₂- (ethyl group)
~12-CH₃ (ethyl group)
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=N and C-O stretching vibrations of the isoxazole ring, as well as C-H stretching and bending vibrations of the ethyl group.

Predicted Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3150C-H stretching (isoxazole ring)
~2850-3000C-H stretching (ethyl group)
~1600-1650C=N stretching (isoxazole ring)
~1400-1450C-O stretching (isoxazole ring)
~500-600C-I stretching
Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₅H₆INO, MW = 238.01 g/mol ). Characteristic fragmentation patterns would likely involve the loss of iodine and cleavage of the ethyl group.

Reaction Mechanism Diagram:

IodinationMechanism cluster_0 Electrophilic Iodination of 3-Ethylisoxazole 3-Ethylisoxazole Intermediate [Sigma Complex Intermediate] 3-Ethylisoxazole->Intermediate + I+ NIS N-Iodosuccinimide (NIS) Product Intermediate->Product - H+ Succinimide Succinimide

Caption: Simplified mechanism of electrophilic iodination at the C-5 position.

Applications and Future Directions

Halogenated isoxazoles are valuable intermediates in organic synthesis, particularly in cross-coupling reactions where the halogen atom can be replaced to introduce a wide variety of functional groups. The iodo-substituent in this compound makes it an excellent candidate for Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions. This opens up possibilities for the synthesis of more complex isoxazole derivatives with potential applications in:

  • Drug Discovery: As building blocks for the synthesis of novel compounds with potential therapeutic activities.

  • Agrochemicals: For the development of new pesticides and herbicides.

  • Materials Science: In the creation of novel organic materials with specific electronic or optical properties.

The synthesis and characterization of this compound and its derivatives represent a promising area for further research, with the potential to yield novel molecules with significant practical applications.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review - Scientiae Radices. (2024, December 2). Retrieved January 19, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved January 19, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3). Retrieved January 19, 2026, from [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-Ethyl-5-iodo-isoxazole in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Ethyl-5-iodo-isoxazole in Modern Drug Discovery

This compound is a halogenated heterocyclic compound of increasing interest within the landscape of pharmaceutical development and medicinal chemistry. The isoxazole scaffold is a privileged structure, known to be a core component in a variety of biologically active molecules with applications ranging from anticancer to anti-inflammatory agents.[1][2] The introduction of an ethyl group at the 3-position and an iodine atom at the 5-position creates a unique combination of lipophilicity, hydrogen bonding potential, and reactivity, making it a valuable building block for novel therapeutic agents.[3]

The iodine atom, in particular, can serve as a handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.[3] Furthermore, the presence of a halogen can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery and development. Poor solubility can hinder formulation efforts and lead to erratic absorption and bioavailability, while instability can compromise the safety and efficacy of a drug product.[4] This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, along with detailed experimental protocols for their determination.

Anticipated Physicochemical Properties

The isoxazole ring is polar in nature due to the presence of both nitrogen and oxygen atoms, which can act as hydrogen bond acceptors.[5] This suggests a degree of solubility in polar solvents. The ethyl group will contribute to the lipophilicity of the molecule, while the iodine atom will further increase its molecular weight and polarizability, potentially influencing its solubility in both polar and non-polar organic solvents.

Solubility Profile: A Predictive Overview and Experimental Determination

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. Both kinetic and thermodynamic solubility are important considerations in drug discovery.[4]

Predicted Solubility of this compound

Based on the structural features of this compound, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other organic solvents such as methanol, ethanol, and acetone. Its aqueous solubility is expected to be low due to the presence of the lipophilic ethyl group and the large iodine atom.[6]

Table 1: Predicted Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterLowPresence of lipophilic ethyl and iodo groups.
Phosphate Buffered Saline (PBS) pH 7.4LowSimilar to water, with minimal expected impact from physiological pH.
MethanolModerate to HighPolar protic solvent capable of hydrogen bonding.
EthanolModerate to HighPolar protic solvent, slightly less polar than methanol.
AcetoneModeratePolar aprotic solvent.
AcetonitrileModeratePolar aprotic solvent.
Dichloromethane (DCM)Moderate to HighNon-polar solvent, but capable of dissolving moderately polar compounds.
Dimethyl Sulfoxide (DMSO)HighHighly polar aprotic solvent, excellent for dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)HighHighly polar aprotic solvent.
Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[7] This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

  • Calculation: The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or µM.

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol for Determining Kinetic Solubility

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[4][9]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) to achieve the desired final concentration.

  • Incubation: Incubate the mixture for a short period (e.g., 1-2 hours) at a constant temperature.[9]

  • Precipitate Detection: The formation of a precipitate can be detected by various methods, including nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate by HPLC-UV.[4][10]

Caption: Workflow for Kinetic Solubility Assessment.

Stability Profile: Forced Degradation and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining its shelf-life, storage conditions, and potential degradation products that could have toxicological implications. Forced degradation studies, or stress testing, are performed to identify the likely degradation pathways and to develop and validate stability-indicating analytical methods.[11][12][13]

Anticipated Stability of this compound

The stability of this compound will be influenced by several factors, including the inherent reactivity of the isoxazole ring and the carbon-iodine bond.

  • Hydrolytic Stability: The isoxazole ring can be susceptible to hydrolysis, particularly under basic conditions, which can lead to ring-opening.[14] The stability is expected to be greater at neutral and acidic pH.

  • Oxidative Stability: The molecule may be susceptible to oxidation, although the specific sites of oxidation would need to be determined experimentally.

  • Photostability: Iodo-aromatic compounds can be sensitive to light, and photolytic cleavage of the carbon-iodine bond is a potential degradation pathway.[15]

  • Thermal Stability: Heterocyclic compounds generally exhibit a degree of thermal stability, but decomposition can occur at elevated temperatures.[16][17][18]

Table 2: Predicted Stability of this compound under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl)Relatively StableMinimal degradation expected.
Basic (e.g., 0.1 M NaOH)UnstableBase-catalyzed hydrolysis and ring-opening of the isoxazole.[14]
Oxidative (e.g., 3% H₂O₂)Potentially UnstableOxidation of the isoxazole ring or ethyl group.
Photolytic (e.g., UV/Vis light)Potentially UnstableCleavage of the C-I bond.[15]
Thermal (e.g., 60°C)Likely Stable at moderate tempsDecomposition at higher temperatures.[16]
Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is essential to gain a comprehensive understanding of the stability of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature or a slightly elevated temperature.[14]

    • Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photolysis: Expose the sample to a controlled source of UV and visible light.[12]

    • Thermolysis: Heat the solid compound or a solution at a high temperature (e.g., 80°C).

  • Time Points: Collect samples at various time points during the stress testing.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.[8][19][20][21]

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound, a compound of significant interest in contemporary drug discovery. While specific experimental data for this molecule is not yet widely available, the provided insights, based on the known properties of related chemical moieties, and the detailed experimental protocols, offer a robust framework for researchers and drug development professionals. The systematic determination of the solubility and stability profiles of this compound will be instrumental in advancing its development as a potential therapeutic agent.

References

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Stress Testing: The Chemistry of Drug Degradation. ResearchGate. Retrieved from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Retrieved from [Link]

  • Mylchreest, I., & Slatter, J. G. (1996). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]

  • Campbell, S., et al. (2022). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. Retrieved from [Link]

  • Wróbel, R. J., & Tomaszewski, W. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Retrieved from [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2019). IJTSRD. Retrieved from [Link]

  • Forced Degradation Testing. (n.d.). SGS. Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Wróbel, R. J., & Tomaszewski, W. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. Retrieved from [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved from [Link]

  • Wróbel, R. J., & Tomaszewski, W. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. Retrieved from [Link]

  • Wróbel, R. J., & Tomaszewski, W. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Retrieved from [Link]

  • Bartsch, R. A., et al. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. PubMed. Retrieved from [Link]

  • Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Avdeef, A. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Retrieved from [Link]

  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (2023). ResearchGate. Retrieved from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]

  • Kinetic Solubility. (n.d.). Charnwood Discovery. Retrieved from [Link]

  • Khan, I., et al. (2022). Lipophilicity and water solubility of Isoxazole derivatives computed by using in silico tools. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2024). Separation Science. Retrieved from [Link]

  • Waldo, J. P., & Larock, R. C. (2007). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. PMC. Retrieved from [Link]

  • Zhou, X., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. Retrieved from [Link]

  • Isoxazole. (n.d.). Solubility of Things. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents. (2021). Ukaaz Publications. Retrieved from [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2022). NIH. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). PMC. Retrieved from [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. (2022). MDPI. Retrieved from [Link]

  • Photochemistry of aromatic compounds. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. (2022). American Chemical Society. Retrieved from [Link]

  • Photochemistry of aromatic compounds (2019–2020). (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. III. Antimetabolites, tubulin-binding agents, platinum drugs, amsacrine, L-asparaginase, interferons, steroids and other miscellaneous antitumor agents. (1988). PubMed. Retrieved from [Link]

  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics. (1988). PubMed. Retrieved from [Link]

  • Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. (2014). ResearchGate. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. Retrieved from [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to precisely control the substitution pattern on this five-membered heterocycle is paramount for fine-tuning pharmacological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the regioselective synthesis of 3,5-disubstituted isoxazoles. We will delve into the mechanistic underpinnings of the most prevalent synthetic strategies, with a primary focus on the [3+2] cycloaddition of alkynes and nitrile oxides. Furthermore, this guide will explore alternative and emerging methodologies, offering practical insights and detailed experimental protocols to empower the rational design and efficient synthesis of these valuable compounds.

The Significance of 3,5-Disubstituted Isoxazoles in Drug Discovery

The isoxazole ring is considered a "privileged structure" in medicinal chemistry, owing to its presence in a wide array of biologically active molecules.[3] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it an attractive pharmacophore.[1] Specifically, the 3,5-disubstitution pattern allows for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Notable examples of drugs featuring the 3,5-disubstituted isoxazole core include the antibiotic sulfamethoxazole and the anti-inflammatory agent isoxicam.[1]

The Workhorse of Isoxazole Synthesis: [3+2] Cycloaddition of Alkynes and Nitrile Oxides

The most widely employed and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a terminal alkyne (the dipolarophile) and a nitrile oxide (the 1,3-dipole).[4][5] This reaction, often referred to as a Huisgen cycloaddition, typically proceeds in a concerted fashion, forming a five-membered ring in a single step.[4][6]

Mechanism and Regioselectivity

The regioselectivity of the [3+2] cycloaddition is a critical consideration, as it dictates the final substitution pattern of the isoxazole ring. The reaction can, in principle, yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted products. The outcome is primarily governed by a combination of steric and electronic factors of the reacting partners.[7]

Frontier Molecular Orbital (FMO) theory provides a powerful framework for predicting the regioselectivity. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, the reaction is generally favored when the larger substituent on the alkyne is directed to the 5-position of the isoxazole ring, which is often influenced by both steric hindrance and the orbital coefficients of the reacting atoms.[8]

Mechanism of 1,3-Dipolar Cycloaddition cluster_transition_state Transition State cluster_product Product Alkyne R1-C≡C-H Terminal Alkyne TS [Concerted Cycloaddition] Alkyne->TS HOMO-LUMO Interaction NitrileOxide R2-C≡N⁺-O⁻ Nitrile Oxide NitrileOxide->TS Isoxazole 3,5-Disubstituted Isoxazole TS->Isoxazole Ring Formation

Caption: Generalized workflow for the [3+2] cycloaddition.

In Situ Generation of Nitrile Oxides

A key practical consideration in this synthesis is the transient nature of nitrile oxides, which are prone to dimerization to form furoxans.[1][7] To circumvent this, nitrile oxides are almost always generated in situ from stable precursors. Common methods for generating nitrile oxides include:

  • Dehydrohalogenation of Hydroximoyl Halides: This is a classic and reliable method, often employing a base to eliminate a hydrogen halide from a hydroximoyl chloride or bromide.[1]

  • Oxidation of Aldoximes: A variety of oxidizing agents can be used to convert aldoximes to nitrile oxides.[4] Common oxidants include sodium hypochlorite (bleach), N-bromosuccinimide (NBS), and hypervalent iodine reagents.[4][9] The use of catalytic amounts of iodobenzene with an oxidant like m-chloroperbenzoic acid (m-CPBA) offers a greener alternative.[5]

Experimental Protocols: A Practical Guide

General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via Oxidation of Aldoximes

This protocol describes a one-pot synthesis of 3,5-disubstituted isoxazoles from a terminal alkyne and an aldoxime using a hypervalent iodine reagent as the oxidant.[9]

Materials:

  • Terminal alkyne (1.2 mmol)

  • Aldoxime (1.0 mmol)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 mmol)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a stirred solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in DCM (10 mL) at room temperature, add [bis(trifluoroacetoxy)iodo]benzene (1.5 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Synthesis of 3,5-Disubstituted Isoxazoles under Solvent-Free Mechanochemical Conditions

As a more environmentally friendly approach, mechanochemistry, specifically ball-milling, has emerged as a powerful technique for the synthesis of isoxazoles, often eliminating the need for bulk solvents.[1]

Materials:

  • Terminal alkyne (1.0 mmol)

  • Hydroxyimidoyl chloride (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Stainless steel milling jar and balls

Procedure:

  • Place the terminal alkyne (1.0 mmol), hydroxyimidoyl chloride (1.5 mmol), K₂CO₃ (2.0 mmol), and CuI (10 mol%) into a stainless steel milling jar containing stainless steel balls.

  • Mill the mixture in a planetary ball mill at a specified frequency (e.g., 25 Hz) for a designated time (e.g., 30-60 minutes).

  • After milling, extract the solid mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 3,5-disubstituted isoxazole.

Alternative Synthetic Strategies

While the [3+2] cycloaddition is the dominant method, several other strategies have been developed for the regioselective synthesis of 3,5-disubstituted isoxazoles.

Cyclocondensation Reactions

The reaction of 1,3-dicarbonyl compounds with hydroxylamine, known as the Claisen isoxazole synthesis, is one of the oldest methods.[10] However, with unsymmetrical 1,3-dicarbonyls, this method often leads to a mixture of regioisomers.[7][10] To overcome this, β-enamino diketones have been used as precursors, allowing for better regiochemical control by varying the reaction conditions.[10][11]

Domino Reductive Nef Reaction/Cyclization of β-Nitroenones

A more recent and innovative approach involves the conversion of β-nitroenones into 3,5-disubstituted isoxazoles.[3][12] This method proceeds via a domino reaction involving a reductive Nef reaction to form an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to furnish the isoxazole ring.[3] This protocol is notable for its mild reaction conditions and tolerance of various functional groups.[3][12]

Alternative Synthetic Routes cluster_cycloaddition [3+2] Cycloaddition cluster_cyclocondensation Cyclocondensation cluster_domino Domino Reaction Cyclo_Start Terminal Alkyne + Nitrile Oxide Cyclo_Product 3,5-Disubstituted Isoxazole Cyclo_Start->Cyclo_Product Concerted Reaction Cond_Start β-Enamino Diketone + Hydroxylamine Cond_Product 3,5-Disubstituted Isoxazole Cond_Start->Cond_Product Stepwise Mechanism Domino_Start β-Nitroenone Domino_Inter Oxime Intermediate Domino_Start->Domino_Inter Reductive Nef Reaction Domino_Product 3,5-Disubstituted Isoxazole Domino_Inter->Domino_Product Intramolecular Cyclization + Dehydration

Caption: Comparison of major synthetic pathways to 3,5-disubstituted isoxazoles.

Troubleshooting and Optimization

Even with well-established protocols, challenges can arise in the synthesis of 3,5-disubstituted isoxazoles.

Problem Potential Cause Suggested Solution
Low Yield Inefficient generation of nitrile oxide.Optimize the choice and stoichiometry of the oxidant or base. Consider a different nitrile oxide precursor.
Dimerization of the nitrile oxide to furoxan.Generate the nitrile oxide slowly in situ in the presence of the alkyne. Lower the reaction temperature.[7]
Mixture of Regioisomers Poor regioselectivity of the cycloaddition.Modify the electronic properties of the alkyne or nitrile oxide.[7] Employ a copper catalyst, which can enhance the regioselectivity for terminal alkynes.[1] Consider a different synthetic route if cycloaddition proves unselective.
Difficult Purification Similar polarity of the product and byproducts (e.g., furoxan).Optimize the reaction to minimize byproduct formation. Screen different solvent systems for column chromatography.[7]

Conclusion

The regioselective synthesis of 3,5-disubstituted isoxazoles is a mature yet continuously evolving field. The [3+2] cycloaddition of terminal alkynes and in situ generated nitrile oxides remains the most robust and versatile strategy. However, the development of greener methods, such as mechanochemistry, and novel approaches like the domino reaction of β-nitroenones, provides valuable alternatives for accessing these important heterocyclic scaffolds. A thorough understanding of the underlying reaction mechanisms and the factors governing regioselectivity is crucial for the successful design and execution of synthetic routes toward novel isoxazole-based drug candidates.

References

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • Synfacts. (n.d.). 1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (n.d.). New Synthetic Method for 3,5-Disubstituted Isoxazole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. Retrieved from [Link]

  • ChemTube3D. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. Retrieved from [Link]

  • Organic Letters. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Scheme for synthesis of 3,5-disubstituted isoxazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of regioisomeric 3,5-diarylsubstituted isoxazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

Sources

Part 1: Mechanistic Rationale for C-5 Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Iodination of 3-Ethylisoxazole at the 5-Position

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the regioselective iodination of 3-ethylisoxazole to yield 3-ethyl-5-iodoisoxazole. The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] Halogenated isoxazoles, particularly at the 5-position, serve as exceptionally versatile synthetic intermediates, enabling the construction of complex molecular architectures through transition metal-catalyzed cross-coupling reactions.[6][7]

This document moves beyond a simple recitation of methods to explain the underlying chemical principles, compare common iodination strategies, and provide a detailed, field-proven experimental protocol.

The regioselectivity of electrophilic substitution on the 3-ethylisoxazole ring is governed by its intrinsic electronic properties. The isoxazole ring is an aromatic heterocycle, but the electron density is not uniformly distributed. The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring. Computational and experimental studies show that the C-5 position is the most nucleophilic and therefore the most susceptible to attack by an electrophile (E⁺).

The mechanism proceeds via a classical electrophilic aromatic substitution (SEAr) pathway. An electrophilic iodine species, typically generated in situ, is attacked by the electron-rich C-5 position of the isoxazole ring. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring system. Subsequent loss of a proton (H⁺) from the C-5 position restores the aromaticity of the ring, yielding the final 5-iodo product.

Caption: Mechanism of Electrophilic Iodination at the C-5 Position.

Part 2: Comparative Analysis of Iodination Reagents

Several reagents can effectively achieve the iodination of 3-ethylisoxazole. The choice of reagent often depends on factors such as substrate tolerance, reaction conditions, cost, and safety. The most common and effective methods are summarized below.

MethodReagentsActivator/CatalystTypical SolventConditionsKey Advantages & Considerations
A: N-Iodosuccinimide N-Iodosuccinimide (NIS)Trifluoroacetic Acid (TFA)Acetonitrile (MeCN)Room TempMild conditions, high yields, easy to handle solid reagent.[8][9][10] Acid catalyst is often required for activation.[9]
B: Iodine/Silver Salt Molecular Iodine (I₂)Silver Sulfate (Ag₂SO₄)Dichloromethane (DCM)Room TempEffective for electron-rich aromatics.[11][12][13] AgI precipitate drives the reaction. Can be more costly due to silver.[13]
C: Iodine Monochloride Iodine Monochloride (ICl)NoneDichloromethane (DCM)0 °C to Room TempHighly reactive electrophile, leading to fast reactions.[6][14] May be less selective with highly activated substrates.

Part 3: Detailed Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is presented as a self-validating system, incorporating checkpoints for reaction monitoring and characterization to ensure procedural integrity. The use of NIS with a catalytic amount of acid is a robust and widely applicable method for iodinating isoxazoles.[8][9]

Materials and Equipment:
  • 3-Ethylisoxazole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)[10]

  • Trifluoroacetic Acid (TFA) (0.1 eq)[9]

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

  • Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator, standard glassware.

Experimental_Workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis A 1. Dissolve 3-ethylisoxazole in anhydrous MeCN B 2. Add N-Iodosuccinimide (NIS) A->B C 3. Add catalytic Trifluoroacetic Acid (TFA) B->C D 4. Stir at Room Temperature C->D E 5. Monitor reaction by TLC (disappearance of starting material) D->E F 6. Quench with aq. Na2S2O3 (to remove excess iodine) E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with aq. NaHCO3 and Brine G->H I 9. Dry organic layer (Na2SO4), filter, and concentrate H->I J 10. Purify crude product via Silica Gel Chromatography I->J K 11. Characterize pure product (NMR, MS) J->K L Final Product: 3-Ethyl-5-iodoisoxazole K->L

Caption: Step-by-step workflow for the iodination of 3-ethylisoxazole.
Step-by-Step Methodology:
  • Reaction Setup: To a solution of 3-ethylisoxazole (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add N-Iodosuccinimide (1.1 eq).

  • Initiation: Add a catalytic amount of trifluoroacetic acid (0.1 eq) to the stirring mixture. The reaction is typically conducted at ambient temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete upon full consumption of the 3-ethylisoxazole spot. Reaction times can vary but are often in the range of 1-4 hours.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution to quench any unreacted iodine. The color of the organic layer should become pale yellow or colorless.

  • Workup - Extraction: Dilute with ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the TFA) and brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-ethyl-5-iodoisoxazole.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 4: Utility in Drug Discovery and Synthesis

The product, 3-ethyl-5-iodoisoxazole, is a valuable building block for drug discovery professionals. The carbon-iodine bond is highly amenable to a variety of transition metal-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the synthesis of 5-aryl or 5-vinyl isoxazoles.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form 5-amino-isoxazole derivatives.

These transformations allow for the rapid diversification of the isoxazole core, facilitating the exploration of structure-activity relationships (SAR) in drug development programs.[3] The ability to selectively introduce a functional handle like iodine at the 5-position is therefore a critical step in the synthesis of novel isoxazole-based therapeutic agents.

References

  • U.S. National Library of Medicine. (n.d.). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. National Center for Biotechnology Information.
  • Yang, W. et al. (2025). Mild and Regioselective Iodination of 3,5-Disubstituted Isothiazoles with N-Iodosuccinimide and Trifluoroacetic Acid. ResearchGate.
  • Organic-Chemistry.org. (n.d.). Iodination Using N-Iodosuccinimide (NIS).
  • Al-Ostoot, F.H. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information.
  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS).
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Center for Biotechnology Information.
  • Wikipedia. (2025). N-Iodosuccinimide.
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal.
  • Sy, W.-W. (1986). Aromatic Iodination with Iodine and Silver Sulfate. Rhodium.ws.
  • Al-Lohedan, H. A. (1990). A Mild Convenient Procedure for Iodination of Aromatic Compounds using Iodine-Silver Salt. Oriental Journal of Chemistry.
  • Tran, N. et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Center for Biotechnology Information.
  • Köhnke, J. et al. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Center for Biotechnology Information.
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of isoxazoles via electrophilic cyclization. National Center for Biotechnology Information.
  • Clyne, D. et al. (2020). Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles. ACS Omega.
  • Al-Ostoot, F.H. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed.
  • Al-Ostoot, F.H. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Bharti, S. K. et al. (2018). The recent progress of isoxazole in medicinal chemistry. ResearchGate.

Sources

The Strategic Role of Halogenation in Isoxazole Chemistry: A Technical Guide to Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Core and the Influence of Halogenation

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3][4][5] Its prevalence in a multitude of biologically active compounds stems from its unique electronic properties and its ability to act as a versatile synthetic intermediate.[2][3][4][5] The introduction of halogen atoms onto the isoxazole scaffold dramatically alters its physicochemical properties, offering a powerful tool for modulating reactivity, lipophilicity, metabolic stability, and biological activity.[6][7][8] This guide provides an in-depth exploration of the physical and chemical properties of halogenated isoxazoles, offering insights for researchers, scientists, and drug development professionals.

This document will delve into the synthetic strategies for accessing halogenated isoxazoles, their characteristic physical and spectroscopic properties, and their diverse chemical reactivity, with a focus on the causal relationships that underpin these characteristics.

I. Synthetic Pathways to Halogenated Isoxazoles

The synthesis of halogenated isoxazoles can be broadly categorized into two approaches: the construction of the isoxazole ring with a pre-installed halogen or the direct halogenation of a pre-formed isoxazole ring.

A. Ring Construction Strategies: The [3+2] Cycloaddition

The 1,3-dipolar cycloaddition, often referred to as a [3+2] cycloaddition, is a highly efficient and widely employed method for constructing the isoxazole ring.[1][9][10] This reaction typically involves a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[10] To synthesize halogenated isoxazoles via this method, halogenated building blocks are utilized.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via Nitrile Oxide Cycloaddition

This protocol outlines a general procedure for the synthesis of isoxazoles, which can be adapted for halogenated derivatives by using appropriate starting materials.

Step 1: In Situ Generation of the Nitrile Oxide Nitrile oxides are often unstable and are typically generated in situ from the corresponding aldoxime using a mild oxidant.[1]

  • To a solution of the desired aldoxime (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate), add an oxidant such as sodium hypochlorite or N-chlorosuccinimide (NCS) (1.1 eq) dropwise at 0 °C.

  • The reaction is stirred for a short period (typically 30-60 minutes) to allow for the formation of the nitrile oxide.

Step 2: Cycloaddition with an Alkyne

  • To the solution containing the in situ generated nitrile oxide, add the alkyne (1.0-1.2 eq).

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

Step 3: Work-up and Purification

  • The reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired isoxazole.

B. Direct Halogenation of the Isoxazole Ring

Direct halogenation of a pre-formed isoxazole ring is a common and effective strategy. The regioselectivity of this reaction is influenced by the electronic nature of the isoxazole ring and the substituents present.

Electrophilic Halogenation: The isoxazole ring can undergo electrophilic halogenation, typically at the C4 position, which is the most electron-rich carbon.

Experimental Protocol: Electrophilic Bromination of a 3,5-Disubstituted Isoxazole

Step 1: Reaction Setup

  • Dissolve the 3,5-disubstituted isoxazole (1.0 eq) in a suitable solvent such as acetic acid or a halogenated solvent.

  • Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Brominating Agent

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the cooled isoxazole solution.

  • Alternatively, N-bromosuccinimide (NBS) can be used as a milder brominating agent.

Step 3: Reaction and Work-up

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Diagram: Synthetic Routes to Halogenated Isoxazoles

Synthesis cluster_cycloaddition [3+2] Cycloaddition cluster_direct_halogenation Direct Halogenation Halogenated\nAldoxime Halogenated Aldoxime Nitrile Oxide Nitrile Oxide Halogenated\nAldoxime->Nitrile Oxide Halogenated Isoxazole Halogenated Isoxazole Nitrile Oxide->Halogenated Isoxazole + Alkyne Isoxazole Isoxazole Isoxazole->Halogenated Isoxazole + Halogenating Agent (e.g., NBS, ICl)

Caption: Key synthetic strategies for accessing halogenated isoxazoles.

II. Physical and Spectroscopic Properties of Halogenated Isoxazoles

The introduction of halogens significantly impacts the physical properties of isoxazoles, including their melting points, boiling points, and solubility. Spectroscopic techniques are invaluable for the structural elucidation of these compounds.

A. Physical Properties

The physical state and properties of halogenated isoxazoles are highly dependent on the nature and position of the halogen, as well as other substituents on the ring. Generally, increasing the molecular weight through halogenation leads to higher melting and boiling points.

PropertyParent IsoxazoleGeneral Trend for Halogenated Isoxazoles
Molecular Weight69.06 g/mol [11]Increases with halogen size (F < Cl < Br < I)
Boiling Point95 °C[11]Generally increases with molecular weight
Density1.074 g/mL[11]Generally increases with molecular weight
SolubilityLipophilicity generally increases with halogenation
B. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The chemical shifts of the isoxazole ring protons are influenced by the electronegativity of the halogen and its position. For a 4-haloisoxazole, the C5-proton typically appears as a singlet. Aromatic protons on substituents will also show characteristic shifts.[12] For instance, in ethyl 3-(10-chloroanthracen-9-yl)-5-methylisoxazole-4-carboxylate, the methyl group protons appear as a singlet at 2.93 ppm.[13]

  • ¹³C NMR: The carbon atoms of the isoxazole ring exhibit distinct chemical shifts. The carbon attached to the halogen will show a shift dependent on the halogen's identity. For example, in methyl 3-(10-bromoanthracen-9-yl)-5-methylisoxazole-4-carboxylate, the isoxazole ring carbons appear at 176.08, 163.32, and 161.53 ppm.[13]

Infrared (IR) Spectroscopy: The IR spectra of halogenated isoxazoles will show characteristic peaks for the C=N, C=C, and N-O stretching vibrations of the isoxazole ring, typically in the 1600-1300 cm⁻¹ region. The C-X (halogen) stretching frequency will also be present, though it may be in the fingerprint region and harder to assign definitively.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns. For chloro- and bromo-substituted isoxazoles, the characteristic isotopic patterns of these halogens (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) are readily observed, aiding in structural confirmation.

Crystal Structure Analysis: X-ray crystallography provides definitive information about the three-dimensional structure of halogenated isoxazoles in the solid state.[14][15][16] This technique can reveal bond lengths, bond angles, and intermolecular interactions, which are critical for understanding their physical properties and biological activity. For example, the crystal structure of ethyl 5-methyl-3-(10-nitroanthracen-9-yl)isoxazole-4-carboxylate shows that the isoxazole ring is nearly orthogonal to the anthracene ring system.[15]

III. Chemical Reactivity of Halogenated Isoxazoles

The presence of a halogen atom on the isoxazole ring introduces new avenues for chemical transformations, making these compounds valuable synthetic intermediates.

A. Ring Opening Reactions

A key feature of the isoxazole ring is its propensity to undergo ring-opening reactions under various conditions, a reactivity that can be modulated by halogen substituents.[17][18]

Reductive Ring Opening: The weak N-O bond of the isoxazole ring can be cleaved under reductive conditions to yield various useful intermediates.

Electrophilic Ring Opening: Treatment of isoxazoles with electrophilic halogenating agents can lead to ring-opening reactions, providing access to highly functionalized acyclic compounds.[19][20] For instance, the reaction of isoxazoles with electrophilic fluorinating agents like Selectfluor® can result in ring-opened α-fluorocyanoketones.[6][18][21][22]

Diagram: Electrophilic Ring-Opening Fluorination

RingOpening Substituted\nIsoxazole Substituted Isoxazole Fluorinated Intermediate Fluorinated Intermediate Substituted\nIsoxazole->Fluorinated Intermediate + Selectfluor® α-Fluorocyanoketone α-Fluorocyanoketone Fluorinated Intermediate->α-Fluorocyanoketone Deprotonation & N-O Bond Cleavage

Caption: Mechanism of electrophilic ring-opening fluorination of isoxazoles.

B. Nucleophilic Substitution

Halogen atoms on the isoxazole ring, particularly at the C3 and C5 positions, can be susceptible to nucleophilic substitution, although this is less common than in other aromatic systems. The reactivity depends on the position of the halogen and the presence of activating groups. This allows for the introduction of a variety of functional groups.[23][24]

C. Metal-Catalyzed Cross-Coupling Reactions

Halogenated isoxazoles are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[25] This enables the formation of C-C bonds and the introduction of diverse substituents onto the isoxazole core, significantly expanding the accessible chemical space for drug discovery and materials science.[2]

Experimental Protocol: Suzuki Coupling of a 4-Bromoisoxazole

Step 1: Reaction Setup

  • In a reaction vessel, combine the 4-bromoisoxazole (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate or potassium phosphate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of toluene and water or dioxane and water.

Step 2: Reaction

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

IV. Applications in Drug Discovery and Beyond

The unique properties of halogenated isoxazoles have led to their incorporation into a wide range of pharmaceuticals and agrochemicals.[3][4][5][26] The halogen atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, halogenation can improve metabolic stability by blocking sites susceptible to oxidative metabolism.

The diverse biological activities exhibited by halogenated isoxazoles include:

  • Anticancer [2][5]

  • Anti-inflammatory [2][5]

  • Antimicrobial [2][5]

  • Antiviral [2]

  • Anticonvulsant [2]

The ability to fine-tune the properties of isoxazoles through halogenation makes them privileged scaffolds in the ongoing quest for novel and effective therapeutic agents.

Conclusion

Halogenated isoxazoles represent a fascinating and highly versatile class of compounds. The introduction of halogens provides a powerful handle for modulating their physical and chemical properties, opening up a vast landscape for synthetic chemists and drug discovery professionals. A thorough understanding of their synthesis, reactivity, and spectroscopic characteristics is paramount for the rational design of new molecules with tailored functions. The continued exploration of halogenated isoxazoles is certain to yield further innovations in medicine, agriculture, and materials science.

References

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides | Organic Letters - ACS Publications. (2025).
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC - NIH. (n.d.). NIH.
  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2012).
  • Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis - Benchchem. (n.d.). Benchchem.
  • Ring-Opening Fluorination of Isoxazoles - ResearchGate. (n.d.).
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021).
  • Ring-Opening Fluorination of Isoxazoles | Organic Letters - ACS Publications. (2022).
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Ring-Opening Fluorination of Isoxazoles - PubMed. (2022). PubMed.
  • Ring-Opening Fluorination of Isoxazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthesis of Isoxazoles via Electrophilic Cyclization | Organic Letters - ACS Publications. (n.d.).
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - Enamine. (n.d.). Enamine.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. (2025).
  • Isoxazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • The Physico‐Chemical Properties of Isoxazole and its Derivatives - ResearchGate. (n.d.).
  • Synthesis of isoxazoles via electrophilic cycliz
  • Synthesis of Isoxazoles via Electrophilic Cyclization - ResearchGate. (2025).
  • Synthesis of Isoxazolines by the Electrophilic Chalcogenation of β,γ-Unsaturated Oximes: Fishing Novel Anti-Inflamm
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
  • Preparation of polychlorinated isoxazoles and application to organic synthesis - RCSI Repository. (n.d.). RCSI Repository.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC - PubMed Central. (n.d.). PubMed Central.
  • Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl) - MDPI. (2024). MDPI.
  • Synthesis of Isoxazoles via Electrophilic Cyclization - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2025).
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - MDPI. (2023). MDPI.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (n.d.). NIH.
  • Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - RSC Publishing. (n.d.). RSC Publishing.
  • Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones - PMC - NIH. (n.d.). NIH.
  • Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study - MDPI. (2020). MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025).
  • Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxid
  • The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review - Scientiae Radices. (2024). Scientiae Radices.
  • Improved synthesis of 3-aryl isoxazoles containing fused arom
  • Isoxazole | C3H3NO | CID 9254 - PubChem - NIH. (n.d.). NIH.
  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025). NIH.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. (n.d.).
  • A review of isoxazole biological activity and present synthetic techniques. (2024).
  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Applic
  • Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (n.d.).
  • Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. - ResearchGate. (n.d.).

Sources

Whitepaper: A Senior Application Scientist's Guide to the Discovery and Initial Characterization of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of FDA-approved pharmaceuticals, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4][5] This guide provides a technical framework for the rational discovery, synthesis, and initial characterization of novel isoxazole derivatives. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental design, emphasizing the creation of self-validating workflows from initial synthesis to preliminary biological assessment.

The Rationale for Pursuing Isoxazole Scaffolds

The isoxazole ring is not merely a passive scaffold; its unique electronic and structural properties make it a "privileged structure" in drug design.[6] The weak N-O bond offers a potential site for metabolic cleavage or controlled ring-opening reactions, which can be exploited for prodrug strategies.[7] Furthermore, the ring's aromaticity and ability to engage in various non-covalent interactions (hydrogen bonding, π–π stacking) allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.[8] The prevalence of isoxazole in drugs like the COX-2 inhibitor Valdecoxib, the antirheumatic agent Leflunomide, and the antibiotic Sulfamethoxazole underscores its therapeutic versatility and justifies continued exploration of novel analogues.[3][4]

Strategic Synthesis of the Isoxazole Core

The creation of a novel derivative begins with a robust and adaptable synthetic strategy. The choice of method is dictated by the desired substitution pattern, available starting materials, and scalability.

The Cornerstone of Isoxazole Synthesis: 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction.[6][7] This reaction involves an alkyne (the dipolarophile) and a nitrile oxide (the dipole). The causality behind its widespread use is its high degree of regioselectivity and tolerance for a wide variety of functional groups, allowing for the creation of diverse chemical libraries.

A common and practical approach generates the nitrile oxide in situ from an aldoxime, avoiding the need to handle potentially unstable intermediates. The overall workflow is a logical progression from simple precursors to the complex heterocyclic core.

G cluster_start Starting Materials cluster_inter Intermediate Steps cluster_cyclo Core Synthesis cluster_final Final Product A Aldehyde D Step 1: Oxime Formation A->D B Hydroxylamine B->D C Alkyne H Step 3: [3+2] Cycloaddition C->H E Aldoxime D->E Yields F Step 2: In-situ Nitrile Oxide Generation E->F G Nitrile Oxide F->G Transient G->H I Crude Isoxazole Derivative H->I Forms Ring J Purification (e.g., Chromatography) I->J K Characterized Novel Isoxazole Derivative J->K Pure Compound

Caption: General workflow for 1,3-dipolar cycloaddition synthesis of isoxazoles.

Alternative Pathway: Cyclization of α,β-Unsaturated Ketones (Chalcones)

An alternative, classical method involves the reaction of chalcone intermediates with hydroxylamine hydrochloride.[9][10][11] This method is particularly useful when the desired substitution pattern is readily accessible through Claisen-Schmidt condensation to form the chalcone precursor.

This protocol is a self-validating system. The success of each step is confirmed visually (precipitation) and analytically (TLC) before proceeding, ensuring efficiency and minimizing waste.

  • Chalcone Synthesis (Step 1):

    • Rationale: To create the α,β-unsaturated carbonyl backbone required for cyclization.

    • Procedure: In a flask, dissolve an appropriate aromatic ketone (0.01 mol) and aromatic aldehyde (0.01 mol) in 15-20 mL of ethanol.[10]

    • Add 3-5 mL of 6M sodium hydroxide solution dropwise while stirring vigorously. The formation of a precipitate (the chalcone) often occurs within 10-30 minutes.

    • Validation: Monitor the reaction using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

    • Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize excess base. Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.

  • Isoxazole Cyclization (Step 2):

    • Rationale: To react the chalcone with hydroxylamine, which attacks the carbonyl and subsequently cyclizes to form the stable isoxazole ring.

    • Procedure: Reflux a mixture of the purified chalcone (0.01 mol), hydroxylamine hydrochloride (0.015 mol), and a base such as sodium acetate or potassium hydroxide (0.015 mol) in 25 mL of absolute ethanol for 4-6 hours.[9][10]

    • Validation: The progress is again monitored by TLC, observing the disappearance of the chalcone spot and the appearance of a new, typically higher Rf, product spot.

    • Work-up: After reflux, concentrate the reaction mixture by rotary evaporation. Pour the concentrated residue into ice-cold water. A solid precipitate of the crude isoxazole derivative will form.

    • Purification: Filter the crude product. Purify via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain the final, pure compound.

Multi-Faceted Characterization: Confirming Structure and Purity

The synthesis of a novel compound is incomplete without rigorous characterization. Each analytical technique provides a unique piece of the structural puzzle, and together they form an unassailable confirmation of the molecule's identity and purity.

G cluster_start Input A Purified Synthetic Product B Mass Spectrometry (HRMS) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Infrared (FTIR) Spectroscopy A->D E Elemental Analysis (CHN) A->E F X-Ray Crystallography (If single crystals form) A->F G Molecular Formula & Weight B->G H Connectivity & Carbon-Hydrogen Framework C->H I Functional Groups D->I J Purity & Empirical Formula E->J K Unambiguous 3D Structure & Solid-State Confirmation F->K

Caption: A comprehensive workflow for the structural characterization of novel compounds.

Spectroscopic and Spectrometric Analysis

The combination of NMR, Mass Spectrometry, and IR spectroscopy provides the foundational evidence for a new structure.[12][13][14]

  • Nuclear Magnetic Resonance (NMR): Provides the definitive map of the carbon-hydrogen framework.[15][16]

    • ¹H NMR: Reveals the number of distinct protons, their chemical environment, and their proximity to other protons (through spin-spin coupling). The proton on the isoxazole ring typically appears as a singlet in a distinct region of the spectrum.[15][17]

    • ¹³C NMR: Shows the number of unique carbon atoms. The chemical shifts are indicative of the carbon's hybridization and environment (e.g., aromatic, aliphatic, carbonyl).[18]

  • Mass Spectrometry (MS): The primary purpose is to determine the molecular weight of the new compound. High-Resolution Mass Spectrometry (HRMS) is crucial as it provides an exact mass, allowing for the unambiguous determination of the molecular formula.[12][19]

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies (e.g., C=O stretch, N-H bend, C=N stretch).[19][20]

Analysis Type Hypothetical Derivative: 5-methyl-3-phenylisoxazole-4-carboxamide Rationale for Interpretation
¹H NMR (ppm)δ 8.0-7.4 (m, 5H, Ar-H), δ 7.2 (br s, 2H, -NH₂), δ 2.8 (s, 3H, -CH₃)The multiplet corresponds to the 5 protons of the phenyl ring. The broad singlet is characteristic of exchangeable amide protons. The sharp singlet at a higher field is the isolated methyl group.
¹³C NMR (ppm)δ 170-160 (C=O, C=N), δ 130-125 (Ar-C), δ 115 (isoxazole C4), δ 12 (-CH₃)Chemical shifts confirm the presence of carbonyl/imine carbons, aromatic carbons, and the aliphatic methyl carbon.[18]
FTIR (cm⁻¹)3400-3200 (N-H stretch), 1680 (C=O stretch), 1610 (C=N stretch)The broad peaks confirm the N-H bonds of the amide. The sharp, strong peak at 1680 cm⁻¹ is definitive for the carbonyl group.
HRMS (m/z)Calculated: 203.0815 [M+H]⁺, Found: 203.0812The measured mass matches the calculated mass to within a few ppm, confirming the molecular formula C₁₁H₁₀N₂O₂.
Definitive Structure Confirmation: X-Ray Crystallography

When suitable single crystals can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure.[21] It gives a precise 3D model of the molecule, confirming not only the connectivity but also the stereochemistry and solid-state packing arrangement.[22][23]

Initial Biological Evaluation: From Bench to Biology

The rationale for synthesizing novel isoxazole derivatives is their potential therapeutic application.[1][3] Therefore, an initial biological screening is a critical component of the characterization process. The choice of assay is hypothesis-driven, based on the structural features of the new compound and the known activities of related analogues.

G A Novel Isoxazole Derivative Library B Primary Screening (e.g., In-vitro Assay) A->B C Is Compound Active? B->C D Hit Compound(s) Identified C->D Yes E Inactive / Discard C->E No F Secondary Screening (Dose-Response, IC₅₀ Determination) D->F G Lead Candidate F->G Potent & Selective H Further Optimization (SAR Studies) G->H

Caption: Decision tree for the initial biological screening of novel compounds.

Protocol 4.1: In-Vitro Cytotoxicity Screening (MTT Assay)

This protocol is designed to assess the potential anticancer activity of the newly synthesized compounds against a specific cancer cell line.[5][14]

  • Cell Culture:

    • Rationale: To prepare a healthy, viable population of target cells for the assay.

    • Procedure: Culture human cancer cells (e.g., MCF-7, a breast cancer line) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Rationale: To ensure a consistent number of cells in each well for reliable and reproducible results.

    • Procedure: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Rationale: To expose the cells to a range of concentrations of the novel isoxazole derivative to determine its effect on cell viability.

    • Procedure: Prepare stock solutions of the synthesized compounds in DMSO. Serially dilute the compounds in culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media in the wells with the media containing the compounds. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Rationale: The MTT reagent is converted by metabolically active (i.e., living) cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

    • Procedure: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Data Acquisition:

    • Rationale: To dissolve the formazan crystals and measure the color intensity, which reflects cell viability.

    • Procedure: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis:

    • Validation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). A low IC₅₀ value indicates high potency.

Conclusion and Future Outlook

The discovery of a novel isoxazole derivative is a systematic process that integrates rational synthetic design with a suite of rigorous analytical techniques and hypothesis-driven biological evaluation. The workflow described in this guide represents a robust, self-validating pathway from concept to a characterized "hit" compound. Successful initial characterization and the identification of biological activity pave the way for subsequent steps in the drug discovery pipeline, including structure-activity relationship (SAR) studies, lead optimization, and preclinical development. The continued exploration of this versatile heterocyclic scaffold promises to yield the next generation of innovative therapeutics.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022). Future medicinal chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate.
  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2011). Der Pharma Chemica.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Characterization of Novel Isoxazole derivatives. (2017). Asian Journal of Research in Chemistry.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (n.d.). National Center for Biotechnology Information.
  • Biologically-active isoxazole-based drug molecules. (2025). ResearchGate.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025). ResearchGate.
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine.
  • (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate.
  • A Comparative Guide to the X-ray Crystallography of Oxazole Carboxylate Derivatives. (2025). Benchchem.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.). Science Arena Publications.
  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. (2026). ResearchGate.
  • IR, NMR and HR-MS Mass spectrum of isoxazole 2c. (2025). ResearchGate.
  • X‐ray crystal structure of 5a. (n.d.). ResearchGate.
  • Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a. (n.d.). ResearchGate.
  • Isoxazole(288-14-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). pubs.acs.org.

Sources

A-Theoretical-and-Computational-Guide-to-the-Electronic-Structure-of-3-Ethyl-5-iodo-isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational framework for elucidating the electronic structure of 3-Ethyl-5-iodo-isoxazole. Isoxazole derivatives are a critical class of heterocyclic compounds in medicinal chemistry, recognized for their wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of an ethyl group at the 3-position and an iodine atom at the 5-position creates a molecule with unique electronic and steric properties that are pivotal for its interaction with biological targets. A profound understanding of its electronic characteristics is therefore paramount for rational drug design and development. This guide details a robust computational workflow, leveraging Density Functional Theory (DFT), to predict and analyze the molecule's geometry, orbital energies, and charge distribution, offering a predictive framework for its reactivity and intermolecular interactions.

Introduction: The Significance of this compound in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific analogue, this compound, combines the stability of the isoxazole ring with the lipophilicity of an ethyl group and the halogen-bonding potential of an iodine atom. Halogen bonds, noncovalent interactions between a halogen atom and a Lewis base, are increasingly recognized for their importance in molecular recognition and drug-receptor binding. The iodine atom, in particular, forms strong halogen bonds due to the presence of a positive region of electrostatic potential known as a "σ-hole".[4]

The electronic structure of a molecule dictates its chemical reactivity, polarity, and ability to engage in intermolecular interactions—all critical determinants of its pharmacokinetic and pharmacodynamic profiles.[5][6] Therefore, a detailed computational analysis of this compound's electronic properties provides invaluable insights for:

  • Predicting Reactivity: Understanding the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO) allows for the prediction of sites susceptible to nucleophilic or electrophilic attack.[5][7]

  • Rational Drug Design: Knowledge of the molecular electrostatic potential can guide the design of complementary interactions with a biological target, enhancing binding affinity and specificity.

  • Structure-Activity Relationship (SAR) Studies: Computational data can help rationalize observed SAR trends and guide the synthesis of more potent and selective analogues.

This guide presents a step-by-step methodology for performing high-quality theoretical calculations on this compound, providing the necessary tools for researchers to explore its therapeutic potential.

Theoretical Methodology: A Density Functional Theory (DFT) Approach

The principal theoretical method for investigating the electronic structure of organic molecules like this compound is Density Functional Theory (DFT).[8][9] DFT offers an optimal balance between computational accuracy and cost, making it a cornerstone of modern computational chemistry.[8] The methodology is centered on selecting an appropriate functional and basis set to approximate the solution to the Schrödinger equation.

Foundational Concepts: Functionals and Basis Sets
  • Functionals: In DFT, the exchange-correlation functional accounts for the complex many-body electron interactions. The choice of functional is critical for obtaining accurate results. For halogenated organic molecules, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange are often preferred. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for such systems.[10]

  • Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set influence the accuracy of the calculation. For molecules containing heavy atoms like iodine, it is crucial to use a basis set that includes polarization and diffuse functions, such as the 6-311+G(d,p) basis set. These additional functions allow for a more accurate description of the electron distribution, especially in the valence region and for anionic species.

The Computational Workflow

A systematic computational workflow is essential for ensuring the reliability and reproducibility of the theoretical calculations.[8] The process begins with the construction of the initial molecular geometry and proceeds through optimization to the final analysis of its electronic properties.

Computational Workflow A 1. Molecular Structure Input (e.g., Avogadro, GaussView) B 2. Initial Geometry Optimization (Molecular Mechanics - UFF) A->B Initial Guess C 3. DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) B->C Refined Structure D 4. Frequency Calculation (Verify Minimum Energy Structure) C->D Optimized Geometry E 5. Electronic Property Calculation (Single Point Energy) D->E Verified Minimum F 6. Analysis of Results (Mulliken Charges, NBO, HOMO/LUMO, MEP) E->F Calculated Properties NBO Interactions LP_O Lone Pair (O1) Sigma_star_C3_C4 σ(C3-C4) LP_O->Sigma_star_C3_C4 E(2) = x kcal/mol Sigma_star_C5_I σ(C5-I) LP_O->Sigma_star_C5_I E(2) = z kcal/mol LP_N Lone Pair (N2) Pi_star_N2_C3 π*(N2-C3) LP_N->Pi_star_N2_C3 E(2) = y kcal/mol

Caption: Key donor-acceptor interactions in this compound from NBO analysis.

Conclusion: From Theory to Application

This technical guide has outlined a comprehensive and robust computational methodology for investigating the electronic structure of this compound. By employing Density Functional Theory, researchers can gain deep insights into the molecule's geometric and electronic properties, which are fundamental to its biological activity. The presented workflow and analysis techniques provide a solid foundation for predicting reactivity, understanding intermolecular interactions, and ultimately, guiding the rational design of novel isoxazole-based therapeutic agents. The theoretical data generated through these methods serves as a powerful complement to experimental studies, accelerating the drug discovery and development process.

References

  • Abdelmalek, O., Belaidi, S., Mellaoui, M., & Mazri, R. (n.d.). Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory. Asian Journal of Chemistry.
  • BenchChem. (2025). A Theoretical and Computational Guide to the Electronic Structure of Furo[3,4-d]isoxazole. BenchChem.
  • Belaidi, S. (2022). Geometric and Electronic Structure of Isoxazole and Isothiazole Derivatives by PM3 and Density Functional Theory.
  • Ali, U., Shoaib, M., et al. (2020). Theoretical study of Isoxazoles and their derivatives for evaluating its pharmaceutical properties with density functional theory.
  • Shekarkhand, M., Zare, K., Monajjemi, M., Tazikeh-Lemeski, E., & Sayadian, M. (n.d.). Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar.
  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. (n.d.).
  • MDPI. (2023).
  • Shekarkhand, M., Zare, K., Monajjemi, M., Tazikeh-Lemeski, E., & Sayadian, M. (2025). Computational study of heterocyclic anticancer compounds through nbo method.
  • Ziaei, Z. M., & Mokhtary, M. (2025).
  • Palmer, M. H., Findlay, R. H., & Egdell, R. G. (1977). The electronic structure of heteroaromatic molecules; ab initio calculations and photoelectron spectra for the isomeric-oxazoles and some -oxadiazoles. Journal of Molecular Structure, 40(2), 191–210.
  • Comput
  • Theoretical investigation into the potential of halogenated methanes to undergo reductive metabolism. (n.d.). SciSpace.
  • Combined Diffraction and Density Functional Theory Calculations of Halogen-Bonded Cocrystal Monolayers. (n.d.).
  • Structural Properties, Natural Bond Orbital, Theory Functional Calculations (DFT), and Energies for the α Halorganic Compounds. (2012). Current World Environment.
  • Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. (2025).
  • Representations of optimized structure, HOMO, LUMO, and ESP of the functionalized isoxazoles 5 and 6. (n.d.).
  • Halogen Bonding from Dispersion-Corrected Density-Functional Theory: The Role of Delocalization Error. (2025).
  • Natural Bond Orbital (NBO) Analysis. (n.d.).
  • Al-Azmi, A., & Shalaby, M. A. (n.d.). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Current Organic Chemistry, 25(7).
  • Comparison of HOMO–LUMO difference plots between isoxazoles 5c (left).... (n.d.).
  • HOMO–LUMO images of synthesized isoxazole derivatives. (n.d.).
  • Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! YouTube.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.).
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Quantum Guru Ji. (2025). Natural Bond Orbital (NBO)
  • HOMO-LUMO Analyses Research Articles - Page 1. (n.d.). R Discovery.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). Organic & Biomolecular Chemistry.
  • Synthesis of 3,4,5-trisubstituted isoxazole derivatives. (n.d.).

Sources

Methodological & Application

Topic: Suzuki-Miyaura Cross-Coupling of 3-Ethyl-5-iodo-isoxazole with Aryl Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction between 3-Ethyl-5-iodo-isoxazole and various aryl boronic acids. It is intended for researchers, scientists, and professionals in drug development who utilize synthetic organic chemistry for the creation of complex molecules.

Introduction and Strategic Importance

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1][4][5] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for constructing biaryl and heteroaryl-aryl scaffolds, which are common motifs in bioactive molecules.[2][3]

The isoxazole ring is a privileged five-membered heterocycle that has garnered significant attention in medicinal chemistry.[6][7] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[6][8][9][10]

This guide focuses on the coupling of this compound, a versatile building block, with various aryl boronic acids. The protocols and insights provided herein are designed to empower scientists to reliably synthesize novel 5-aryl-isoxazole derivatives for applications in drug discovery and materials science.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][11] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][11][12]

  • Oxidative Addition : The cycle begins with the oxidative addition of the organohalide (this compound) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) intermediate, breaking the carbon-iodine bond.[5][11] The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[13] The use of an iodo-isoxazole substrate ensures this initial step is typically rapid.

  • Transmetalation : This step involves the transfer of the aryl group from the organoboron species (the aryl boronic acid) to the Pd(II) complex. The presence of a base is essential; it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transfer of the organic moiety to the palladium center.[5][14]

  • Reductive Elimination : In the final step, the two organic groups (the isoxazole and the aryl group) on the Pd(II) complex couple and are eliminated from the metal center. This forms the desired C-C bond in the product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[11][12] Bulky, electron-rich ligands on the palladium catalyst often promote this step.[1][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition  Initiation pd_intermediate1 Ar¹-Pd(II)L₂(X) (Isoxazolyl-Pd Complex) oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar¹-Pd(II)L₂(Ar²) (Di-organic Complex) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0  Regeneration product_out 3-Ethyl-5-aryl-isoxazole (Ar¹-Ar²) reductive_elimination->product_out reagents_in This compound (Ar¹-X) reagents_in->oxidative_addition boronic_acid_in Aryl Boronic Acid + Base ([Ar²-B(OH)₃]⁻) boronic_acid_in->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative aryl boronic acid. Reaction conditions may require optimization for different boronic acids.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄) (10 mol%) or other suitable ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous (or Toluene/Water mixture)

  • Argon or Nitrogen gas (inert atmosphere)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask)

  • Magnetic stirrer and heating plate/mantle

  • TLC plates, ethyl acetate, hexanes, celite, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

Reaction Setup and Procedure

Note : This reaction is sensitive to air and moisture. Proper inert atmosphere techniques (e.g., using a Schlenk line or glovebox) are essential for reproducibility and high yields.

  • Vessel Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 251 mg, 1.0 mmol, 1.0 equiv), the aryl boronic acid (1.2 equiv), and potassium phosphate (e.g., 425 mg, 2.0 equiv).[15]

  • Inert Atmosphere : Seal the Schlenk tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the vessel is under a fully inert atmosphere.

  • Catalyst and Ligand Addition : Under a positive pressure of argon, quickly add the palladium catalyst Pd₂(dba)₃ (e.g., 23 mg, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., 29 mg, 0.1 mmol, 10 mol%).[15] The use of pre-catalysts like XPhos Pd G2 or G4 can simplify this step.

  • Solvent Addition : Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe. The reaction mixture will typically turn dark red or brown.

  • Reaction Execution : Lower the flask into an oil bath preheated to 80-100 °C. Stir the reaction vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10-30% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours.

  • Workup :

    • Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-Ethyl-5-aryl-isoxazole product.

Reaction Scope and Parameter Optimization

The described protocol is robust for a variety of aryl boronic acids. However, optimization of the catalyst, ligand, base, and solvent may be necessary to achieve maximum yield, especially with sterically hindered or electronically challenging substrates.

EntryAryl Boronic Acid (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃·HBF₄ (10)K₃PO₄ (2.0)1,4-Dioxane1001275-85
24-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃ (2.0)Toluene/H₂O90880-90
33-Chlorophenylboronic acidPdCl₂(dppf) (5)-K₂CO₃ (2.0)DMF1001265-75
42-Methylphenylboronic acidPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄ (3.0)1,4-Dioxane1101660-70
5Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.0)DME/H₂O85670-80

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed Pd source or oxidized ligand).2. Insufficiently anhydrous/degassed conditions.3. Poor quality base (hydrated or large particle size).4. Unstable boronic acid (protodeborylation).[1]1. Use a fresh catalyst/ligand or a more stable pre-catalyst. Screen different ligands (e.g., Buchwald-type ligands like SPhos, XPhos).[16]2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly distilled, anhydrous solvents.3. Use a fresh bottle of anhydrous base and grind it to a fine powder before use. Consider adding a small amount of water (e.g., 5 eq) if using K₃PO₄ in an anhydrous solvent, as it can facilitate the reaction.[17][18]4. Use the corresponding pinacol boronic ester, which is more stable.[1][19] Add the boronic acid portion-wise if instability is suspected.
Dehalogenation of Starting Material 1. Presence of water or protic sources.2. Reaction temperature is too high or reaction time is too long.1. Use rigorously dried solvents and reagents.2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Ensure thorough degassing of the solvent and maintenance of an inert atmosphere.[1]2. Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.
Difficulty in Purification 1. Co-elution of product with boronic acid byproducts.2. Residual palladium in the final product.1. Perform an aqueous base wash (e.g., 1M NaOH) during workup to remove unreacted boronic acid.2. After initial filtration through celite, consider treating the organic solution with a palladium scavenger or performing an additional filtration step.

Safety Precautions

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Inert Atmosphere : Palladium catalysts, especially in their Pd(0) state, can be pyrophoric. Handle them under an inert atmosphere.

  • Solvents : Anhydrous solvents like 1,4-dioxane and toluene are flammable. Work in a well-ventilated fume hood away from ignition sources. Dioxane can form explosive peroxides upon storage.

  • Reagents : Phosphine ligands can be toxic and air-sensitive. Boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Exotherms : While generally well-behaved, Suzuki-Miyaura couplings can sometimes generate significant heat, especially on a large scale.[20] Monitor the internal reaction temperature during catalyst addition and initial heating. Ensure adequate cooling is available for scale-up operations.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Hopic. (2024). Exploring Catalyst Options: Suzuki Coupling with Palladium. [Link]

  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, Vol. 10. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction. [Link]

  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • ACS Publications. (2014). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics. [Link]

  • ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNTHESIS. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ACS Publications. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]

  • Paul Murray Catalysis Consulting. (2015). Case Study: Knowledge Based Problem Solving. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Link]

  • HZPT. (2024). what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling?. [Link]

  • ResearchGate. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]

  • ResearchGate. Reaction of the isoxazole 3f under our standard Suzuki conditions. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. [Link]

  • National Institutes of Health. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • ResearchGate. (2025). "Greening Up" the Suzuki Reaction. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. [Link]

  • National Institutes of Health. (2023). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. PMC. [Link]

  • MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • Google Patents. (2020). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • PubMed. (2007). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. [Link]

  • ResearchGate. Schematic diagram for the synthesis route for isoxazole derivatives. [Link]

  • Royal Society of Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]

Sources

Application Note: Sonogashira Coupling Reactions Using 3-Ethyl-5-iodo-isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for performing Sonogashira coupling reactions utilizing 3-Ethyl-5-iodo-isoxazole as a key building block. The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] Isoxazole moieties are prevalent in a vast array of pharmaceuticals and advanced materials, making their functionalization a critical process in drug discovery and materials science.[2][3][4] This guide delves into the reaction mechanism, offers detailed, field-proven protocols, presents troubleshooting solutions, and explains the causal reasoning behind experimental choices to ensure reproducible and high-yield outcomes.

Scientific Foundation: The Sonogashira Coupling Mechanism

The Sonogashira reaction is a cross-coupling process that typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) salt.[1][5] The reaction's efficiency and mild conditions have cemented its role as a powerful tool for synthesizing substituted alkynes.[1]

The overall transformation is as follows:

Figure 1. General scheme of the Sonogashira cross-coupling reaction.

The reaction proceeds through two interconnected, synergistic catalytic cycles: the Palladium Cycle and the Copper Cycle.

  • The Palladium Cycle: The active catalyst is a Palladium(0) species, often generated in situ from a Palladium(II) precatalyst like PdCl₂(PPh₃)₂ through reduction by an amine or phosphine ligand.[1]

    • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound), forming a Pd(II) complex.[1][6]

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This is often the rate-determining step.[5]

    • Reductive Elimination: The resulting palladium complex undergoes reductive elimination, releasing the final coupled product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][6]

  • The Copper Cycle: The role of the copper co-catalyst is to activate the terminal alkyne.[1]

    • π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a π-alkyne-copper complex.

    • Deprotonation: The presence of a base (typically an amine) facilitates the deprotonation of the alkyne, leading to the formation of a copper(I) acetylide species.[5] This species is crucial for the transmetalation step in the palladium cycle.

The amine base is essential not only for the deprotonation of the alkyne but also to neutralize the hydrogen halide (HI) byproduct generated during the reaction.[1]

Mechanistic Diagram

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 Isoxazole-Pd(II)L₂-I Pd0->Pd_complex1 Oxidative Addition Pd_complex2 Isoxazole-Pd(II)L₂-C≡CR' Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0  Regenerates  Catalyst Product Product (3-Ethyl-5-alkynyl-isoxazole) Pd_complex2->Product Reductive Elimination Product->Pd0 CuI Cu(I) Cu_acetylide Cu(I)-C≡CR' Cu_acetylide->Pd_complex1 Cu_acetylide->CuI Regenerates Catalyst Alkyne H-C≡CR' Alkyne->Cu_acetylide + CuI, Base Isoxazole_I This compound Isoxazole_I->Pd_complex1

Caption: The dual catalytic cycles of the Sonogashira reaction.

Experimental Design: Protocol and Reagent Selection

The success of the Sonogashira coupling hinges on the careful selection of reagents and adherence to optimized conditions. Iodides are the most reactive aryl halides for this transformation, making this compound an excellent substrate.[6]

Key Reaction Parameters
ParameterRecommended Reagent/ConditionRationale & Expert Insights
Aryl Halide This compound1.0 equiv
Terminal Alkyne e.g., Phenylacetylene1.1 - 1.5 equiv
Pd Catalyst PdCl₂(PPh₃)₂1 - 3 mol%
Cu Co-catalyst Copper(I) Iodide (CuI)2 - 5 mol%
Base Triethylamine (Et₃N) or DIPA2.0 - 4.0 equiv
Solvent Amine Base, THF, or DMF-
Temperature Room Temperature to 65 °CAmbient
Atmosphere Inert (Argon or Nitrogen)Critical
Step-by-Step Laboratory Protocol

This protocol describes the coupling of this compound with phenylacetylene on a 1.0 mmol scale.

Materials:

  • This compound (237 mg, 1.0 mmol)

  • Phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (21 mg, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (8 mg, 0.04 mmol, 4 mol%)[7]

  • Triethylamine (Et₃N), anhydrous (4 mL)

  • Tetrahydrofuran (THF), anhydrous (4 mL)

Equipment:

  • 50 mL Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • Standard glassware for work-up and purification

Procedure:

  • Inert Atmosphere Setup: Flame-dry the Schlenk flask under vacuum and backfill with Argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (4 mol%).

  • Solvent and Base Addition: Add anhydrous THF (4 mL) and anhydrous triethylamine (4 mL) via syringe. Stir the mixture for 5 minutes to ensure dissolution and catalyst activation. The solution should be a pale yellow suspension.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe over 2-3 minutes.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the starting iodo-isoxazole spot indicates completion (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

    • Wash the organic mixture with saturated aqueous NH₄Cl (2 x 15 mL) to remove the copper catalyst and amine salts, followed by a brine wash (15 mL).[7]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-Ethyl-5-(phenylethynyl)isoxazole product.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Flame-dry glassware B Establish Inert Atmosphere (Ar/N₂) A->B C Add Isoxazole, PdCl₂(PPh₃)₂, CuI B->C D Add Solvents (THF, Et₃N) C->D E Add Alkyne (dropwise) D->E F Stir at RT, Monitor by TLC E->F G Dilute with EtOAc F->G H Wash with aq. NH₄Cl & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterize Pure Product J->K

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Troubleshooting and Field-Proven Solutions

Even robust reactions can present challenges. Below are common issues and their expert-recommended solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Palladium Catalyst. 2. Presence of Oxygen. 3. Impure/Wet Amine Base or Solvents.1. Use a fresh batch of catalyst or a different precatalyst like Pd(PPh₃)₄. 2. Ensure all solvents are thoroughly deaerated and the inert atmosphere is maintained. 3. Use freshly distilled, anhydrous amine and solvents.
Significant Alkyne Homocoupling (Glaser Product) 1. Oxygen contamination. 2. High concentration of copper catalyst.1. Rigorously de-gas all solvents (e.g., via freeze-pump-thaw cycles or bubbling with argon for 30 min). 2. Reduce CuI loading or switch to a "copper-free" Sonogashira protocol.[1] Copper-free variations have been developed to avoid this side reaction.[8]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition due to high temperature or impurities.1. Ensure the reaction is not overheating. Run at room temperature if possible. 2. Use high-purity reagents and solvents.
Difficult Purification 1. Residual copper salts co-eluting with the product. 2. Unreacted starting materials with similar polarity.1. Ensure a thorough aqueous NH₄Cl wash during work-up to complex and remove copper. 2. Drive the reaction to completion by slightly increasing the amount of the less valuable reagent (alkyne) or extending the reaction time.

Conclusion

The Sonogashira coupling of this compound is a highly effective and versatile method for synthesizing complex, value-added molecules. By understanding the underlying mechanism and paying close attention to the quality of reagents and atmospheric conditions, researchers can reliably achieve high yields. This protocol provides a validated starting point for the synthesis of a wide range of 5-alkynylisoxazole derivatives, which are promising candidates for applications in medicinal chemistry, agrochemicals, and materials science.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles† - RSC Publishing. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

  • Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds - PMC - NIH. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Effects of catalyst precursors, ligands and catalyst loadings a | Download Table - ResearchGate. [Link]

  • Sonogashira Coupling - YouTube. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives | Request PDF. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. [Link]

  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air - ResearchGate. [Link]

Sources

Application Note: Palladium-Catalyzed Heck Coupling for the Functionalization of 5-Iodo-Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Isoxazole Functionalization

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in a wide range of biological interactions.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and neuroprotective effects.[4][5] Consequently, methodologies that allow for the precise and efficient functionalization of the isoxazole core are of paramount importance in drug discovery and development.[2]

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and reliable method for carbon-carbon bond formation.[5][6][7] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene provides a direct pathway to introduce vinyl groups, which can serve as versatile handles for further chemical diversification.[8][9] This application note provides a detailed guide to the Heck coupling protocol as applied to 5-iodo-isoxazole derivatives, offering mechanistic insights, a field-proven experimental protocol, and key considerations for reaction optimization.

The Catalytic Heart of the Reaction: Mechanistic Deep Dive

The Mizoroki-Heck reaction proceeds via a well-established catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[10][11] Understanding this mechanism is critical for rational troubleshooting and optimization. The cycle consists of four fundamental steps: oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration.[7][8][10]

  • Oxidative Addition : The cycle begins with the active 14-electron Pd(0) catalyst, which undergoes oxidative addition into the carbon-iodine bond of the 5-iodo-isoxazole. This step forms a square planar Pd(II) complex.[7][10]

  • Alkene Coordination & Migratory Insertion : The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-isoxazole bond, forming a new carbon-carbon bond and a σ-alkyl palladium(II) intermediate.[8][12]

  • β-Hydride Elimination : For the reaction to proceed to the desired vinylated product, a hydrogen atom on the carbon beta to the palladium must be accessible for elimination. A syn-β-hydride elimination occurs, transferring the hydride to the palladium center and forming a palladium-hydride species, while liberating the substituted alkene product.[7][13] This step generally exhibits high stereoselectivity, favoring the formation of the E-alkene.[6]

  • Catalyst Regeneration : A base is required to neutralize the hydroiodic acid (HI) generated and facilitate the reductive elimination of HX from the palladium-hydride complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][11][14]

Heck_Mechanism cluster_cycle Heck Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_Aryl Isox-Pd(II)L₂(I) Pd0->PdII_Aryl Oxidative Addition Pi_Complex Alkene π-Complex PdII_Aryl->Pi_Complex Alkene Coordination Sigma_Alkyl σ-Alkyl Pd(II) Complex Pi_Complex->Sigma_Alkyl Migratory Insertion Pd_Hydride H-Pd(II)L₂(I) Sigma_Alkyl->Pd_Hydride β-Hydride Elimination Product 5-Vinyl-Isoxazole Pd_Hydride->Pd0 Reductive Elimination (Base) Salt Base-H⁺ I⁻ ArylHalide 5-Iodo-Isoxazole Alkene Alkene Base Base

Figure 1: The Mizoroki-Heck Catalytic Cycle.

Optimizing the Protocol: Causality Behind Component Selection

The success of the Heck coupling is not fortuitous; it is the result of a rational selection of reagents and conditions. Each component plays a critical role in driving the reaction towards high yield and purity.

  • Ligands : Ligands stabilize the palladium center, prevent precipitation of palladium black, and modulate its reactivity.

    • Phosphines : Monodentate phosphine ligands like triphenylphosphine (PPh₃) and tri(o-tolyl)phosphine (P(o-Tol)₃) are traditional choices.[10] More electron-rich, bulky alkylphosphines like tri-tert-butylphosphine (t-Bu₃P) can enhance reactivity, especially for less reactive halides.[10]

    • N-Heterocyclic Carbenes (NHCs) : NHCs are strong σ-donors that form highly stable and active palladacycles, often allowing for lower catalyst loadings and coupling of more challenging substrates.[6][14][16]

    • Challenges with Heterocycles : The nitrogen atom of the isoxazole can potentially coordinate to the palladium center, leading to catalyst inhibition or poisoning.[17] Employing sterically bulky ligands can mitigate this issue by hindering the approach of the heteroaryl nitrogen to the metal.[17]

  • Base : The base is non-negotiable; it is required to regenerate the Pd(0) catalyst at the end of the cycle.[8][11]

    • Organic Amines : Triethylamine (Et₃N) is a common choice, acting as both a base and a solvent in some cases.[10]

    • Inorganic Bases : Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are also highly effective and are often preferred to avoid potential side reactions associated with amine bases.[8][10]

  • Solvent : Polar aprotic solvents such as DMF, NMP, DMA, or acetonitrile (CH₃CN) are typically used as they can dissolve the various components and stabilize the charged intermediates in the catalytic cycle.[15]

Standard Operating Protocol: Heck Coupling of 5-Iodo-3-phenylisoxazole with Styrene

This protocol provides a reliable starting point for the vinylation of a representative 5-iodo-isoxazole derivative. It is designed to be a self-validating system with clear steps and expected outcomes.

Materials & Equipment:

  • 5-Iodo-3-phenylisoxazole

  • Styrene (freshly distilled or passed through basic alumina to remove inhibitors)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks)

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - 5-Iodo-isoxazole - Pd(OAc)₂ / PPh₃ - K₂CO₃ glassware Oven-Dry & Cool Schlenk Flask reagents->glassware setup Assemble Under Inert Atmosphere glassware->setup solvent Prepare Anhydrous DMF & Styrene solvent->glassware addition Add Reagents & Solvent to Flask setup->addition heating Heat to 100 °C with Stirring addition->heating monitoring Monitor by TLC/LC-MS (e.g., 4-12 h) heating->monitoring quench Cool to RT Dilute with EtOAc & Water monitoring->quench extract Perform Aqueous Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography concentrate->purify analysis Characterize Product: - NMR - HRMS purify->analysis

Figure 2: General Experimental Workflow.

Step-by-Step Procedure:

  • Inert Atmosphere Setup : To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 5-iodo-3-phenylisoxazole (285 mg, 1.0 mmol, 1.0 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), triphenylphosphine (21 mg, 0.08 mmol, 8 mol%), and potassium carbonate (207 mg, 1.5 mmol, 1.5 equiv).

  • Evacuation and Backfilling : Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical to remove oxygen, which can oxidize the active Pd(0) species.

  • Reagent Addition : Using syringes, add anhydrous DMF (5 mL) followed by styrene (125 mg, 1.2 mmol, 1.2 equiv).

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. The mixture will typically turn from a pale yellow to a darker brown or black suspension.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 5-iodo-isoxazole is consumed (typically 4-12 hours).

  • Workup - Quenching and Extraction : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove DMF and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-styryl-3-phenylisoxazole product.

Representative Data and Troubleshooting

The conditions outlined above serve as a robust starting point. However, optimization may be required for different isoxazole or alkene substrates.

Table 1: Example Heck Coupling Conditions for Iodo-isoxazoles

EntryIsoxazole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
15-Iodo-3-phenylStyrenePd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (1.5)DMF100~85-95
25-Iodo-3-methyln-Butyl AcrylatePd(OAc)₂ (2)PPh₃ (8)Et₃N (2.0)CH₃CN80~80-90
35-Iodo-3-aryl[18]4-VinylpyridinePdCl₂(PPh₃)₂ (5)Et₃N (2.0)DMF100~70-85
44-Iodo-3,5-dimethyl[18]StyrenePd(PPh₃)₄ (5)Et₃N (1.5)Toluene110~75

Note: Yields are approximate and can vary based on reaction scale and purity of reagents.

Troubleshooting Guide:

  • Low or No Conversion :

    • Cause : Inactive catalyst.

    • Solution : Ensure a truly inert atmosphere. Use fresh, high-purity palladium precursor and ligands. Check that the alkene inhibitor has been removed.

  • Formation of Palladium Black :

    • Cause : Catalyst decomposition, often due to insufficient ligand or high temperature.

    • Solution : Increase the ligand-to-palladium ratio (e.g., from L:Pd of 4:1 to 8:1). Consider a more robust ligand system like an NHC.

  • Alkene Isomerization/Side Products :

    • Cause : Reaction temperature is too high or reaction time is too long. The base may also induce isomerization.[15]

    • Solution : Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. Screen different inorganic bases.

Conclusion

The Mizoroki-Heck reaction is an indispensable tool for the C5-vinylation of iodo-isoxazole derivatives, providing a gateway to novel analogues for drug discovery programs. A thorough understanding of the underlying mechanism and the specific function of each reaction component empowers the researcher to move beyond a single protocol, allowing for rational optimization and adaptation to a wide array of substrates. The protocol described herein provides a validated and robust starting point for unlocking the synthetic potential of this powerful transformation.

References

  • Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained . Available at: [Link]

  • Whittaker, M. (2016). Heck Coupling . In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction . Available at: [Link]

  • Lin, Y., et al. (2009). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands . Organometallics. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction . Available at: [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery . Available at: [Link]

  • ResearchGate. (2025). Examples of isoxazole-containing drugs . Available at: [Link]

  • National Institutes of Health (NIH). (2025). Advances in isoxazole chemistry and their role in drug discovery . Available at: [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery . Available at: [Link]

  • Scientiae Radices. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review . Available at: [Link]

  • ResearchGate. Optimization of Heck reaction conditions . Available at: [Link]

  • ResearchGate. Pd‐catalyzed cross‐coupling reaction of isoxazolyl‐5 iodides . Available at: [Link]

  • PubMed. (2021). Synthesis of 5-Vinyl-2-isoxazolines by Palladium-Catalyzed Intramolecular O-Allylation of Ketoximes . Available at: [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Oxidative Intermolecular Difunctionalization of Terminal Alkenes with Organostannanes and Molecular Oxygen . Available at: [Link]

  • PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles . Available at: [Link]

  • Wikipedia. Heck reaction . Available at: [Link]

  • National Institutes of Health (NIH). Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles . Available at: [Link]

  • ACS Publications. (2009). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle . Organic Letters. Available at: [Link]

  • ResearchGate. Optimization of the Heck Reaction Conditions in the Synthesis of (E)-8-Styrylflavones 8a-c . Available at: [Link]

  • University of Regensburg. Heck Reaction . Available at: [Link]

  • YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction . Available at: [Link]

Sources

Synthesis of 3-Ethyl-5-arylisoxazoles as potential kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of 3-Ethyl-5-arylisoxazoles: A Modular Approach for Developing Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of therapeutic targets, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The isoxazole heterocycle is a well-established pharmacophore that serves as a rigid scaffold for designing targeted inhibitors.[3][4] This guide provides a comprehensive protocol for the synthesis of 3-Ethyl-5-arylisoxazoles, a promising subclass of kinase inhibitors, via a robust 1,3-dipolar cycloaddition reaction. Furthermore, we detail a standardized in vitro luminescence-based assay for evaluating their inhibitory activity, offering a complete workflow from chemical synthesis to biological validation.

The Scientific Rationale: Isoxazoles in Kinase Inhibition

Protein kinases regulate the majority of cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[1][2] The development of small molecule inhibitors that target the ATP-binding site of specific kinases has revolutionized modern medicine. The isoxazole scaffold has gained significant attention due to its favorable physicochemical properties and its ability to be readily functionalized, allowing for systematic exploration of the structure-activity relationship (SAR).[3][4]

The 3,5-disubstituted isoxazole core, in particular, presents two key vectors for chemical modification. The substituent at the 3-position (an ethyl group in this protocol) and the aryl group at the 5-position can be independently varied to optimize potency and selectivity against a target kinase. Studies have shown that the nature of the aryl substituent is critical for activity, with different substitution patterns influencing binding affinity for kinases such as VEGFR, JNK, and others.[5][6][7][8]

This protocol focuses on the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with a terminal alkyne. This synthetic route is highly efficient, regioselective, and tolerates a wide range of functional groups on the arylacetylene starting material, making it an ideal choice for creating a library of analogs for screening.[9][10][11]

Synthetic Workflow and Protocol

The synthesis of 3-Ethyl-5-arylisoxazoles is achieved through a two-step, one-pot reaction sequence as illustrated below.

G cluster_0 Step 1: In Situ Nitrile Oxide Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition A Propanaldoxime B Propionitrile Oxide (Intermediate) A->B Oxidation (e.g., NCS in DMF) D 3-Ethyl-5-arylisoxazole (Final Product) B->D Reacts with Arylacetylene C Arylacetylene C->D [3+2] Cycloaddition

Caption: General workflow for the synthesis of 3-Ethyl-5-arylisoxazoles.

Materials and Reagents
Reagent/MaterialGradeSupplier
Substituted ArylacetyleneReagentSigma-Aldrich
Propanaldoxime97%Sigma-Aldrich
N-Chlorosuccinimide (NCS)98%Sigma-Aldrich
PyridineAnhydrousSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Silica Gel230-400 meshVWR
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Millipore
Detailed Synthesis Protocol

Reaction: Synthesis of 3-Ethyl-5-(4-methoxyphenyl)isoxazole

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylacetylene (1.0 eq, 1.32 g, 10 mmol) and propanaldoxime (1.2 eq, 0.88 g, 12 mmol).

  • Dissolution: Dissolve the reactants in 40 mL of anhydrous Dichloromethane (DCM).

  • Nitrile Oxide Generation: In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (1.1 eq, 1.47 g, 11 mmol) in 20 mL of DCM.

  • Addition: Add the NCS solution dropwise to the stirred reaction mixture over 20 minutes at room temperature.

  • Base Addition: After the NCS addition is complete, add pyridine (1.2 eq, 0.95 g, 12 mmol) dropwise. Causality Note: Pyridine acts as a base to facilitate the elimination of HCl from the intermediate chloro-oxime, promoting the formation of the nitrile oxide dipole.[10]

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes), observing the consumption of the starting arylacetylene and the formation of a new, more polar product spot.

  • Work-up: Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Causality Note: The acid wash removes residual pyridine, while the bicarbonate wash removes any remaining acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20% EtOAc) to afford the pure 3-Ethyl-5-(4-methoxyphenyl)isoxazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13]

Biological Evaluation: Kinase Inhibition Assay

To assess the potential of the synthesized compounds as kinase inhibitors, a robust and high-throughput in vitro assay is required. Luminescence-based assays that quantify the amount of ADP produced during the kinase reaction are highly sensitive and widely used.[1][14]

G cluster_pathway Kinase Activity & Inhibition ATP ATP Kinase Target Kinase (e.g., VEGFR-2) ATP->Kinase Substrate Peptide Substrate Substrate->Kinase ADP ADP (Measured Signal) Kinase->ADP Phosphorylation PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Inhibitor 3-Ethyl-5-arylisoxazole Inhibitor->Kinase Inhibition

Caption: Inhibition of kinase activity by blocking ATP utilization.

Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from standard luminescence-based kinase assay methodologies.[1][2]

  • Compound Preparation: Create a serial dilution of the synthesized isoxazole compounds in 100% DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.[1]

  • Plate Setup: In a 96-well or 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of the target kinase (e.g., JNK3, Axl) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

  • Pre-incubation: Gently mix and incubate the plate for 10-20 minutes at room temperature. Causality Note: This step allows the inhibitor to bind to the kinase before the reaction is initiated.[2][15]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically but are typically near the Km for ATP and the substrate peptide.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[1]

Data Analysis and Sample Data
  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 x (1 - (Luminescence_Inhibitor - Luminescence_Background) / (Luminescence_DMSO - Luminescence_Background))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀) value.[1][16]

Table 1: Sample Inhibitory Activity Data

Compound IDAryl Substituent (R)Target KinaseIC₅₀ (nM)
EX-01 4-MethoxyphenylJNK375
EX-02 4-ChlorophenylJNK348
EX-03 3,4-DimethoxyphenylJNK3120
EX-04 4-TrifluoromethylphenylJNK325
Staurosporine (Positive Control)JNK310

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Insights

The modular nature of this synthesis allows for rapid exploration of SAR. Based on published data for isoxazole-based inhibitors, certain trends can be anticipated:[5][6][7]

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF₃) on the 5-aryl ring often enhance potency by engaging in specific interactions within the kinase ATP-binding pocket.[3]

  • Steric Effects: The size and position of substituents on the aryl ring can modulate selectivity. Bulky groups may be either beneficial or detrimental depending on the specific topology of the target kinase active site.

  • 3-Position Substituent: While this protocol uses an ethyl group, modifying this position (e.g., to methyl or cyclopropyl) can also fine-tune potency and selectivity.[7]

Conclusion

This application note provides a robust and reliable framework for the synthesis and biological evaluation of 3-Ethyl-5-arylisoxazoles as potential kinase inhibitors. The 1,3-dipolar cycloaddition strategy offers a highly adaptable platform for generating diverse chemical libraries. Combined with the sensitive ADP-Glo™ kinase assay, this workflow enables researchers to efficiently identify and optimize novel lead compounds for drug discovery programs targeting the kinome.

References

  • Adachi, et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals. Available at: [Link]

  • BioAssay Systems Kinase Assay Kit. BioAssay Systems. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Piškor, M., et al. Structure–activity relationship insights for antitumor activity and Bcl-2 binding of novel quinoline and coumarin-based isoxazole derivatives and their rhenium(i) and ruthenium(ii) complexes. ResearchGate. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Available at: [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023). National Institutes of Health (NIH). Available at: [Link]

  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2022). MDPI. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS- like Strategy for the Synthesis of Isoxazoles and Isoxazolines. (2024). ChemRxiv. Available at: [Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). PubMed. Available at: [Link]

  • Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024). Celtarys Research. Available at: [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Available at: [Link]

  • Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). Taylor & Francis Online. Available at: [Link]

  • 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. Available at: [Link]

  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (2018). ResearchGate. Available at: [Link]

  • Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines. (2017). ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. (2014). ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). PubMed. Available at: [Link]

  • Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. (2022). National Institutes of Health (NIH). Available at: [Link]

  • Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. (2018). MDPI. Available at: [Link]

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. (2019). National Institutes of Health (NIH). Available at: [Link]

Sources

The Strategic Application of 3-Ethyl-5-iodo-isoxazole in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Diversity with a Versatile Heterocyclic Building Block

In the landscape of contemporary drug discovery, the isoxazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds.[1] Its unique electronic properties and metabolic stability have rendered it a cornerstone in the design of novel therapeutics. This guide focuses on a particularly valuable, yet underexplored, derivative: 3-Ethyl-5-iodo-isoxazole . The strategic placement of an ethyl group at the 3-position and an iodine atom at the 5-position creates a powerful synthetic intermediate. The ethyl group can modulate lipophilicity and steric interactions with biological targets, while the iodo substituent serves as a versatile handle for introducing molecular complexity through modern cross-coupling reactions. This document provides a comprehensive overview of the synthesis and application of this compound, offering detailed protocols and mechanistic insights to empower researchers in their quest for new medicines. The isoxazole ring is a key component in several clinically approved drugs, highlighting its therapeutic importance.[2]

I. Synthesis of this compound: A Plausible and Efficient Protocol

While various methods exist for the synthesis of substituted isoxazoles, a highly regioselective one-pot procedure can be adapted for the efficient preparation of this compound.[3] This approach leverages the reaction of a terminal alkyne with an aldehyde, followed by iodination and cyclization with hydroxylamine.

Protocol 1: One-Pot Synthesis of this compound

Principle: This protocol is based on the formation of a lithium alkoxide from 1-butyne and a suitable aldehyde, which is then trapped with molecular iodine. The subsequent reaction with hydroxylamine leads to the formation of the isoxazole ring with the desired substitution pattern.

Materials:

  • 1-Butyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Iodine (I₂)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Alkynide Formation: To a solution of 1-butyne (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 equivalents) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Aldehyde Addition: Add paraformaldehyde (1.5 equivalents) to the reaction mixture and allow it to slowly warm to room temperature. Stir for 4 hours.

  • Iodination: Cool the reaction mixture back to -78 °C and add a solution of iodine (1.5 equivalents) in THF dropwise. Stir for 2 hours at this temperature.

  • Cyclization: Add hydroxylamine hydrochloride (2.0 equivalents) and allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated aqueous Na₂S₂O₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure this compound.

Data Presentation:

Reactant Molecular Weight ( g/mol ) Equivalents
1-Butyne54.091.2
n-Butyllithium64.061.1
Paraformaldehyde30.03 (as CH₂O)1.5
Iodine253.811.5
Hydroxylamine hydrochloride69.492.0

II. Application in Medicinal Chemistry: The Power of the C-I Bond

The true synthetic utility of this compound lies in the reactivity of the carbon-iodine bond at the 5-position. This iodo group serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the rapid generation of compound libraries for biological screening.

A. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is particularly useful for synthesizing conjugated systems and has been successfully applied to iodo-isoxazoles.[6][7]

Sonogashira_Workflow Start This compound + Terminal Alkyne Reaction Sonogashira Coupling Start->Reaction Reactants Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Catalyst->Reaction Catalytic System Product 3-Ethyl-5-alkynyl-isoxazole Reaction->Product Forms C-C Bond

Caption: Workflow for the Sonogashira coupling of this compound.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling

Principle: This protocol describes the coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equivalent), the terminal alkyne (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

  • Add the anhydrous and degassed solvent, followed by triethylamine (3.0 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-Ethyl-5-alkynyl-isoxazole.

B. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organohalide.[8][9] This reaction is extensively used in medicinal chemistry to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in bioactive molecules.[10][11]

Suzuki_Workflow Start This compound + Arylboronic Acid/Ester Reaction Suzuki-Miyaura Coupling Start->Reaction Reactants Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Catalyst->Reaction Catalytic System Product 3-Ethyl-5-aryl-isoxazole Reaction->Product Forms C-C Bond

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Principle: This protocol details the coupling of this compound with an arylboronic acid or ester using a palladium catalyst and a base.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the arylboronic acid/ester (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-Ethyl-5-aryl-isoxazole.

III. Conclusion and Future Perspectives

This compound represents a highly valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the exceptional reactivity of the 5-iodo group in palladium-catalyzed cross-coupling reactions provide a reliable platform for the rapid diversification of the isoxazole scaffold. The protocols outlined in this guide offer a solid foundation for researchers to explore the chemical space around this promising core. Future work could involve the development of additional cross-coupling methodologies, such as Buchwald-Hartwig amination or Stille coupling, to further expand the range of accessible derivatives. The continued exploration of compounds derived from this compound is anticipated to yield novel drug candidates with improved efficacy and safety profiles across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[12][13]

IV. References

  • Wu, X., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8894-8904. Available from: [Link]

  • Ibid.

  • Harigae, R., Moriyama, K., & Togo, H. (2014). A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 79(5), 2049-2058. Available from: [Link]

  • Barmade, M. A., et al. (2016). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2863-2883. Available from: [Link]

  • Kamal, A., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. European Journal of Medicinal Chemistry, 45(9), 3924-3937. Available from: [Link]

  • Rajanarendar, E., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation, 38(5), 1852-1859. Available from: [Link]

  • Siddiqui, N., et al. (2013). Isoxazole: A versatile molecule in the field of medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 13(1), 1-20. Available from: [Link]

  • Kumar, M., & Kumar, P. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(5), 201-210. Available from: [Link]

  • Chikhale, R., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 45, 116327. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from: [Link]

  • Wang, X., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3195-3209. Available from: [Link]

  • Gothwal, A., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 13(1), 1-25. Available from: [Link]

  • Ibid.

  • Gade, A. B., et al. (2021). TEMPO-Mediated Selective Synthesis of Isoxazolines, 5-Hydroxy-2-isoxazolines, and Isoxazoles via Aliphatic δ-C(sp3)-H Bond Oxidation of Oximes. The Journal of Organic Chemistry, 86(17), 11985-11997. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(14), 3326. Available from: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2019). Beilstein Journal of Organic Chemistry, 15, 2398-2406. Available from: [Link]

  • Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. (2015). Synthesis, 47(16), 2451-2458. Available from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from: [Link]

  • Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. (2007). Journal of Combinatorial Chemistry, 9(2), 226-230. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from: [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024). Organic & Biomolecular Chemistry, 22(16), 3125-3129. Available from: [Link]

  • Schematic diagram for the synthesis route for isoxazole derivatives... (n.d.). ResearchGate. Retrieved from: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society, 134(3), 1436-1448. Available from: [Link]

Sources

Application Notes and Protocols for the Utilization of 3-Ethyl-5-iodo-isoxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Strategic Importance of 3-Ethyl-5-iodo-isoxazole

The isoxazole ring is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry and materials science.[1][2][3][4][5][6] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4] The unique electronic properties and structural rigidity of the isoxazole core make it an attractive scaffold for the design of novel therapeutic agents and functional materials.

This compound emerges as a particularly valuable building block in this context. The presence of an ethyl group at the 3-position provides a desirable lipophilic substituent, while the iodine atom at the 5-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions. This strategic placement of functional groups allows for the late-stage introduction of molecular diversity, a crucial aspect in modern drug discovery and development. These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key intermediate in organic synthesis.

Synthesis of this compound: A Proposed Synthetic Pathway

While a direct literature preparation for this compound is not extensively documented, a reliable synthetic route can be extrapolated from established methods for the synthesis of 3,5-disubstituted isoxazoles. A highly regioselective one-pot method involving the reaction of a terminal alkyne with n-BuLi, followed by quenching with an aldehyde, treatment with molecular iodine, and subsequent reaction with hydroxylamine, provides a plausible and efficient approach.[1]

Proposed Reaction Scheme:

Synthesis_of_3_Ethyl_5_iodo_isoxazole butyne 1-Butyne Intermediate_A Intermediate_A butyne->Intermediate_A 1. nBuLi n-BuLi paraformaldehyde Paraformaldehyde iodine Iodine (I₂) hydroxylamine Hydroxylamine (NH₂OH) product This compound Intermediate_B Intermediate_B Intermediate_A->Intermediate_B 2. Intermediate_C Intermediate_C Intermediate_B->Intermediate_C 3. Intermediate_C->product 4. Suzuki_Miyaura_Coupling reactant1 This compound product 3-Ethyl-5-(aryl/vinyl)-isoxazole reactant1->product reactant2 Aryl/Vinyl Boronic Acid reactant2->product catalyst Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol (Adapted from similar iodo-heterocycles): [7] Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (2.0 mmol, 2.0 eq)

  • Toluene:Ethanol:Water (4:1:1 mixture, 10 mL)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.

  • Add the palladium catalyst to the vessel.

  • Add the solvent mixture.

  • Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Heat the mixture to 100°C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O10018Est. 85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O10020Est. 80-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O10024Est. 75-85

Yields are estimated based on typical outcomes for similar substrates and require experimental verification.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful tool for the formation of C(sp²)–C(sp) bonds, providing access to a wide range of alkynylated heterocycles. [8][9][10][11]These products are valuable intermediates for the synthesis of more complex molecules, including natural products and pharmaceuticals. [8] General Reaction:

Sonogashira_Coupling reactant1 This compound product 3-Ethyl-5-(alkynyl)-isoxazole reactant1->product reactant2 Terminal Alkyne reactant2->product catalyst Pd/Cu Catalyst, Base

Caption: Sonogashira coupling of this compound.

Detailed Experimental Protocol (Adapted from 3,5-disubstituted-4-iodoisoxazoles): [12] Materials:

  • This compound (0.3 mmol, 1.0 eq)

  • Terminal alkyne (0.6 mmol, 2.0 eq)

  • Palladium(II) acetylacetonate [Pd(acac)₂] (0.015 mmol, 5 mol%)

  • Triphenylphosphine (PPh₃) (0.03 mmol, 10 mol%)

  • Copper(I) iodide (CuI) (0.03 mmol, 10 mol%)

  • Diethylamine (Et₂NH) (0.6 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • To a dry Schlenk tube under a nitrogen atmosphere, add this compound, the terminal alkyne, Pd(acac)₂, PPh₃, and CuI.

  • Add DMF and diethylamine via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryTerminal AlkyneCatalyst SystemBaseSolventTempYield (%)
1PhenylacetylenePd(acac)₂/PPh₃/CuIEt₂NHDMFRTEst. 90-98
21-HexynePd(acac)₂/PPh₃/CuIEt₂NHDMFRTEst. 85-95
3TrimethylsilylacetylenePd(acac)₂/PPh₃/CuIEt₂NHDMFRTEst. 90-99

Yields are estimated based on typical outcomes for similar substrates and require experimental verification.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of C–N bonds. [13][14][15]This reaction is particularly valuable in pharmaceutical development, where the arylamine moiety is a common structural motif.

General Reaction:

Buchwald_Hartwig_Amination reactant1 This compound product 3-Ethyl-5-(amino)-isoxazole reactant1->product reactant2 Amine (R₂NH) reactant2->product catalyst Pd Catalyst, Ligand, Base

Caption: Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocol (General procedure for aryl halides): [13][14] Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Amine (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add this compound and the amine.

  • Add toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100°C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ether, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

EntryAmineLigandBaseSolventTemp (°C)Yield (%)
1MorpholineXantphosNaOt-BuToluene100Est. 80-90
2AnilineXantphosNaOt-BuToluene100Est. 75-85
3BenzylamineXantphosNaOt-BuToluene100Est. 70-80

Yields are estimated based on typical outcomes for similar substrates and require experimental verification.

Conclusion and Future Outlook

This compound is a highly promising and versatile building block for organic synthesis. Its strategic functionalization allows for the efficient construction of a diverse array of complex molecules through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in these notes, adapted from robust and reliable literature precedents for similar halo-isoxazoles, provide a solid foundation for researchers to explore the full potential of this valuable synthetic intermediate. Further investigations into the synthesis of novel bioactive compounds and functional materials utilizing this compound are anticipated to yield exciting and impactful results in the fields of medicinal chemistry and materials science.

References

  • Harigae, R., Moriyama, K., & Togo, H. (2014). A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 79(5), 2049-2058. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Guo, S., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(15), 8443-8447. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (2021). Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]

  • Kumar, A., & Kumar, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & medicinal chemistry, 25(15), 3929-3957. [Link]

  • Organic Chemistry Portal. (2022). Isoxazole synthesis. [Link]

  • Larock, R. C., & Doty, M. J. (1995). Synthesis of 3, 4, 5-trisubstituted isoxazoles via palladium-catalyzed coupling reactions of 4-iodoisoxazoles. Tetrahedron letters, 36(43), 7849-7852. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Canadian Science Publishing. (1966). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. [Link]

  • Beilstein Journals. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3+2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. [Link]

  • Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]

  • ResearchGate. (2025). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. [Link]

  • International Journal of ChemTech Research. (2016). A review on synthesis and biological activities of isoxazole derivatives. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. [Link]

  • Journal of Pharmaceutical and Allied Sciences. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]

  • ResearchGate. (2025). Pd‐catalyzed cross‐coupling reaction of isoxazolyl‐5 iodides. [Link]

  • PubMed. (2011). Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation. [Link]

  • Organic Chemistry Portal. (2011). Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. [Link]

  • Google Patents. (2018). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • The Royal Society of Chemistry. (2017). Supporting Information for Aerobic oxidative C–H/N–H annulation for the synthesis of isoxazoles from enone oximes. [Link]

  • Science Arena Publications. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • IUCr. (2022). Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product. [Link]

  • The Royal Society of Chemistry. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. [Link]

  • PubMed. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Ethyl-5-iodo-isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Amino-3-ethyl-isoxazole in Medicinal Chemistry

The isoxazole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. The introduction of an amino group at the C5 position of the isoxazole ring, specifically in 3-alkyl-substituted derivatives like 3-ethyl-isoxazole, unlocks a critical vector for molecular elaboration and property modulation. These 5-amino-isoxazole derivatives serve as key building blocks for constructing complex molecular architectures with diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1]

The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in the synthesis of pharmaceuticals and agrochemicals.[2][3] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines from aryl halides, overcoming the limitations of traditional methods that often require harsh conditions and exhibit limited substrate scope.[2][4] For heteroaromatic systems like isoxazoles, which can be sensitive to classical nucleophilic aromatic substitution conditions, the Buchwald-Hartwig amination offers a mild and highly chemoselective pathway.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed amination of 3-Ethyl-5-iodo-isoxazole. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide troubleshooting guidance to ensure successful implementation in the laboratory.

Mechanistic Insights: The Catalytic Cycle of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[2][3][6] Understanding this cycle is crucial for rational catalyst selection and reaction optimization.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) complex.[6][7] The reactivity of the aryl halide generally follows the trend I > Br > Cl.[8]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[3][6] The choice of base is critical and must be strong enough to deprotonate the amine but not so strong as to cause substrate or product degradation.[6][8]

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired 5-amino-3-ethyl-isoxazole derivative is released from the palladium center.[2][7] This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.

The choice of ligand is paramount for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium catalyst, promotes the desired reactivity, and influences the substrate scope. For challenging substrates like electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often employed to facilitate the reductive elimination step and prevent catalyst deactivation.[5][9]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-X] Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [Ar-Pd(II)(L_n)-NHR'R'']^+X^- OA_complex->Amine_complex + HNR'R'' Amido_complex [Ar-Pd(II)(L_n)-NR'R''] Amine_complex->Amido_complex Base (-H-Base^+) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Product 5-Amino-3-ethyl-isoxazole Amido_complex->Product ArI This compound ArI->OA_complex Amine Amine (HNR'R'') Amine->Amine_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols provide a general framework for the palladium-catalyzed amination of this compound. Optimization of reaction conditions may be necessary for specific amine coupling partners.

Materials and Reagents
  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BrettPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

General Procedure for Palladium-Catalyzed Amination

Reaction Setup:

  • To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.2-2 times the palladium loading), and the base (1.5-2.5 equivalents).[10][11]

  • Seal the flask with a septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the flask under a positive pressure of inert gas.

  • Add the anhydrous and degassed solvent via syringe. The reaction concentration is typically between 0.1 and 1.0 M.

Reaction and Monitoring:

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[8]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-3-ethyl-isoxazole derivative.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Catalyst, Ligand, Base, Substrates, Solvent setup->reagents reaction Heat and Stir (80-120 °C) reagents->reaction monitoring Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product Characterize Product (NMR, MS, etc.) purification->product

Caption: General experimental workflow for palladium-catalyzed amination.

Recommended Reaction Conditions

The optimal reaction conditions will depend on the nature of the amine coupling partner. The following table provides a starting point for optimization.

Amine TypeRecommended LigandRecommended BaseSolventTemperature (°C)
Primary AliphaticBrettPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110
Secondary AliphaticXantphos, JosiphosNaOtBu, Cs₂CO₃Toluene, THF90-120
ArylaminesXantphos, BrettPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene100-120
Weakly Nucleophilic AminesBrettPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane100-130

Troubleshooting Guide

Even with optimized protocols, challenges can arise in Buchwald-Hartwig amination reactions. This section addresses common issues and suggests potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst or ligand.- Insufficiently inert atmosphere (oxygen deactivates the catalyst).- Poor quality of reagents or solvent.- Suboptimal base or temperature.- Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst.[12]- Ensure rigorous exclusion of air and moisture using proper inert atmosphere techniques.[11]- Use freshly distilled or purchased anhydrous solvents. Ensure the purity of starting materials.- Screen different bases and vary the reaction temperature.
Formation of Side Products - Hydrodehalogenation: Replacement of the iodo group with hydrogen.- Homocoupling of the amine or aryl halide. - Decomposition of starting material or product. - This can be caused by β-hydride elimination, especially with primary amines.[9][13] Use a bulkier ligand (e.g., BrettPhos) to disfavor this pathway.- Adjust the stoichiometry of the reactants. Lowering the catalyst loading may help.- The base may be too strong.[8] Consider a weaker base (e.g., K₃PO₄ instead of NaOtBu). Lowering the reaction temperature might also be beneficial.
Difficulty in Product Purification - Co-elution with ligand or byproducts.- If using a phosphine ligand, an oxidative workup (e.g., with H₂O₂) can convert the phosphine to its more polar phosphine oxide, facilitating removal by chromatography or extraction.- Optimize the chromatographic conditions (solvent system, gradient).

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 5-amino-3-ethyl-isoxazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to rigorous experimental techniques, researchers can efficiently access these valuable building blocks for drug discovery and development. The protocols and troubleshooting guide provided in this application note serve as a solid foundation for the successful implementation of this important transformation.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Gao, F., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]

  • National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases. Chemical Science. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Kaczmarek, K., et al. (2022). 5-Amino-3-Methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 3-Ethyl-5-iodo-isoxazole for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole motif is a cornerstone in medicinal chemistry, integral to a wide spectrum of clinically approved drugs and late-stage clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a privileged scaffold in drug design. Structure-Activity Relationship (SAR) studies are fundamental to optimizing lead compounds, and the targeted derivatization of a core scaffold is the engine of this process. This application note provides a comprehensive technical guide for the strategic derivatization of 3-Ethyl-5-iodo-isoxazole, a versatile building block for generating diverse chemical libraries aimed at elucidating SAR. We will detail field-proven protocols for palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Sonogashira, and Heck reactions—and discuss the rationale for their application in exploring different chemical spaces around the isoxazole core.

Introduction: The Isoxazole Scaffold and the Imperative of SAR

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic character and hydrogen bonding capability.[3][4] This structure is present in numerous pharmacologically active compounds, demonstrating a vast range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][5] The process of drug discovery is an iterative cycle of design, synthesis, and biological evaluation. SAR studies form the intellectual core of this cycle, systematically modifying a lead compound's structure to map the chemical features essential for biological activity, selectivity, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6]

This compound serves as an ideal starting point for such studies. The ethyl group at the C3 position can provide a stable, lipophilic anchor, while the iodine atom at the C5 position is an excellent leaving group for a variety of powerful palladium-catalyzed cross-coupling reactions.[7] This allows for the controlled and modular introduction of a wide array of substituents, enabling a thorough exploration of the steric and electronic requirements of the target binding site.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the starting material is paramount. A reliable method involves a one-pot reaction sequence starting from a terminal alkyne. This approach provides high regioselectivity for 3,5-disubstituted isoxazoles.[8]

Protocol 2.1: Synthesis of this compound

This protocol is adapted from established methods for isoxazole synthesis involving in-situ generation of nitrile oxides or cycloaddition followed by halogenation.[8][9]

Materials:

  • 1-Pentyne

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Paraformaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkynol Formation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add 1-pentyne (1.0 eq), followed by the dropwise addition of n-BuLi (1.1 eq). Stir the resulting solution for 30 minutes at -78 °C.

  • Add paraformaldehyde (1.5 eq) in one portion and allow the reaction to slowly warm to room temperature overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkynol.

  • Isoxazole Formation & Iodination: Dissolve the crude alkynol and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent like ethanol or a biphasic system.

  • Add a solution of iodine (1.2 eq) and a base such as sodium bicarbonate (NaHCO₃, 3.0 eq) in water. Stir vigorously at room temperature for 12-24 hours. Rationale: This step facilitates a domino reaction involving cyclization and iodination.

  • Work-up: Dilute the reaction mixture with water and extract with DCM (3 x 50 mL).

  • Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Derivatization Strategies for SAR Exploration

The 5-iodo substituent is the key handle for diversification. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for C-C bond formation in modern organic synthesis.[10][11]

SAR_Strategy cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Coupling Start This compound Suzuki_Reagent Ar-B(OH)₂ Heteroaryl-B(OH)₂ Start->Suzuki_Reagent Sono_Reagent Terminal Alkynes Start->Sono_Reagent Heck_Reagent Alkenes (e.g., Acrylates, Styrenes) Start->Heck_Reagent Suzuki_Product Biaryl & Heteroaryl Analogs (Probe Sterics & Electronics) Suzuki_Reagent->Suzuki_Product Pd Catalyst, Base Sono_Product Alkynyl-Isoxazoles (Linear Scaffolds, Linkers) Sono_Reagent->Sono_Product Pd/Cu Catalysts, Base Heck_Product Vinyl-Isoxazoles (Conformationally Restricted Linkers) Heck_Reagent->Heck_Product Pd Catalyst, Base

Caption: Derivatization workflow for SAR studies.

Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

Rationale: The Suzuki-Miyaura reaction is arguably the most versatile method for installing aryl or heteroaryl groups.[12] This is crucial for SAR studies as it allows for the exploration of π-stacking interactions, the introduction of polar or non-polar substituents to probe specific regions of a binding pocket, and the modulation of overall compound lipophilicity (logP). The commercial availability of a vast array of boronic acids and esters makes this an exceptionally powerful tool for library synthesis.[13]

Materials:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl boronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst: e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), 2-5 mol% or PdCl₂(dppf)-CH₂Cl₂ adduct, 2-5 mol%

  • Base: e.g., Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent: e.g., 1,4-Dioxane/Water (4:1), Toluene, or Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vial or flask, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent, followed by the palladium catalyst. Causality: Adding the catalyst last to the degassed mixture prevents premature degradation and ensures catalytic activity.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography (silica gel) to obtain the desired 3-ethyl-5-aryl-isoxazole derivative.

Entry Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Dioxane/H₂O9092
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)K₂CO₃Toluene10088
3Thiophene-2-boronic acidPd(PPh₃)₄ (3)Cs₂CO₃DMF10085
4Pyridine-3-boronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O9578
Table 1: Representative data for Suzuki-Miyaura coupling reactions.
Sonogashira Coupling: Introducing Alkynyl Scaffolds

Rationale: The Sonogashira coupling introduces a linear, rigid alkynyl linkage.[14] This is highly valuable for SAR, as it can be used to probe for deep, narrow channels within a binding site or to act as a rigid linker to append other functional groups at a distance from the isoxazole core. The terminal alkyne of the product can also serve as a handle for further chemistry, such as click reactions (CuAAC). The reaction typically requires both palladium and copper(I) co-catalysis.[1][15]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst: e.g., PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride), 2-5 mol%

  • Copper(I) co-catalyst: Copper(I) iodide (CuI), 3-10 mol%

  • Base: A strong amine base, e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Solvent: e.g., THF, DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent (e.g., THF), the amine base (e.g., TEA), and finally the terminal alkyne.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS. Causality: The copper(I) acetylide is the key reactive intermediate; its formation is facilitated by the amine base, which also acts as a scavenger for the HI byproduct.[14]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the product by column chromatography (silica gel).

Entry Alkyne Pd Cat. (mol%) CuI (mol%) Base Solvent Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4TEATHF95
21-HexynePdCl₂(PPh₃)₂ (3)5DIPATHF89
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)5TEADMF91
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)6TEATHF82
Table 2: Representative data for Sonogashira coupling reactions.
Heck Coupling: Introducing Alkenyl Linkers

Rationale: The Mizoroki-Heck reaction forms a C-C bond between the isoxazole and an alkene, typically resulting in a vinyl-isoxazole derivative.[4][16] This introduces a conformationally more restricted linker than a simple alkyl chain but is more flexible than the rigid alkyne from a Sonogashira coupling. The resulting double bond, usually formed with trans stereochemistry, can be used to precisely position substituents in space and can also be a substrate for further reactions like hydrogenation or dihydroxylation.[17]

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., styrene, n-butyl acrylate) (1.5 eq)

  • Palladium catalyst: e.g., Palladium(II) acetate (Pd(OAc)₂), 2-5 mol%

  • Ligand (optional but often required): e.g., Triphenylphosphine (PPh₃) or a trialkylphosphine

  • Base: e.g., Triethylamine (TEA), Potassium carbonate (K₂CO₃)

  • Solvent: e.g., Acetonitrile (MeCN), DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent and the alkene.

  • Seal the vessel and heat to 80-120 °C for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel).

Heck_Mechanism Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-I]L₂ (Oxidative Addition) Pd0->OxAdd + ArI ArI 3-Et-Isox-I Coord [Ar-Pd(II)(Alkene)-I]L OxAdd->Coord + Alkene - L Alkene Alkene Insert [R-CH₂-CH(Ar)-Pd(II)-I]L (Migratory Insertion) Coord->Insert Elim [H-Pd(II)(Alkene')-I]L (β-Hydride Elimination) Insert->Elim Elim->Pd0 + Base - HB⁺X⁻ Product Ar-Alkene' (Product) Elim->Product Base Base HX H-Base⁺ X⁻

Caption: Simplified catalytic cycle for the Heck reaction.

Conclusion and Outlook

This compound is a highly valuable platform for conducting systematic SAR studies. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Sonogashira, and Heck—provide reliable and versatile pathways to a vast chemical space. By strategically selecting the coupling partners, researchers can modulate key physicochemical and structural properties of the resulting analogs, including size, lipophilicity, polarity, and geometry. This systematic approach is essential for identifying the optimal molecular features required for high-potency and drug-like compounds, thereby accelerating the journey from a preliminary hit to a viable clinical candidate.

References

  • Kumar, V., & Aggarwal, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(12). Available at: [Link][3]

  • Sonogashira, K. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link][1][12]

  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link][2]

  • Harigae, R., Moriyama, K., & Togo, H. (2014). A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles. Journal of Organic Chemistry, 79(5), 2049-2056. (Simulated from general procedures described in[3])

  • Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 8894-8904. Available at: [Link][18]

  • Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids. (n.d.). Chemical Communications. Available at: [Link][19]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link][10][14]

  • Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Available at: [Link][16]

  • Prakash, G. K. S., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry. Available at: [Link][4]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Various Authors. (n.d.). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link][20]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link][15][21]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link][22]

  • RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. Available at: [Link][11]

  • Claisen, L., & Stylos, N. (1965). Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 43(6), 1735-1742. Available at: [Link][23]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link][12]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. Available at: [Link][21]

  • Saiyyed, A. S., & Bedekar, A. V. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22353–22372. Available at: [Link][17]

  • Google Patents. (n.d.). Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. Available at: [24]

  • ResearchGate. (n.d.). Schematic diagram for the synthesis route for isoxazole derivatives. Available at: [Link][25]

  • Knight, D. W., et al. (2004). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 6(24), 4483-4485. Available at: [Link][9]

  • Morita, H., et al. (2015). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters, 56(43), 5913-5916. Available at: [Link][7]

  • Nguyen, H. D., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 15, 2378–2384. Available at: [Link][26]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link][13]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available at: [Link][27]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • Wang, J., et al. (2018). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. ACS Medicinal Chemistry Letters, 9(10), 1035–1040. Available at: [Link]

  • Diva-Portal.org. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts. Available at: [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution [Video]. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • ResearchGate. (n.d.). Schematic diagram for the synthesis route for isoxazole derivatives... Available at: [Link]

  • ChemRxiv. (n.d.). Site Selective Nucleophilic Aromatic Substitutions of Azole-Ligated Diaryliodonium Salts. Available at: [Link]

  • PubMed. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Available at: [Link][5]

  • PubMed Central. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Available at: [Link]

Sources

Application Notes and Protocols for the In Vitro Biological Evaluation of 3-Ethyl-5-iodo-isoxazole Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Anticancer Potential of Isoxazole Derivatives

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including promising anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as inducing programmed cell death (apoptosis), halting the cell division cycle (cell cycle arrest), and inhibiting key signaling pathways essential for cancer cell survival and proliferation.[2][3]

This technical guide provides a comprehensive framework for the in vitro biological evaluation of isoxazole derivatives, with a focus on a hypothetical series of 3-Ethyl-5-iodo-isoxazole compounds. It is important to note that, at the time of writing, specific experimental data for this compound derivatives is not extensively available in the public scientific literature. Therefore, this document will provide detailed, field-proven protocols and representative data based on the broader class of 3,5-disubstituted isoxazole derivatives to serve as a robust guide for researchers venturing into the evaluation of novel compounds within this chemical space. The principles and methodologies outlined herein are directly applicable to the investigation of any novel isoxazole derivative.

Conceptual Framework: Mechanisms of Anticancer Action for Isoxazole Derivatives

Isoxazole derivatives have been reported to interfere with multiple facets of cancer cell biology. A foundational understanding of these potential mechanisms is crucial for designing a comprehensive evaluation strategy. The primary modes of action include the induction of apoptosis, disruption of the cell cycle, and modulation of critical signaling pathways.[2][3]

Isoxazole_Anticancer_Mechanisms cluster_downstream_effects Cellular Consequences cluster_molecular_targets Potential Molecular Interactions This compound Derivative This compound Derivative Signaling Pathways (e.g., PI3K/Akt, MAPK) Signaling Pathways (e.g., PI3K/Akt, MAPK) This compound Derivative->Signaling Pathways (e.g., PI3K/Akt, MAPK) Modulates Apoptotic Proteins (e.g., Caspases, Bcl-2 family) Apoptotic Proteins (e.g., Caspases, Bcl-2 family) This compound Derivative->Apoptotic Proteins (e.g., Caspases, Bcl-2 family) Activates/Inhibits Cell Cycle Regulators (e.g., Cyclins, CDKs) Cell Cycle Regulators (e.g., Cyclins, CDKs) This compound Derivative->Cell Cycle Regulators (e.g., Cyclins, CDKs) Modulates Cancer Cell Cancer Cell Apoptosis Apoptosis Apoptosis->Cancer Cell Induces Death in Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Arrest->Cancer Cell Halts Division of Inhibition of Proliferation Inhibition of Proliferation Inhibition of Proliferation->Cancer Cell Prevents Growth of Signaling Pathways (e.g., PI3K/Akt, MAPK)->Inhibition of Proliferation Apoptotic Proteins (e.g., Caspases, Bcl-2 family)->Apoptosis Cell Cycle Regulators (e.g., Cyclins, CDKs)->Cell Cycle Arrest

Figure 1: Conceptual overview of the potential anticancer mechanisms of this compound derivatives.

Part 1: Assessment of Cytotoxicity - The MTT Assay

The initial step in evaluating a novel compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[4]

Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, the extent of cytotoxicity of the test compound can be quantified.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture human breast cancer (MCF-7) and cervical cancer (HeLa) cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate in a final volume of 100 µL of complete medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 1: Representative Cytotoxicity Data for 3,5-Disubstituted Isoxazole Derivatives

Compound IDCancer Cell LineIncubation Time (h)IC₅₀ (µM)Reference
Isoxazole-AMCF-7 (Breast)4815.5[4]
Isoxazole-AHeLa (Cervical)4812.8[4]
Isoxazole-BPC-3 (Prostate)728.2[5]
Isoxazole-CK562 (Leukemia)485.9[6]

Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assay

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended.

Principle

In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[3]

Detailed Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment:

    • Seed MCF-7 or HeLa cells in 6-well plates and treat with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution (100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately by flow cytometry.

    • Use a flow cytometer with excitation at 488 nm and emission filters for FITC (e.g., 530/30 nm) and PI (e.g., >670 nm).

    • Collect data for at least 10,000 events per sample.

Data Interpretation

The flow cytometry data is typically presented as a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

Apoptosis_Assay_Workflow Cell Seeding & Treatment Cell Seeding & Treatment Harvest & Wash Cells Harvest & Wash Cells Cell Seeding & Treatment->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate (15 min, RT, Dark) Incubate (15 min, RT, Dark) Add Annexin V-FITC & PI->Incubate (15 min, RT, Dark) Add Binding Buffer Add Binding Buffer Incubate (15 min, RT, Dark)->Add Binding Buffer Flow Cytometry Analysis Flow Cytometry Analysis Add Binding Buffer->Flow Cytometry Analysis

Figure 2: Workflow for the Annexin V-FITC/PI apoptosis assay.

Part 3: Elucidating Effects on Cell Proliferation - Cell Cycle Analysis

To investigate whether the isoxazole derivatives inhibit cell growth by arresting the cell cycle at a specific phase, flow cytometric analysis of DNA content using propidium iodide (PI) is performed.

Principle

PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment and Harvesting:

    • Seed and treat cells as described for the apoptosis assay.

    • Harvest the cells, wash with PBS, and centrifuge.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry, measuring the fluorescence in the appropriate channel for PI.

Data Interpretation

The data is presented as a histogram of cell count versus DNA content (PI fluorescence). The histogram will show distinct peaks corresponding to the G0/G1 phase (2n DNA content) and the G2/M phase (4n DNA content). The S phase is represented by the region between these two peaks. Software analysis is used to quantify the percentage of cells in each phase. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest.

Part 4: Probing the Molecular Mechanism - Western Blot Analysis

Western blotting is a powerful technique to investigate the effect of the isoxazole derivatives on the expression and activation of specific proteins involved in apoptosis, cell cycle regulation, and key signaling pathways.

Principle

Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Detailed Protocol: Western Blotting
  • Protein Extraction:

    • Treat cells with the this compound derivative at various concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system.

Key Protein Targets for Investigation
  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.[6]

  • Cell Cycle: Cyclin D1, Cyclin B1, CDK4, p21.[2]

  • Signaling Pathways: p-Akt, Akt, p-ERK, ERK, p-p38, p38.[7]

Signaling_Pathway_Western_Blot Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates Akt Akt (Western Blot: Total Akt) PI3K->Akt Phosphorylates (p-Akt) Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes p-Akt p-Akt (Western Blot: Phospho-Akt) This compound Derivative This compound Derivative This compound Derivative->Akt Inhibits Phosphorylation

Figure 3: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative, as would be investigated by Western blot.

Conclusion and Future Directions

This guide provides a robust and comprehensive set of protocols for the initial in vitro biological evaluation of novel this compound derivatives against cancer cell lines. By systematically assessing cytotoxicity, apoptosis induction, cell cycle effects, and the modulation of key signaling pathways, researchers can build a strong preclinical data package. While specific data for the titular compounds are yet to be published, the methodologies described here, drawn from extensive research on related isoxazole derivatives, offer a clear and scientifically rigorous path forward. Future studies should aim to not only characterize the anticancer activity of these specific derivatives but also to identify their precise molecular targets, which will be crucial for their further development as potential therapeutic agents.

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Retrieved from [Link]

  • 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). Retrieved from [Link]

  • Anticancer properties of the novel nitric oxide-donating compound (S,R)-3-phenyl-4,5-dihydro-5-isoxazole acetic acid-nitric oxide in vitro and in vivo. (2008). Molecular Cancer Therapeutics, 7(3), 510-520. Retrieved from [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2022). Chemistry – A European Journal, 28(41), e202200922. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Oxidative Medicine and Cellular Longevity, 2021, 5557390. Retrieved from [Link]

  • Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis. (2022). Molecules, 27(16), 5143. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters, 30(20), 127427. Retrieved from [Link]

  • Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. (2011). European Journal of Medicinal Chemistry, 46(2), 691-703. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. (2010). European Journal of Medicinal Chemistry, 45(9), 4109-4118. Retrieved from [Link]

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2013). Investigational New Drugs, 31(2), 276-286. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Iodo-isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-iodo-isoxazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their synthetic routes. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the intricacies of this powerful C-C bond-forming reaction.

Introduction: The Challenge of 5-Iodo-isoxazoles

The isoxazole moiety is a valuable scaffold in medicinal chemistry, and the Suzuki-Miyaura coupling is a premier method for its functionalization.[1][2] However, the unique electronic properties of the isoxazole ring can present specific challenges. The 5-iodo-isoxazole substrate, while generally reactive, can be prone to side reactions or incomplete conversion if reaction conditions are not carefully optimized. This guide provides a structured approach to troubleshooting and refining your experimental setup.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to address specific problems you may be encountering in the lab. Each issue is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low to No Product Yield

You've set up your reaction, but analysis (TLC, LC-MS) shows a low yield of the desired coupled product or only starting materials.

Potential Causes & Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing efficiently to Pd(0). Furthermore, prolonged exposure to air can lead to the formation of inactive palladium black.[3][4]

    • Solution 1 (Catalyst Choice): Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2][4] Alternatively, use modern, air-stable precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) that readily generate the active Pd(0) species.[5]

    • Solution 2 (Inert Atmosphere): Ensure your reaction vessel and solvents are thoroughly degassed.[3][6] A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes before adding the reagents. For the reaction itself, maintain a positive pressure of inert gas.

  • Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step, which is highly dependent on the base and solvent system.[7]

    • Solution 1 (Base Selection): The base activates the boronic acid.[8] For many Suzuki couplings, aqueous potassium carbonate (K₂CO₃) is a good starting point.[5] If you observe low reactivity, consider a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][7] The increased basicity can accelerate the formation of the reactive boronate species.

    • Solution 2 (Solvent System): A mixture of an organic solvent and water is often optimal. The water helps to dissolve the inorganic base and facilitates the formation of the active boronate. Common solvent systems include dioxane/water, THF/water, or toluene/ethanol/water.[6][9][10]

  • Decomposition of Boronic Acid (Protodeboronation): Boronic acids can be unstable, especially under harsh basic conditions or at elevated temperatures, leading to the formation of the corresponding arene as a byproduct.[5][11]

    • Solution 1 (Use Boronate Esters): Pinacol boronate esters are significantly more stable than their corresponding boronic acids and can be a reliable alternative if protodeboronation is suspected.[11][12][13][14]

    • Solution 2 (Milder Base/Conditions): If you must use a boronic acid, try a milder base like sodium bicarbonate (NaHCO₃) or potassium fluoride (KF).[5] Running the reaction at the lowest effective temperature can also minimize decomposition.

Problem 2: Significant Side Product Formation

Your reaction yields the desired product, but it is contaminated with significant amounts of byproducts, complicating purification.

Potential Causes & Solutions:

  • Homo-coupling of Boronic Acid: This side reaction forms a biaryl product derived from two molecules of the boronic acid coupling together. It is often promoted by the presence of oxygen.[4]

    • Solution: Rigorous degassing of the reaction mixture is crucial. Ensure both the solvent and the headspace of the reaction flask are purged with an inert gas.[4][5]

  • Dehalogenation of 5-Iodo-isoxazole: The iodo-isoxazole starting material is reduced to the corresponding isoxazole without coupling. This can occur if there is a source of hydride in the reaction.[4]

    • Solution: Ensure solvents are anhydrous (unless using a planned aqueous system). Some bases or additives can be sources of hydrides; screen alternative bases if this is a persistent issue.

  • Isoxazole Ring Opening: The isoxazole ring can be sensitive to certain nucleophiles and strong bases, leading to cleavage of the N-O bond.[15]

    • Solution: Avoid excessively strong bases like hydroxides (NaOH, KOH) if ring instability is observed.[7] A careful screening of bases from carbonates to phosphates is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination to start with for a 5-iodo-isoxazole?

A1: A robust starting point is Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). It is a pre-formed Pd(0) catalyst and often gives reliable results.[2] For more challenging couplings, or if you are working with less reactive boronic acids, consider using a palladium(II) source like Pd(OAc)₂ in combination with a more electron-rich and bulky phosphine ligand such as SPhos or XPhos .[3][5] These "Buchwald ligands" are known to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[16]

Q2: How do I choose the right base for my reaction?

A2: Base selection is critical and often substrate-dependent. A good approach is to start with a moderately strong inorganic base and adjust as needed.[7]

Base TypeExamplesStrengthCommon Use Case
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Mild to StrongGeneral purpose, good starting point.[7] Cs₂CO₃ is stronger and can be effective for sluggish reactions.
Phosphates K₃PO₄StrongOften used in anhydrous conditions or when carbonates are ineffective.[5][7]
Bicarbonates NaHCO₃MildUseful for substrates with base-sensitive functional groups.[5]
Fluorides KF, CsFMildCan be effective, particularly in anhydrous conditions.[7]

Q3: Should I use a boronic acid or a boronate ester?

A3: The choice depends on the stability of your boron reagent. Boronic acids are generally more reactive, which can lead to faster reaction times.[11][17] However, they are also more prone to decomposition (protodeboronation).[11][12] Boronate esters, such as pinacol esters, offer much greater stability, are easier to handle and purify, and are often the preferred choice for complex syntheses or when the corresponding boronic acid is unstable.[11][12][13]

Q4: What is the optimal reaction temperature?

A4: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[3][6] The optimal temperature will depend on the reactivity of your specific substrates and the solvent used. It is often best to start around 80-90 °C and increase the temperature if the reaction is sluggish, while monitoring for potential decomposition of starting materials or product. Some highly active catalyst systems may allow for reactions at lower temperatures.[8]

Experimental Protocols

Protocol 1: Standard Conditions for Suzuki Coupling of 5-Iodo-isoxazole

This protocol provides a general starting point for the optimization process.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-iodo-isoxazole (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, 0.1 M), via syringe.

  • Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 5-iodo-isoxazole is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Optimized Conditions for Challenging Substrates

This protocol is designed for reactions that fail under standard conditions, utilizing a more stable boron reagent and a more active catalyst system.

  • Reagent Preparation: To an oven-dried reaction vial with a magnetic stir bar, add the 5-iodo-isoxazole (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the main reaction vial and purge with argon or nitrogen for 15 minutes.

  • Catalyst & Solvent Addition: Add the pre-mixed catalyst solution to the main vial, followed by the remaining degassed solvent (e.g., THF/water, 10:1, 0.1 M).

  • Reaction: Heat the reaction mixture to 80 °C and stir.

  • Monitoring & Work-up: Follow steps 6-8 from Protocol 1.

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst active? (Using Pd(0) or precatalyst?) start->check_catalyst check_conditions Are conditions optimal? (Base, Solvent, Temp) check_catalyst->check_conditions Yes solution_catalyst Use Pd(0) source (e.g., Pd(PPh3)4) or modern precatalyst. check_catalyst->solution_catalyst No check_boron Is the boron reagent stable? check_conditions->check_boron Yes solution_conditions Screen bases (K2CO3 -> K3PO4). Use aqueous solvent (Dioxane/H2O). check_conditions->solution_conditions No solution_boron Switch to a boronate ester (e.g., pinacol ester). check_boron->solution_boron No end Improved Yield check_boron->end Yes solution_catalyst->check_conditions solution_conditions->check_boron solution_boron->end

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

  • A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling. Benchchem.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Pd‐catalyzed cross‐coupling reaction of isoxazolyl‐5 iodides. ResearchGate.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH).
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH).
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications.
  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health (NIH).
  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications.
  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
  • Troubleshooting low yields in Suzuki coupling of iodoanisole. Benchchem.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health (NIH).
  • Why can't I achieve good yields for this Suzuki reaction?. ResearchGate.
  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO.
  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. National Institutes of Health (NIH).
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Scope of the Suzuki cross‐coupling strategy. ResearchGate.
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
  • Failed suzuki coupling, any suggenstions?. Reddit.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

Sources

Technical Support Center: Synthesis of 3-Ethyl-5-iodo-isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Ethyl-5-iodo-isoxazole. Isoxazole derivatives are crucial scaffolds in medicinal chemistry, and the introduction of a halogen at the C5 position provides a versatile handle for further functionalization, particularly in cross-coupling reactions.[1][2][3] However, the synthesis is often complicated by competing side reactions that can impact yield, purity, and reproducibility.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations for common failures, and field-proven strategies to optimize your synthetic outcomes.

Section 1: The Primary Synthetic Pathway: An Overview

The most reliable and regioselective modern approach to synthesizing 3,5-disubstituted isoxazoles, including halogenated variants, is the electrophilic cyclization of a corresponding 2-alkyn-1-one O-methyl oxime.[2][4][5][6] This method offers excellent control over isomer formation compared to direct halogenation of a pre-formed isoxazole ring, which can lead to mixtures of C4 and C5-halogenated products.

The general workflow is a two-stage process:

  • Oxime Formation: Reaction of an α,β-acetylenic ketone (an ynone) with methoxylamine hydrochloride to form the key O-methyl oxime intermediate.

  • Electrophilic Iodocyclization: Treatment of the oxime with an electrophilic iodine source, such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl), to induce cyclization and concomitantly install the iodine atom at the C5 position.

G cluster_0 Stage 1: Oxime Formation cluster_1 Stage 2: Electrophilic Iodocyclization Ynone 1-Pentyn-3-one Reagent1 NH2OMe·HCl, Pyridine Ynone->Reagent1 Oxime 2-Pentyn-3-one O-methyl oxime Reagent1->Oxime Reagent2 N-Iodosuccinimide (NIS) Oxime->Reagent2 Product This compound Reagent2->Product

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low, and I recover a significant amount of the oxime starting material. What's going wrong?

A: This issue almost always points to a problem with the electrophilic iodine source or the reaction conditions. The primary culprits are:

  • Degraded N-Iodosuccinimide (NIS): NIS is a powerful but sensitive reagent. It is susceptible to decomposition by moisture and light, which reduces its reactivity.[7][8][9] Visually inspect your NIS. Fresh, high-purity NIS is a white to off-white powder.[8] If it has a noticeable yellow or brown tint, it indicates the presence of free iodine (I₂) from decomposition.

    • Solution A (Best Practice): Use a fresh bottle of NIS from a reputable supplier, stored in a dark container under an inert atmosphere.

    • Solution B (Remediation): If fresh reagent is unavailable, discolored NIS can be purified. Dissolve the reagent in a minimal amount of dichloromethane (DCM), transfer to a separatory funnel, and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The brown color will be discharged. Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. Use the purified NIS immediately.[7]

  • Insufficient Reaction Temperature: While the cyclization proceeds under mild conditions, it may require some thermal energy to initiate, especially if your substrate is less reactive.[7]

    • Solution: If running at 0 °C or room temperature, try gradually increasing the temperature to 40-50 °C and monitor the reaction by TLC. TGA analysis has shown NIS is stable well above these temperatures for typical reaction times.[10]

  • Inappropriate Solvent: NIS has varying solubility and reactivity in different solvents.[8]

    • Solution: Dichloromethane (DCM) and acetonitrile are excellent solvent choices for this reaction. Tetrahydrofuran (THF) is also commonly used. Ensure you are using anhydrous solvents, as water can decompose NIS.[7]

Q2: My final product is contaminated with a significant amount of 3-Ethyl-4-iodo-isoxazole. How can I improve the regioselectivity for the desired 5-iodo isomer?

A: This is a classic regioselectivity problem in electrophilic aromatic substitution on a heterocyclic ring. While direct iodination of 3-ethylisoxazole is prone to this issue, the electrophilic cyclization of the oxime is designed to prevent it. If you are still seeing the 4-iodo isomer, it suggests an alternative, non-concerted mechanism may be at play or that the pre-formed isoxazole is being iodinated.

  • Causality: The cyclization mechanism involves the attack of the oxime nitrogen onto the alkyne, activated by the electrophilic iodine. This process should inherently lead to the 5-iodo product. The formation of the 4-iodo isomer suggests that some 3-ethylisoxazole is formed first, which then undergoes a standard electrophilic substitution. The C4 position on the isoxazole ring is often susceptible to electrophilic attack.

  • Solution A (Confirm Your Method): Ensure you are using the electrophilic cyclization method. If you are attempting direct iodination of 3-ethylisoxazole, switching to the 2-alkyn-1-one O-methyl oxime precursor route is the most effective solution for ensuring high regioselectivity.[2][4]

  • Solution B (Optimize Cyclization Conditions): Use a highly effective electrophile like Iodine Monochloride (ICl). Studies have shown that ICl can provide higher yields and faster reaction times compared to I₂ for these cyclizations, potentially minimizing side reactions.[2][4] Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm slowly. This can favor the desired kinetic product.

Q3: I've isolated a di-iodinated product, likely 3-Ethyl-4,5-diiodo-isoxazole. How do I prevent this over-iodination?

A: The formation of a di-iodinated product is a clear indication that the reaction conditions are too harsh or the stoichiometry is incorrect.

  • Causality: The first iodination at the C5 position produces an electron-rich heterocyclic ring that can be susceptible to a second electrophilic attack, particularly if a strong iodinating agent or excess reagent is present.

  • Solution A (Stoichiometric Control): The most critical factor is to use a precise amount of your iodinating agent. Use 1.0 to 1.1 equivalents of NIS or ICl. Do not use a large excess.

  • Solution B (Control Reaction Time and Temperature): Over-iodination is more likely with extended reaction times or higher temperatures. Monitor the reaction closely using TLC. Once the starting oxime is consumed, quench the reaction immediately. Running the reaction at a lower temperature (e.g., room temperature instead of reflux) will significantly reduce the rate of the second iodination.

Q4: I'm observing an unexpected product that appears to be a ring-opened chlorinated or brominated species, even though I'm using an iodine source. What could be happening?

A: This is an unusual but plausible side reaction, especially if your starting materials or solvents are contaminated. Recent studies have shown that isoxazoles can undergo electrophilic ring-opening halogenation.[11]

  • Causality: The N-O bond of the isoxazole ring is inherently weak and can be cleaved under certain conditions. If your reaction contains contaminating electrophilic chlorine or bromine sources (e.g., from solvents like DCM of insufficient purity or from cross-contamination of reagents), a ring-opening halogenation could occur. For instance, N-Chlorosuccinimide (NCS) is often used in the synthesis of NIS and could be a potential contaminant.[12]

  • Solution A (Verify Reagent Purity): Ensure your NIS is pure and not contaminated with NCS or NBS (N-Bromosuccinimide). If in doubt, use a freshly opened bottle from a reliable source.

  • Solution B (Solvent Purity): Use high-purity, anhydrous solvents. If using DCM, ensure it is properly stabilized.

  • Solution C (Milder Conditions): If the problem persists, revert to the mildest possible conditions: high-purity NIS, a non-chlorinated solvent like acetonitrile, and room temperature. This minimizes the energy available for alternative reaction pathways like ring cleavage.

Section 3: Recommended Protocol for High-Selectivity Synthesis

This protocol is optimized to minimize the side reactions discussed above, focusing on the electrophilic iodocyclization of 2-pentyn-3-one O-methyl oxime.

Part A: Synthesis of (Z)-Pent-2-en-3-one O-methyl oxime

  • Setup: To a round-bottom flask, add pent-3-yn-2-one (1.0 eq.), methoxylamine hydrochloride (1.2 eq.), and pyridine (1.5 eq.) in methanol (approx. 0.2 M concentration).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. The formation of the Z-isomer is generally favored.[4]

  • Monitoring: Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexane) until the starting ynone is consumed.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired Z-oxime.

Part B: Electrophilic Iodocyclization to this compound

  • Setup: Dissolve the purified oxime (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M) in a flask protected from light. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the disappearance of the oxime by TLC.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the organic layer is colorless.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography (e.g., using a gradient of 2% to 10% Ethyl Acetate in Hexane) to yield pure this compound.

Section 4: Data Summary: Impact of Reaction Parameters

The following table summarizes the expected outcomes based on key parameter changes, providing a quick reference for optimization.

ParameterConditionDesired Product Yield4-Iodo IsomerDi-Iodo ProductRationale
Iodinating Agent NIS (1.05 eq.) High LowVery LowMild and selective electrophilic source, minimizes over-reaction.[8]
ICl (1.05 eq.)Very HighVery LowLow-MediumHighly reactive, can lead to faster reactions but requires careful control to avoid side products.[2][4]
I₂Low-MediumLowVery LowLess reactive, often requires higher temperatures or longer reaction times, leading to lower efficiency.[4]
Temperature 0 °C to RTHighVery LowVery LowFavors kinetic control and minimizes the rate of potential side reactions like over-iodination.
50 °CHighLowMediumIncreases reaction rate but can decrease selectivity and promote di-iodination.
NIS Stoichiometry 1.0 - 1.1 eq.HighLowVery LowOptimal for complete conversion without providing excess reagent for a second iodination.
> 1.5 eq.DecreasedLowHighExcess reagent significantly increases the likelihood of di-iodination on the activated product ring.
Moisture AnhydrousHighLowLowPrevents decomposition of NIS, ensuring its full reactivity is available for the desired transformation.[7]
PresentLowN/AN/ADecomposes NIS, leading to incomplete reaction and low yields.[7]

Section 5: Mechanistic Visualization of Main and Side Reactions

The following diagram illustrates the desired reaction pathway in competition with the formation of major side products.

G Oxime Oxime Intermediate NIS NIS (I+ source) Intermediate Iodonium Intermediate Oxime->Intermediate PreIsx 3-Ethylisoxazole (Premature Cyclization) Oxime->PreIsx Undesired (e.g., thermal) NIS->Intermediate Electrophilic Activation MainProduct Desired Product This compound SideProduct2 Side Product Di-iodo Isomer MainProduct->SideProduct2 Over-iodination (Excess NIS, High Temp) SideProduct1 Side Product 4-Iodo Isomer Intermediate->MainProduct Desired Pathway (Regioselective Cyclization) PreIsx->SideProduct1 Electrophilic Substitution

Caption: Competing reaction pathways in the synthesis of this compound.

References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available at: [Link]

  • Patil, S. A., et al. (2015). A Review on Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. International Journal of ChemTech Research, 8(7), 108-125. Available at: [Link]

  • Kaur, N., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(57), 36155-36181. Available at: [Link]

  • Beam, C. F., et al. (1973). New synthesis of isoxazoles from 1,4-dianions of oximes having an. alpha. hydrogen. Mass spectrometry. The Journal of Organic Chemistry, 38(11), 2083–2087. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions. Molecules, 23(11), 2991. Available at: [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(5), 619. Available at: [Link]

  • Yakubovich, A. Y., et al. (2007). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (27), 2841-2843. Available at: [Link]

  • Andrade, S. M., et al. (2015). Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes. Blucher Chemistry Proceedings, 3(1), 19-20. Available at: [Link]

  • Organic Chemistry Portal. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of isoxazoles via electrophilic cyclization. Organic Letters, 7(23), 5203–5205. Available at: [Link]

  • Nanobioscience, L. I. (2022). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 12(1), 1-23. Available at: [Link]

  • Li, Y., et al. (2017). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2378–2385. Available at: [Link]

  • D'auria, M. (2015). Preparation of polychlorinated isoxazoles and application to organic synthesis. RCSI Repository. Available at: [Link]

  • Kumar, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 26(11), 2657–2677. Available at: [Link]

  • Wang, X., et al. (2012). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 17(9), 10864-10872. Available at: [Link]

  • Fatollahzadeh Dizaji, M., et al. (2025). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. ResearchGate. Available at: [Link]

  • Micetich, R. G. (1970). Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(13), 2006-2015. Available at: [Link]

  • Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

  • Liu, F., & Gembicky, M. (2025). Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ChemRxiv. Available at: [Link]

Sources

Purification of 3-Ethyl-5-iodo-isoxazole by column chromatography vs. recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purification

3-Ethyl-5-iodo-isoxazole is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The presence of impurities, such as unreacted starting materials, regioisomers, or byproducts, can significantly impact the outcome of subsequent synthetic steps and biological assays. Therefore, robust purification is not merely a procedural step but a prerequisite for reliable and reproducible research.

This guide provides a comprehensive, experience-driven comparison of the two primary methods for purifying this compound: flash column chromatography and recrystallization. We will explore the underlying principles of each technique and provide detailed troubleshooting workflows to address common challenges encountered in the laboratory.

Strategic Decision: Choosing Your Purification Pathway

The initial purity of your crude material and the nature of the impurities are the most critical factors in selecting the optimal purification strategy. A preliminary analysis by Thin-Layer Chromatography (TLC) is essential.

G start Crude this compound (Post-Workup) tlc Perform TLC Analysis (e.g., 10-20% EtOAc in Hexane) start->tlc decision Evaluate TLC Plate tlc->decision recryst Recrystallization (High Purity, High Yield) decision->recryst  Single major spot? (Estimated Purity >90%) Impurities at baseline or solvent front?   column Column Chromatography (High Purity, Moderate Yield) decision->column  Multiple spots with close Rf values? (Isomers or similar polarity byproducts)   column_then_recryst Column Chromatography followed by Recrystallization (Highest Purity) decision->column_then_recryst  Complex mixture AND final product requires >99.5% purity?  

Troubleshooting Guide: Flash Column Chromatography

Column chromatography is the workhorse for purifying complex mixtures where components have different polarities.[3] For isoxazole derivatives, a silica gel stationary phase with a hexane/ethyl acetate eluent system is a common and effective starting point.[4][5]

Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on the TLC plate and the column. What's causing this? A1: Streaking is often indicative of acidic impurities or the intrinsic acidity of the silica gel interacting with the basic nitrogen of the isoxazole ring.

  • Solution 1: Neutralize the Silica. Prepare a slurry of your silica gel in the starting eluent and add 1% triethylamine (Et₃N) by volume. This deactivates the acidic silanol groups, leading to sharper bands.

  • Solution 2: Pre-adsorb the Sample. Instead of loading your sample as a concentrated liquid, dissolve it in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[6] This "dry loading" technique often results in better separation.[6]

Q2: I can't achieve good separation between my product and an impurity. The Rf values are too close. A2: This is a classic challenge. The goal is to maximize the difference in how strongly the two compounds interact with the stationary phase.

  • Solution 1: Decrease Eluent Polarity. If your compound's Rf is around 0.4 or higher, the eluent is likely too polar, moving everything too quickly. Reduce the percentage of ethyl acetate in your hexane/ethyl acetate mixture. This will increase retention time and improve separation.

  • Solution 2: Change Solvent System. The selectivity of the separation can be altered by changing the nature of the polar solvent. Try a different eluent system, such as dichloromethane/methanol or toluene/acetone, after screening with TLC.

  • Solution 3: Check for Overloading. Loading too much crude material onto the column will cause bands to broaden and overlap.[7] A general rule is to load no more than 1g of crude material per 20-40g of silica gel.

Q3: My product is not coming off the column, even after flushing with 100% ethyl acetate. A3: This suggests your compound is either extremely polar or has irreversibly bound to or decomposed on the silica.

  • Troubleshooting Step 1: First, confirm the compound is stable to silica by spotting it on a TLC plate, letting it sit for 30 minutes, and then eluting. If a new spot appears or the original spot diminishes, you have a stability issue.[8] In this case, consider using a less acidic stationary phase like alumina.[8]

  • Troubleshooting Step 2: If it is stable, your compound may require a much stronger eluent. Try flushing the column with a solvent mixture containing 5-10% methanol in dichloromethane.

  • Troubleshooting Step 3: It is also possible the compound eluted very early and was missed.[8] Re-check the very first fractions collected.[8]

G start Problem Encountered During Column prob1 Poor Separation (Overlapping Bands) start->prob1 prob2 Compound Won't Elute start->prob2 prob3 Streaking / Tailing Peak start->prob3 sol1a Decrease Eluent Polarity prob1->sol1a sol1b Change Solvent System prob1->sol1b sol1c Reduce Sample Load prob1->sol1c sol2a Check Silica Stability (TLC) prob2->sol2a sol2b Increase Eluent Polarity (e.g., add MeOH) prob2->sol2b sol3a Add 1% Et3N to Eluent prob3->sol3a sol3b Use 'Dry Loading' Method prob3->sol3b sol2c Use Alumina Instead of Silica sol2a->sol2c Decomposition Observed

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving very high purity, provided the crude material is already substantially pure (typically >90%) and a suitable solvent can be identified.[9] The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain soluble at all temperatures.[10]

Frequently Asked Questions (FAQs)

Q1: My compound "oils out" upon cooling instead of forming crystals. What should I do? A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated with impurities, depressing the melting point.[11][12]

  • Solution 1: Reheat and Dilute. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[12][13]

  • Solution 2: Slow Down the Cooling. Rapid cooling favors oil formation.[13] Allow the flask to cool slowly on the benchtop, perhaps insulated with a towel, before transferring it to an ice bath.[11]

  • Solution 3: Change the Solvent System. The solvent may be too good. Switch to a solvent in which your compound is less soluble, or use a two-solvent system (e.g., dissolve in hot ethanol, then add water dropwise until cloudy, then reheat to clarify).[14][15]

Q2: No crystals have formed, even after the solution has been in an ice bath for an hour. A2: This is a common problem that indicates the solution is not supersaturated enough, or there is a kinetic barrier to nucleation.

  • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[11][13]

  • Solution 2: Add a Seed Crystal. If you have a tiny amount of the pure product, add a single crystal to the cold solution. This provides a template for crystallization to begin.[11][13]

  • Solution 3: Reduce Solvent Volume. You may have used too much solvent.[12] Gently heat the solution and boil off a portion of the solvent (20-30%), then attempt to cool it again.[13]

Q3: The recrystallization worked, but my final yield is very low. A3: Low yield can result from several factors.

  • Cause 1: Using too much solvent. The most common error is adding too much hot solvent during the dissolution step. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.

  • Cause 2: Incomplete cooling. Ensure the flask has been cooled in an ice bath for at least 30 minutes to maximize precipitation.[11]

  • Cause 3: Premature crystallization. If you perform a hot filtration to remove insoluble impurities, your compound might crystallize on the filter funnel. To prevent this, use slightly more hot solvent than the minimum required and pre-heat the funnel.[15]

G start Problem Encountered During Recrystallization prob1 Compound 'Oils Out' start->prob1 prob2 No Crystals Form start->prob2 prob3 Low Yield start->prob3 sol1a Reheat & Add More Solvent prob1->sol1a sol1b Ensure Slow Cooling prob1->sol1b sol1c Change Solvent System prob1->sol1c sol2a Scratch Inner Flask Wall prob2->sol2a sol2b Add a Seed Crystal prob2->sol2b sol2c Reduce Solvent Volume (Boil off) prob2->sol2c sol3a Used Too Much Solvent prob3->sol3a sol3b Insufficient Cooling Time prob3->sol3b sol3c Recover 2nd Crop from Mother Liquor prob3->sol3c

Comparative Analysis: At a Glance

FeatureFlash Column ChromatographyRecrystallization
Best For Complex mixtures, separation of isomers, unknown impurity profiles.[3]Crude material with >90% purity, removal of trace colored or baseline impurities.[9]
Purity Good to Excellent (95-99%)Excellent to High (>99%), effectively removes occluded solvent.
Yield Moderate (typically 50-85%) due to band broadening and fraction cutting.High (typically 70-95%) if the solvent is chosen correctly.
Speed Slower; can take several hours depending on column size.Faster; can often be completed in under an hour.
Scalability More difficult to scale up; requires large amounts of solvent and silica.Easily scalable for multi-gram to kilogram quantities.
Cost Higher, due to the cost of silica gel and large volumes of HPLC-grade solvents.Lower, requires less solvent and no stationary phase.
Key Challenge Achieving good separation of compounds with similar Rf values.[8]Finding a suitable solvent; preventing "oiling out".[11][13]

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives the target compound an Rf value of ~0.3. A good starting point is 10% Ethyl Acetate in Hexane.

  • Column Packing: Select a column and pack it with silica gel (~30-50 times the weight of your crude material) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, use the dry loading method described in the FAQ section.[6]

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure. Maintain a constant flow rate and never let the top of the silica run dry.[7]

  • Fraction Collection: Collect fractions and monitor the elution process using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) at room temperature and at their boiling points. The ideal solvent will dissolve the compound only when hot.[10] A mixed solvent system like isopropanol/n-hexane is also a good candidate.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise while stirring and heating until the solid just dissolves.[15]

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to obtain the final, pure product.

References

  • PubChem. (n.d.). 3,5-Dimethyl-4-(2-iodoethyl)isoxazole. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Larock, R. C., & Yue, D. (2001). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 3(14), 2161–2164. Retrieved January 19, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 19, 2026, from [Link]

  • Nagy, M., Tork, L., & Mező, G. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(21), 5179. Retrieved January 19, 2026, from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved January 19, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 19, 2026, from [Link]

  • Reddit. (2020). r/Chempros - Recrystallisation Help. Retrieved January 19, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 19, 2026, from [Link]

  • Sciforum. (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved January 19, 2026, from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved January 19, 2026, from [Link]

  • Reddit. (2022). r/chemistry - troubleshooting column chromatography. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • HALO Columns. (n.d.). LC Chromatography Troubleshooting. Retrieved January 19, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 19, 2026, from [Link]

  • Scribd. (2012). Tips and Tricks For The Lab: Column Troubleshooting and Alternatives. Retrieved January 19, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2019). (PDF) Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Retrieved January 19, 2026, from [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved January 19, 2026, from [Link]

  • Google Patents. (2023). CN116283810A - A kind of preparation method of isoxazole compound.
  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: A Guide to Optimizing the 4-Iodination of 3-Ethylisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of halogenated heterocycles. This guide is designed for researchers, chemists, and drug development professionals who are working on the iodination of isoxazole scaffolds, specifically focusing on 3-ethylisoxazole. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and significantly improve the yield and purity of your target compound, 3-ethyl-4-iodoisoxazole. This document moves beyond simple step-by-step instructions to explain the fundamental principles behind the experimental choices, ensuring you can adapt and optimize the protocols for your specific research needs.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the electrophilic iodination of 3-ethylisoxazole in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or negligible. What are the primary factors I should investigate?

Answer: A low yield in this electrophilic aromatic substitution (SEAr) reaction typically points to one of four key areas: the quality of your reagents, the reaction stoichiometry, insufficient electrophile activation, or suboptimal reaction conditions.

  • Reagent Integrity: The primary culprit is often the iodinating agent itself. N-Iodosuccinimide (NIS) is a light-sensitive reagent that can decompose over time, losing its reactivity.[1][2] Always use a fresh bottle of NIS or one that has been stored properly in a dark container. Verify the purity of your 3-ethylisoxazole starting material, as impurities can interfere with the reaction.

  • Stoichiometry: While a 1:1 molar ratio of substrate to iodinating agent is theoretically sufficient, a slight excess of the iodinating agent (e.g., 1.05 to 1.2 equivalents of NIS) is often used to drive the reaction to completion.[3] However, a large excess can lead to side products and purification difficulties.

  • Electrophile Activation: Molecular iodine (I₂) is generally not electrophilic enough to iodinate the moderately activated isoxazole ring efficiently.[4][5] Reagents like NIS require activation by an acid catalyst. The acid protonates the succinimide carbonyl group, making the iodine atom more electrophilic and susceptible to nucleophilic attack by the isoxazole ring. Without a catalyst like trifluoroacetic acid (TFA), the reaction will be exceedingly slow or may not proceed at all.[6]

  • Reaction Conditions:

    • Temperature: While many NIS iodinations proceed at room temperature, gentle heating may be required to achieve a reasonable reaction rate. For instance, protocols using microwave irradiation at 80°C report excellent yields in minutes.[3] If running at room temperature, ensure sufficient reaction time by monitoring progress with Thin Layer Chromatography (TLC).

    • Solvent: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like acetonitrile are common and effective.[3][7] Avoid solvents that can react with the iodinating agent or the acidic catalyst.

Question 2: My reaction is messy, with multiple spots on the TLC plate. How can I improve selectivity and minimize byproducts?

Answer: The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions. The isoxazole ring is an electron-rich heterocycle that preferentially undergoes electrophilic substitution at the C4 position due to the stability of the resulting cationic intermediate (sigma complex).[8] Deviation from this outcome suggests the reaction conditions may be too harsh.

  • Controlling Regioselectivity: The 4-iodo isomer is the expected product. If you suspect the formation of other isomers, it implies a different reaction mechanism may be at play, which is unlikely under standard electrophilic conditions. More commonly, the byproducts arise from degradation.

  • Preventing Degradation: The N-O bond in the isoxazole ring can be sensitive to cleavage under strongly acidic or basic conditions.[9] While an acid catalyst is necessary, using a strong acid in high concentration or reacting at excessively high temperatures for prolonged periods can lead to ring-opening or other decomposition pathways. Use only a catalytic amount of a strong acid like TFA or consider a milder Lewis acid.[6][10]

  • Minimizing Side Reactions: If using molecular iodine (I₂), an oxidizing agent like iodic acid (HIO₃) or hydrogen peroxide is often required to generate the active iodinating species (I⁺).[11][12] If the stoichiometry of the oxidant is not carefully controlled, it can lead to undesired oxidation of the starting material or product.

Below is a workflow to guide your troubleshooting process for improving reaction yield and selectivity.

G cluster_start Problem: Low Yield / Low Selectivity cluster_reagents Step 1: Reagent & Stoichiometry Check cluster_conditions Step 2: Reaction Condition Optimization cluster_end Goal start Reaction Outcome Unsatisfactory reagent_check Verify Purity of: - 3-Ethylisoxazole - Iodinating Agent (e.g., fresh NIS) - Solvent (Anhydrous) start->reagent_check Investigate Reagents stoich_check Adjust Stoichiometry: - Use slight excess of NIS (1.05-1.2 eq.) - Ensure catalyst is present (e.g., TFA) reagent_check->stoich_check catalyst_check Optimize Catalyst: - Use catalytic TFA (e.g., 5-10 mol%) - Avoid large excess of strong acid stoich_check->catalyst_check If reagents are pure, investigate conditions temp_check Optimize Temperature: - Start at room temperature - Gently heat if no reaction (e.g., 40-50°C) - Monitor via TLC catalyst_check->temp_check time_check Optimize Time: - Monitor every 30-60 min - Stop reaction upon consumption of starting material temp_check->time_check end_node Improved Yield & Selectivity of 3-Ethyl-4-iodoisoxazole time_check->end_node After Optimization

Caption: Troubleshooting workflow for iodination.

Frequently Asked Questions (FAQs)

Question 1: Which iodinating agent is the most effective and reliable for this transformation?

Answer: The choice of iodinating agent is the most critical decision for this synthesis. While several options exist, N-Iodosuccinimide (NIS) is generally the most recommended for its reliability, mild reaction conditions, and high yields.[1]

Here is a comparison of common iodinating systems:

Reagent SystemTypical ConditionsAdvantagesDisadvantages
NIS / Acid Catalyst TFA (cat.), DCM or MeCN, RT to 80°CHigh selectivity for C4, mild conditions, high yields, easy to handle solid.[3][6]Reagent is light-sensitive and can degrade; requires an acid activator.[1]
I₂ / Oxidant (e.g., HIO₃) PEG-H₂O or Acetic Acid, RTInexpensive reagents, environmentally benign options available (e.g., using PEG-H₂O).[11]Requires an additional oxidant, which adds complexity; can lead to side reactions if not controlled.[12]
Iodine Monochloride (ICl) CH₂Cl₂, RTHighly reactive and efficient, often leading to faster reactions and high yields.[13][14]More hazardous and corrosive than NIS; can be more difficult to handle.

For most applications, especially in a research or drug discovery setting, the NIS/TFA system offers the best balance of reactivity, safety, and predictability.

Question 2: What is the underlying mechanism of the iodination of the isoxazole ring?

Answer: The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The key steps are:

  • Activation: The acid catalyst (e.g., H⁺ from TFA) activates the iodinating agent (e.g., NIS), generating a potent electrophilic iodine species, conceptually represented as "I⁺".

  • Nucleophilic Attack: The π-electron system of the isoxazole ring acts as a nucleophile, attacking the electrophilic iodine. This attack occurs at the C4 position, which breaks the aromaticity of the ring and forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes the proton from the C4 carbon, restoring the aromaticity of the isoxazole ring and yielding the final 4-iodo-3-ethylisoxazole product.

Caption: Mechanism of electrophilic iodination.

Question 3: How should I properly monitor the reaction and perform the work-up?

Answer: Careful monitoring and a well-planned work-up are essential for maximizing your isolated yield.

  • Monitoring: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Prepare a solution of your starting material (3-ethylisoxazole) for comparison. Spot the reaction mixture on a TLC plate at regular intervals (e.g., every 30 minutes). A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 9:1 v/v). The product, 3-ethyl-4-iodoisoxazole, will be less polar than the starting material and should have a higher Rf value. The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Quenching: Once the reaction is complete, the first step is to quench any unreacted iodinating agent. This is crucial to prevent further reactions and to remove the color of iodine. Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The mixture will turn from purple/brown to colorless.

    • Neutralization: If you used an acid catalyst, you must neutralize it. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

    • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Perform the extraction three times to ensure all the product is recovered from the aqueous layer.

    • Washing & Drying: Combine the organic layers and wash them with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude product can then be purified by flash column chromatography on silica gel to obtain the pure 3-ethyl-4-iodoisoxazole.

Validated Experimental Protocols

Protocol 1: High-Yield Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from established procedures for the iodination of isoxazoles and other heterocycles.[3][15]

Materials:

  • 3-Ethylisoxazole (1.0 eq.)

  • N-Iodosuccinimide (NIS) (1.1 eq.)

  • Trifluoroacetic Acid (TFA) (0.1 eq.)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Saturated aq. Na₂S₂O₃ solution

  • Saturated aq. NaHCO₃ solution

  • Brine (Saturated aq. NaCl)

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-ethylisoxazole (1.0 eq.).

  • Dissolve the starting material in dichloromethane (use approximately 10 mL of solvent per 1 mmol of substrate).

  • Add N-Iodosuccinimide (1.1 eq.) to the solution at room temperature.

  • Add trifluoroacetic acid (0.1 eq.) dropwise to the stirring mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., 10% Ethyl Acetate in Hexane). The reaction is typically complete within 1-4 hours. If the reaction is slow, it can be gently heated to 40°C.

  • Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a saturated aqueous solution of Na₂S₂O₃. Shake until the organic layer is colorless.

  • Carefully add a saturated aqueous solution of NaHCO₃ to neutralize the TFA.

  • Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure 3-ethyl-4-iodoisoxazole.

References

  • convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. Available at: [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities. Available at: [Link]

  • I2/HIO3 in peg-h2o: an eloquent system for direct iodination of activated arenes. Der Pharma Chemica. Available at: [Link]

  • Selective C–H Iodination of (Hetero)arenes. Organic Letters. Available at: [Link]

  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Selective C–H Iodination of (Hetero)arenes. ACS Publications. Available at: [Link]

  • N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Acme-Hardesty. Available at: [Link]

  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. Available at: [Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]

  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI. Available at: [Link]

  • N-Iodosuccinimide (NIS). Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central. Available at: [Link]

  • N-Iodosuccinimide. Wikipedia. Available at: [Link]

  • Iodination Using N-Iodosuccinimide (NIS). Common Organic Chemistry. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Iodine(III)-mediated [3 + 2] cyclization for one-pot synthesis of benzo[d]isoxazole-4,7-diols in aqueous medium. PubMed. Available at: [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. Available at: [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PubMed Central. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • How is isoxazole substituted at the 4-position? Reddit. Available at: [Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of isoxazoles via electrophilic cyclization. PubMed. Available at: [Link]

  • A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. National Institutes of Health. Available at: [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Available at: [Link]

  • Synthetic route for isoxazole-substituted iodoarenes 1 a-1 d. ResearchGate. Available at: [Link]

  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. Google Patents.
  • Iodination - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • An Alkynyliodide Cycloaddition Strategy for the Construction of Iodoisoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Specific Solvent Issues with Iodination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PubMed Central. Available at: [Link]

  • Iodination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Selective C–H Iodination of (Hetero)arenes. PubMed Central. Available at: [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing isoxazole cores. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your synthetic strategies. This resource is structured to address common challenges in a direct question-and-answer format, supported by detailed explanations, experimental protocols, and visual aids to clarify complex concepts.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address some of the most common issues encountered during isoxazole synthesis. Each answer provides an explanation of the underlying causes and offers practical solutions.

Problem 1: Low or No Yield of the Desired Isoxazole

Question: I am performing an isoxazole synthesis and observing a very low yield, or in some cases, no product at all. What are the likely causes and how can I improve my yield?

Answer: Low or no yield in isoxazole synthesis is a frequent issue that can often be traced back to a few key areas: the stability of intermediates, the reaction conditions, or the integrity of your starting materials. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.

Causality and Experimental Choices:

The two most prevalent methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, and the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[1] Both methods have unique intermediates and conditions that can impact yield.

  • For 1,3-Dipolar Cycloadditions: The primary culprit for low yield is often the instability of the nitrile oxide intermediate. Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[2] To favor the desired cycloaddition over dimerization, it is crucial to maintain a low concentration of the nitrile oxide throughout the reaction. This is typically achieved by generating it in situ.

  • For Condensation Reactions: The reactivity of the 1,3-dicarbonyl compound is a key factor. The keto-enol tautomerism of these substrates can affect their reactivity. Additionally, ensuring the complete conversion of the starting materials is vital, as incomplete reactions will naturally lead to lower yields.

Troubleshooting Workflow:

Below is a logical workflow to diagnose and address low-yield issues.

low_yield_troubleshooting start Low or No Yield Observed check_materials 1. Verify Starting Material Integrity - Purity (NMR, LC-MS) - Reactivity - Anhydrous conditions? start->check_materials check_conditions 2. Review Reaction Conditions - Temperature correct? - Reaction time sufficient? - Inert atmosphere (if needed)? - Correct solvent and base/acid? check_materials->check_conditions If materials are pure intermediate_stability 3. Consider Intermediate Stability (For 1,3-Dipolar Cycloaddition) - Nitrile oxide dimerization suspected? check_conditions->intermediate_stability If conditions are correct optimize 4. Optimize Reaction Conditions - Vary temperature - Adjust reaction time - Screen different solvents/catalysts - Consider microwave irradiation intermediate_stability->optimize If no dimerization evident slow_addition Slow Addition of Reagents - Add nitrile oxide precursor slowly - Ensure efficient stirring intermediate_stability->slow_addition If dimerization is suspected improved_yield Improved Yield optimize->improved_yield slow_addition->improved_yield regioselectivity_troubleshooting start Mixture of Regioisomers Observed synthesis_method Which Synthesis Method? start->synthesis_method claisen Condensation with 1,3-Dicarbonyl synthesis_method->claisen Claisen-type cycloaddition 1,3-Dipolar Cycloaddition synthesis_method->cycloaddition Cycloaddition modify_claisen Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives for better control claisen->modify_claisen modify_cycloaddition Modify Reaction Conditions/Reagents: - Change solvent polarity - Add a Lewis acid catalyst (e.g., BF3·OEt2) - Modify electronic properties of alkyne or nitrile oxide - Use copper-catalyzed conditions for terminal alkynes cycloaddition->modify_cycloaddition improved_regioselectivity Improved Regioselectivity modify_claisen->improved_regioselectivity modify_cycloaddition->improved_regioselectivity cycloaddition_scheme cluster_reactants Reactants cluster_product Product R1_aldoxime R1-CH=N-OH plus1 + R2_alkyne R2-C≡CH arrow1 [Oxidant], Base Solvent, Temp. R2_alkyne->arrow1 isoxazole 3,5-disubstituted isoxazole arrow1->isoxazole chalcone_synthesis cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Isoxazole Formation ketone Ar1-CO-CH3 plus1 + aldehyde Ar2-CHO arrow1 Base (e.g., NaOH) EtOH, RT chalcone Ar1-CO-CH=CH-Ar2 plus2 + hydroxylamine NH2OH·HCl arrow2 Base, EtOH Reflux isoxazole 3,5-diaryl isoxazole furoxan_formation cluster_dimerization Nitrile Oxide Dimerization two_nitrile_oxide 2 R-C≡N+-O- arrow1 [3+2] Dimerization furoxan Furoxan (Dimer)

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Halogenated Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of halogenated isoxazoles. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning these critical syntheses from the laboratory bench to pilot plant and manufacturing scales. Isoxazole moieties, particularly those bearing halogens, are privileged scaffolds in medicinal chemistry, integral to numerous clinically important compounds.[1][2] However, the journey from gram-scale success to kilogram-scale production is fraught with challenges that can impact yield, purity, safety, and cost-effectiveness.

This document moves beyond standard operating procedures to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common scale-up failures and provide robust, validated strategies to overcome them.

Section 1: Exothermic Reaction Control & Thermal Safety

The introduction of a halogen to an organic scaffold is frequently a highly exothermic event. What is a manageable temperature rise in a 100 mL round-bottom flask can become a dangerous, runaway reaction in a 100 L reactor. Effective thermal management is paramount for ensuring safety, controlling impurity formation, and achieving batch-to-batch consistency.

Q1: We are scaling up a 4-bromination on a substituted isoxazole using liquid bromine. In the lab, a simple ice bath was sufficient, but in our 50 L reactor, we experienced a violent temperature spike and pressure increase. What caused this, and what is the appropriate scale-up strategy?

A1: This is a classic example of a heat-transfer-limited reaction. The surface-area-to-volume ratio of a reactor decreases dramatically as its size increases. A 50 L vessel simply cannot dissipate heat as efficiently as a small flask, allowing the reaction's exothermic energy to accumulate, which in turn accelerates the reaction rate, creating a dangerous feedback loop.

Causality: The high reactivity of elemental halogens like bromine leads to a rapid and highly exothermic reaction.[3] At scale, the rate of heat generation quickly outpaces the rate of heat removal by the reactor jacket, leading to a thermal runaway.

Troubleshooting & Solutions:

  • Shift from Batch to Semi-Batch Processing: This is the most critical control strategy. Instead of adding all reactants at once, add the limiting reagent (often the isoxazole substrate) to the solvent and then feed the halogenating agent (e.g., bromine) slowly and controllably over a prolonged period. This ensures the rate of heat generation never exceeds the cooling capacity of the reactor.

  • Utilize Process Analytical Technology (PAT): Implement real-time monitoring with tools like an in-situ IR probe or a calorimetric sensor (RC1). These tools can track reaction progress and heat flow, allowing for automated adjustment of the reagent feed rate to maintain a safe temperature profile.[4]

  • Consider Alternative Reagents: While elemental halogens are atom-economical, their reactivity can be a liability.[3] Safer alternatives like N-Bromosuccinimide (NBS) often provide a more controlled reaction profile. However, this comes at the cost of poor atom economy and the need to remove the succinimide byproduct, which presents its own challenges at scale.[5] A trade-off analysis is essential.

  • Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor is the state-of-the-art solution. The extremely high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat removal, providing superior control and safety.[3]

Below is a decision workflow for managing exothermic events during scale-up.

Exotherm_Troubleshooting start Exotherm Detected (Temp Spike, Pressure Rise) question1 Is reagent addition ongoing? start->question1 Immediate Action stop Process Under Control action1 Stop Reagent Feed Immediately question1->action1 Yes action2 Apply Maximum Cooling & Prepare Quench question1->action2 No action1->action2 analysis1 Review Process Design action2->analysis1 Post-Stabilization Analysis solution1 Implement Semi-Batch: Control Addition Rate analysis1->solution1 solution2 Change Reagent: (e.g., Br2 to NBS) analysis1->solution2 solution3 Consider Flow Chemistry for Superior Heat Transfer analysis1->solution3 solution1->stop solution2->stop solution3->stop

Caption: Troubleshooting workflow for exotherm control.

Section 2: Regioselectivity and Impurity Control

Controlling the position of substitution on the isoxazole ring is a frequent challenge. Conditions that provide high regioselectivity at the lab scale may fail during scale-up due to issues with mixing, temperature gradients, or changes in concentration profiles.

Q2: Our synthesis of a 3,5-disubstituted isoxazole involves a 1,3-dipolar cycloaddition of a nitrile oxide. On a multigram scale, we get excellent regioselectivity, but our first kilogram-scale batch produced a significant amount of the undesired 3,4-disubstituted isomer and furoxan byproducts. What is happening?

A2: This issue likely stems from two interconnected scale-up phenomena: inefficient mixing and the dimerization of your nitrile oxide intermediate.

Causality:

  • Regioisomer Formation: The regioselectivity of 1,3-dipolar cycloadditions is governed by the electronic and steric properties of the dipole (nitrile oxide) and the dipolarophile (alkyne/alkene), a relationship that can be sensitive to solvent and temperature.[6][7] In a large reactor, poor mixing can create localized "hot spots" or areas of high concentration, altering the reaction conditions compared to the homogenous environment of a lab flask.

  • Furoxan Formation: Nitrile oxides are high-energy intermediates prone to dimerization to form stable furoxans, a key side reaction that reduces yield.[6] This dimerization is a second-order reaction, meaning its rate increases exponentially with the concentration of the nitrile oxide.

Troubleshooting & Solutions:

  • In Situ Generation with Slow Addition: The core principle is to keep the instantaneous concentration of the reactive nitrile oxide low. This is achieved by generating the nitrile oxide in situ in the presence of the dipolarophile. On scale, this means slowly adding the nitrile oxide precursor (e.g., an oxime and an oxidant, or a hydroximoyl chloride and a base) to a well-agitated solution of the alkyne. This ensures the nitrile oxide reacts productively as soon as it is formed, minimizing its chance to dimerize.[7][8]

  • Reactor & Agitation Analysis: Ensure the reactor's agitation system (impeller type, speed) is sufficient to maintain homogeneity for the given batch volume and viscosity. Computational Fluid Dynamics (CFD) modeling can be used to diagnose and optimize mixing efficiency.

  • Re-evaluate Solvent and Temperature: A solvent that works in the lab may not be optimal for scale-up. Factors like reactant solubility, viscosity, and heat transfer properties become more critical.[4] A slight adjustment in temperature (often lower, to favor the desired kinetic product) can sometimes dramatically improve selectivity.

The following diagram illustrates how reaction parameters influence the outcome of a cycloaddition reaction.

Regioselectivity_Control cluster_inputs Controllable Parameters cluster_outputs Reaction Products Concentration [Nitrile Oxide] Desired_Product Desired Regioisomer (e.g., 3,5-Isoxazole) Concentration->Desired_Product Low Side_Product2 Furoxan Dimer Concentration->Side_Product2 High Mixing Agitation Efficiency Mixing->Desired_Product High Side_Product1 Undesired Regioisomer (e.g., 3,4-Isoxazole) Mixing->Side_Product1 Low Temperature Reaction Temp. Temperature->Desired_Product Optimal Temperature->Side_Product1 Non-Optimal

Caption: Factors influencing regioselectivity in cycloadditions.

Section 3: Purification and Isolation

Purification is often the bottleneck in scaling up chemical syntheses. Methods like silica gel chromatography, which are routine in the lab, become economically and practically unfeasible for multi-kilogram quantities.

Q3: Our halogenated isoxazole product is an oil, and we rely on column chromatography for purification in the lab. How can we approach purification for a 20 kg batch without chromatography?

A3: The key to avoiding large-scale chromatography is to either prevent the formation of impurities in the first place (process optimization) or to find a physical method for separation, with crystallization being the most powerful tool for solid products. For oils, the strategy shifts to extraction and potentially forming a crystalline salt or derivative.

Troubleshooting & Solutions:

  • Revisit the Reaction: Before tackling purification, re-optimize the reaction to minimize impurities. Even a small improvement in reaction selectivity can have a massive impact on the ease of isolation.

  • Liquid-Liquid Extraction (LLE): This is a workhorse of industrial purification. Systematically screen different solvent systems and pH conditions. Can your impurities be selectively removed by an acidic or basic wash? For example, unreacted acidic or basic starting materials can often be easily removed into an aqueous layer.

  • Induce Crystallization: An oily product may crystallize from the right solvent system.

    • Protocol: Developing a Crystallization Process

      • Solvent Screen: Test the solubility of your crude oil in a range of solvents (e.g., heptane, toluene, ethyl acetate, isopropanol, acetonitrile) at room temperature and at reflux. An ideal solvent will show high solubility at high temperatures and low solubility at low temperatures.

      • Anti-Solvent Addition: If a single solvent system fails, try an anti-solvent approach. Dissolve the oil in a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate), then slowly add a solvent in which it is insoluble (e.g., heptane or hexanes) until turbidity is observed.

      • Seeding: If crystallization is slow to initiate, add a small seed crystal of pure material (if available) to encourage nucleation.

      • Controlled Cooling: Once a promising system is found, develop a controlled cooling profile. Slow cooling generally leads to larger, purer crystals.

  • Salt Formation: If the product has a basic or acidic handle (e.g., an amino or carboxylic acid group), it can often be converted into a highly crystalline salt. The salt can be isolated and purified by crystallization, and the free base/acid can be liberated just before the final step.

Purification MethodLaboratory Scale (grams)Pilot/Plant Scale (kilograms)Key Considerations for Scale-Up
Chromatography Primary MethodRarely Used; Prohibitively ExpensiveHigh solvent usage, high cost of silica, low throughput.
Distillation Common for liquidsViable for thermally stable liquidsRequires thermal stability of the product; vacuum can help.
Extraction (LLE) Routine Work-upPrimary MethodRequires large volumes of solvents; phase separation can be slow.
Crystallization Common for solidsGold Standard for SolidsRequires development of a robust process; sensitive to impurities.

Table 1: Comparison of Purification Methods at Different Scales.

Section 4: Experimental Protocols

Protocol 1: Controlled Scale-Up Bromination via Semi-Batch Addition

This protocol describes a general method for the controlled bromination of an isoxazole at the 1 kg scale, focusing on thermal safety.

  • Vessel Setup: Charge a 20 L, glass-lined, jacketed reactor with the isoxazole substrate (1.0 kg, 1.0 eq) and a suitable solvent (e.g., acetic acid, 10 L). Ensure the reactor is equipped with an overhead stirrer, a temperature probe, a condenser, and a pressure-equalizing addition funnel connected to a scrubber system.

  • Inerting & Cooling: Purge the vessel with nitrogen. Begin agitation and cool the reactor contents to the desired starting temperature (e.g., 10 °C) using the reactor jacket.

  • Reagent Preparation: In a separate, dry vessel, prepare a solution of liquid bromine (1.05 eq) in the same solvent (2 L).

  • Controlled Addition: Slowly add the bromine solution to the reactor via the addition funnel over 2-4 hours. Carefully monitor the internal temperature. The addition rate should be adjusted to ensure the temperature does not rise more than 5 °C above the setpoint.

  • Reaction Monitoring: Monitor the reaction for completion using a suitable analytical method (e.g., HPLC, TLC) by taking samples from the reactor.

  • Quenching: Once the reaction is complete, quench any excess bromine by slowly adding a solution of sodium bisulfite or sodium thiosulfate until the characteristic bromine color disappears.

  • Work-up & Isolation: Proceed with the standard work-up procedure, which may involve dilution with water, extraction with an organic solvent, and subsequent purification by crystallization or extraction as developed previously.

References

  • BenchChem. (2025). Challenges in the scale-up of 5-aminoisoxazole production.
  • Chawla, G. et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Summerton, L. et al. (2016). 'Green' and Sustainable Halogenation Processes. The Royal Society of Chemistry.
  • BenchChem. (2025).
  • MDPI. (2024).
  • BenchChem. (n.d.).
  • Brainly.in. (2023).
  • Kumar, M. et al. (n.d.). A review of isoxazole biological activity and present synthetic techniques.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Barluenga, J. et al. (2007).
  • ResearchGate. (n.d.). Recent Progresses in the Synthesis of Functionalized Isoxazoles.
  • White, A. D., & Wiemer, D. F. (2015). Halogen gas exposure: Toxic effects on the parturient. PMC.
  • Cantillo, D., & Kappe, C. O. (2017). Halogenation of organic compounds using continuous flow and microreactor technology. Reaction Chemistry & Engineering.
  • BenchChem. (n.d.). Troubleshooting regioselectivity in isoxazole synthesis.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • PubMed Central. (2025). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model.
  • PubMed Central. (n.d.).

Sources

Technical Support Center: A Researcher's Guide to Palladium Catalyst Removal from Cross-Coupling Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions and face the critical challenge of removing residual palladium to ensure the purity and safety of their compounds. In the synthesis of active pharmaceutical ingredients (APIs), regulatory bodies like the European Agency for the Evaluation of Medicinal Products mandate stringent limits on platinum group metal contamination, often requiring levels below 5 ppm.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of common removal techniques to help you navigate this essential purification step effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from my reaction mixture?

A1: The most common and effective methods for palladium removal can be broadly categorized as follows:

  • Adsorption: This involves using solid-supported materials that bind to the palladium species, which are then removed by filtration. Common adsorbents include activated carbon and specialized metal scavengers.[2][3]

  • Chromatography: Techniques like column chromatography are widely used to separate the desired organic product from the palladium catalyst and other impurities.[4][5]

  • Precipitation & Crystallization: This method involves selectively precipitating the palladium species or crystallizing the final product, leaving the palladium impurities in the mother liquor.[3][6] The effectiveness of crystallization can be improved by adding agents that keep the palladium species soluble.[1]

  • Extraction: Liquid-liquid extraction can be employed to partition the palladium catalyst into a separate phase from the product.[2][4]

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal, simple filtration through a filter aid such as Celite® can be an effective removal method.[2][4]

Q2: How do I select the most appropriate palladium removal method for my specific reaction?

A2: The optimal method depends on several factors specific to your experiment.[3] Consider the following:

  • Nature of your product: Assess its solubility, stability, and any potential for chelation with palladium.

  • State of the palladium residue: Determine if the palladium is in a homogeneous (dissolved) or heterogeneous (solid) form.

  • Required purity level: The stringency of the final product's purity requirements will dictate the necessary efficiency of the removal method.

  • Scale of the reaction: Some methods are more amenable to large-scale industrial processes than others.

Below is a decision-making workflow to guide your selection process:

G start Start: Crude Reaction Mixture is_pd_hetero Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->is_pd_hetero filtration Filtration through Celite® is_pd_hetero->filtration Yes is_pd_homo Is the Palladium Catalyst Homogeneous? is_pd_hetero->is_pd_homo No analyze_filtrate Analyze Filtrate for Residual Palladium filtration->analyze_filtrate analyze_filtrate->is_pd_homo Pd > Limit end Purified Product analyze_filtrate->end Pd < Limit product_solubility Assess Product Solubility and Stability is_pd_homo->product_solubility high_solubility Product is Highly Soluble and Stable product_solubility->high_solubility low_solubility Product has Low Solubility or is Prone to Degradation product_solubility->low_solubility scavenger Use Metal Scavengers or Activated Carbon high_solubility->scavenger chromatography Silica Gel Chromatography high_solubility->chromatography crystallization Crystallization/ Precipitation low_solubility->crystallization scavenger->end chromatography->end crystallization->end

Decision logic for selecting a palladium removal strategy.

Q3: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A3: Regulatory agencies have established strict guidelines for elemental impurities in drug products. The European Agency for the Evaluation of Medicinal Products, for instance, limits the total for all platinum group metals (which includes palladium) to less than 5 ppm.[1] It is crucial to consult the specific guidelines relevant to your target market and drug product. For compounds intended for biological screening, a maximum level of 100 ppm is often suggested to avoid misleading results.[7]

Troubleshooting Guide

This section addresses common issues encountered during palladium removal and provides actionable solutions.

Issue 1: Incomplete Palladium Removal After Treatment

  • Potential Cause: Incorrect Scavenger Selection. The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium species (e.g., Pd(0) or Pd(II)) and the solvent system.[8]

    • Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific reaction conditions. Thiol-based scavengers are often effective for Pd(II) complexes.

  • Potential Cause: Insufficient Amount of Scavenger. Using too little scavenger will lead to incomplete palladium capture.

    • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. A typical starting point is 5 equivalents of the scavenger.[8]

  • Potential Cause: Suboptimal Reaction Conditions. Temperature and reaction time can significantly impact scavenger efficiency.[8]

    • Solution: Optimize the scavenging time and temperature. While many scavengers are effective at room temperature, gentle heating may improve performance. Monitor the removal progress by analyzing aliquots at different time points.

  • Potential Cause: Poor Mass Transfer. Inadequate mixing can hinder the contact between the scavenger and the palladium species in the solution.

    • Solution: Ensure vigorous stirring during the scavenging process. For solid-supported scavengers, using a rotating bed reactor can improve efficiency.[8][9]

Issue 2: Significant Product Loss During Purification

  • Potential Cause: Non-specific Adsorption on Activated Carbon. Activated carbon is a cost-effective adsorbent but can also bind to your desired product, leading to a loss of yield.[3][8]

    • Solution:

      • Screen Different Adsorbents: Test specialized metal scavengers that may have a higher selectivity for palladium over your product.

      • Minimize Adsorbent Amount: Use the minimum amount of activated carbon necessary for effective palladium removal.

      • Solvent Optimization: Choose a solvent in which your product is highly soluble to minimize its adsorption onto the carbon surface.

  • Potential Cause: Product Co-precipitation. During crystallization or precipitation of palladium, your product may also crash out of the solution.

    • Solution: Carefully optimize the solvent system and temperature profile for the crystallization or precipitation process to maximize the differential solubility between your product and the palladium species.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

  • Potential Cause: Variability in the Palladium Species. The nature and oxidation state of the residual palladium can vary between batches, affecting the efficiency of a given removal method.

    • Solution: Implement a robust analytical method to characterize the palladium species in your crude product. This will help you choose a more consistently effective removal strategy.

  • Potential Cause: Inconsistent Process Parameters. Minor variations in reaction time, temperature, or reagent addition can lead to different levels and forms of residual palladium.

    • Solution: Standardize your reaction and work-up procedures to ensure batch-to-batch consistency.

Comparative Analysis of Palladium Removal Techniques

The following table provides a comparative overview of common palladium removal methods to aid in your selection process.

MethodAdvantagesDisadvantagesTypical Residual Pd Levels
Metal Scavengers High selectivity and efficiency, compatible with existing equipment.[10][11]Can be costly, requires screening to find the optimal scavenger.< 1 - 10 ppm[10][12]
Activated Carbon Cost-effective, widely available.[8]Can lead to product loss due to non-specific adsorption, lower efficiency than scavengers.[2][3][8]10 - 100 ppm
Silica Gel Chromatography Effective for removing insoluble palladium and other impurities simultaneously.[4][5]May not completely remove soluble palladium species, can be time-consuming and solvent-intensive.[13]< 50 ppm (when combined with a scavenger)[7][14]
Crystallization Can be highly effective for achieving high purity, scalable.Success is highly dependent on the compound's properties, may require significant optimization. Can sometimes concentrate the metal in the crystal structure.[11]Variable, can be < 1 ppm with optimization.[3]

Experimental Protocols

Protocol 1: Palladium Removal Using a Metal Scavenger

This protocol provides a general procedure for using a solid-supported metal scavenger.

  • Dissolution: Dissolve the crude product containing the residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the selected metal scavenger (typically 5-10 equivalents relative to the initial palladium loading) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[1][15]

Protocol 2: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that some fine carbon particles may pass through standard filter paper.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

G cluster_scavenger Protocol 1: Metal Scavenger cluster_carbon Protocol 2: Activated Carbon a1 Dissolve Crude Product a2 Add Metal Scavenger a1->a2 a3 Stir (1-18h, RT or Heat) a2->a3 a4 Filter through Celite® a3->a4 a5 Wash Filter Cake a4->a5 a6 Concentrate Filtrate a5->a6 a7 Analyze for Residual Pd a6->a7 b1 Dissolve Crude Product b2 Add Activated Carbon b1->b2 b3 Stir (1-4h, RT or Heat) b2->b3 b4 Filter through Celite® b3->b4 b5 Wash Celite® Pad b4->b5 b6 Concentrate Filtrate b5->b6 b7 Analyze for Residual Pd b6->b7

Experimental workflows for palladium removal.

Quantification of Residual Palladium

Accurate quantification of residual palladium is critical for process optimization and regulatory compliance. The standard methods for this analysis are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most commonly used technique for quantifying trace metals in APIs due to its high sensitivity and accuracy.[1][15]

  • Atomic Absorption (AA) Spectroscopy and X-ray Fluorescence (XRF): These are also established methods for palladium quantification.[1]

  • Fluorometric/Colorimetric Methods: Rapid, high-throughput screening methods based on palladium-catalyzed reactions that produce a fluorescent or colored product are also available.[15][16] While useful for process development, they are not typically used for final product validation.[1]

References

  • Benchchem.
  • Arbor Assays.
  • ResearchGate.
  • Pharmaceutical Technology.
  • Apollo Scientific. Efficient Palladium Removal Without Compromising Product Yield.
  • PubMed. Palladium-scavenging self-assembled hybrid hydrogels - reusable highly-active green catalysts for Suzuki-Miyaura cross-coupling reactions.
  • SpinChem.
  • ACS Medicinal Chemistry Letters.
  • ResearchGate. Cross-Linked Imidazolium Salts as Scavengers for Palladium | Request PDF.
  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • ACS Publications. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry.
  • ResearchGate.
  • Benchchem.
  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • Biotage. How to Remove Palladium in three easy steps.
  • PMC - NIH.
  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • Benchchem.
  • Benchchem.

Sources

Technical Support Center: Navigating Isoxazole Ring Manipulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. The isoxazole ring is a valuable scaffold in medicinal chemistry and materials science, offering a unique combination of electronic properties and biological activity.[1][2][3][4] However, the inherent reactivity of the N-O bond presents a significant challenge during synthetic manipulations.[5][6] This guide is designed to provide you with in-depth technical insights, troubleshooting advice, and proven protocols to help you preserve the integrity of the isoxazole ring in your experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the chemical modification of isoxazole derivatives.

Q1: I'm attempting to reduce a functional group on my isoxazole-containing molecule, but I'm observing significant N-O bond cleavage. What are my options?

A: Reductive cleavage is one of the most common failure modes when working with isoxazoles. The weak N-O bond is susceptible to attack by many common reducing agents, especially under harsh conditions.[5] The key is to choose a reagent and conditions that are chemoselective for the desired transformation.

Troubleshooting Steps:

  • Reagent Selection is Critical: Avoid harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) when possible, as they are known to readily cleave the N-O bond.[7]

  • Catalytic Hydrogenation: This can be a viable option, but the choice of catalyst and conditions is crucial.

    • Palladium on Carbon (Pd/C): Often too harsh, leading to N-O bond cleavage.

    • Raney Nickel: Can be effective, but sometimes requires additives like AlCl₃ to promote the desired cleavage for specific synthetic goals.[7] For preserving the ring, it should be used with caution.

    • Platinum Oxide (Adam's Catalyst): Can be a milder alternative to Pd/C.

  • Hydride Reagents:

    • Sodium Borohydride (NaBH₄): Generally considered a milder reducing agent and is often the first choice for reducing ketones and aldehydes without affecting the isoxazole ring.

    • Diisobutylaluminium Hydride (DIBAL-H): Can be used for the reduction of esters to aldehydes, often at low temperatures to improve selectivity.

  • Dissolving Metal Reductions: Conditions like sodium in liquid ammonia are typically too harsh and will lead to ring cleavage.[8]

Recommendation: Start with the mildest conditions possible. For example, if reducing a ketone, begin with NaBH₄ at 0 °C to room temperature. If a stronger reducing agent is needed, carefully screen conditions on a small scale, monitoring the reaction by TLC or LC-MS to check for the formation of ring-opened byproducts.

Q2: My isoxazole is degrading under acidic or basic conditions during workup or a reaction. How can I improve its stability?

A: The stability of the isoxazole ring is highly pH-dependent and is also influenced by the substitution pattern on the ring.[9][10]

  • Basic Conditions: Isoxazoles are particularly susceptible to base-catalyzed ring opening, especially at elevated temperatures.[9] 3,5-disubstituted isoxazoles tend to be more stable than unsubstituted or monosubstituted ones.[10]

    • Mitigation Strategy: If a basic reaction condition is necessary, try to use a weaker base or run the reaction at a lower temperature. During workup, avoid strong bases like NaOH or KOH. Use milder bases like sodium bicarbonate or triethylamine for neutralization.

  • Acidic Conditions: While generally more stable to acids than bases, strong acidic conditions can also lead to degradation.

    • Mitigation Strategy: Use the minimum amount of acid required and keep the reaction temperature as low as possible. For workups, neutralize with a weak base.

Q3: I'm trying to perform a transition-metal-catalyzed cross-coupling reaction on a halo-isoxazole, but I'm getting low yields and decomposition. What could be the problem?

A: Transition-metal-catalyzed reactions can be challenging due to the potential for the metal to coordinate with the heteroatoms of the isoxazole ring, leading to undesired side reactions or catalyst inhibition.[11][12]

Troubleshooting Steps:

  • Choice of Catalyst and Ligand: The electronic and steric properties of the catalyst and ligand are critical. For Suzuki, Stille, or Sonogashira couplings, screen a variety of palladium catalysts and phosphine ligands. For example, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are common starting points.

  • Reaction Temperature: Elevated temperatures can promote N-O bond cleavage.[13] Try to run the reaction at the lowest temperature that gives a reasonable reaction rate. Microwave irradiation can sometimes be beneficial for accelerating the reaction at a lower bulk temperature.[14]

  • Base Selection: The choice of base is crucial. Strong inorganic bases like K₂CO₃ or Cs₂CO₃ are often used, but organic bases like triethylamine or DIPEA can sometimes be milder options.

  • Degassing: Thoroughly degassing the reaction mixture is essential to prevent oxidative degradation of the catalyst and substrate.

Q4: Can I functionalize the C-H bonds of the isoxazole ring directly?

A: Yes, direct C-H functionalization of isoxazoles is a powerful tool, but it requires careful control of reaction conditions to avoid N-O bond cleavage.[11]

  • C4-Position: The C4-position is often the most accessible for electrophilic substitution and some metal-catalyzed C-H functionalizations.[14]

  • C3 and C5-Positions: Functionalization at these positions is also possible, often directed by a functional group on the substrate.

  • Key Considerations:

    • Directing Groups: The use of a directing group can help to achieve regioselectivity and may stabilize the isoxazole ring during the reaction.

    • Catalyst Choice: Rhodium and Ruthenium catalysts are often used for C-H activation/functionalization reactions.[13]

Mechanistic Insights

Understanding the mechanisms of N-O bond cleavage is crucial for designing robust synthetic routes.

Reductive N-O Bond Cleavage

Reductive cleavage typically proceeds by the addition of two electrons to the weak σ* antibonding orbital of the N-O bond, leading to its scission. This is often followed by hydrolysis of the resulting imine or enamine to a β-hydroxy ketone or β-amino enone.

G cluster_0 Reductive N-O Bond Cleavage Isoxazole Isoxazole Ring Intermediate Imine/Enamine Intermediate Isoxazole->Intermediate + 2e-, + 2H+ Product β-Hydroxy Ketone or β-Amino Enone Intermediate->Product Hydrolysis

Caption: Reductive cleavage of the isoxazole N-O bond.

Base-Catalyzed Ring Opening

Under basic conditions, deprotonation at the C3 or C5 position can initiate a ring-opening cascade, ultimately leading to cleavage of the N-O bond. The susceptibility to this pathway is highly dependent on the substituents on the isoxazole ring.

Comparative Data: Selecting the Right Conditions

The following table provides a general guide to the stability of the isoxazole ring under various conditions.

Reaction TypeReagents to Approach with CautionGenerally Safer AlternativesKey Considerations
Reduction LiAlH₄, Pd/C (high pressure/temp), Na/NH₃[7][8]NaBH₄, DIBAL-H (low temp), PtO₂Temperature control is critical.
Cross-Coupling Harsh bases, high temperaturesMilder bases (e.g., K₃PO₄), lower temperaturesProper degassing and ligand screening.
Acidic Conditions Strong, concentrated acids (e.g., conc. H₂SO₄)Dilute acids, Lewis acidsUse stoichiometric amounts of acid.
Basic Conditions Strong bases (e.g., NaOH, KOH), high temperatures[9]NaHCO₃, K₂CO₃, Et₃NLower temperatures significantly improve stability.

Key Experimental Protocols

Protocol 1: Selective Reduction of a Ketone in the Presence of an Isoxazole Ring

This protocol describes the reduction of a ketone to a secondary alcohol without cleaving the isoxazole ring.

  • Dissolve the isoxazole-containing ketone (1.0 eq) in methanol or ethanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until the starting material is consumed as monitored by TLC.

  • Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Cross-Coupling of a 4-Bromo-isoxazole

This protocol provides a starting point for the Suzuki coupling of a 4-bromo-isoxazole with a boronic acid.

  • To a degassed mixture of the 4-bromo-isoxazole (1.0 eq), boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture (e.g., dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Degas the reaction mixture again by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

G cluster_0 Decision Workflow for Isoxazole Modification Start Start: Isoxazole Substrate ReactionType Identify Reaction Type (e.g., Reduction, Coupling) Start->ReactionType ConditionSelection Select Mildest Conditions (Reagent, Temp, pH) ReactionType->ConditionSelection SmallScaleTest Perform Small-Scale Test Reaction ConditionSelection->SmallScaleTest Monitor Monitor for N-O Cleavage (TLC, LC-MS) SmallScaleTest->Monitor CleavageObserved Cleavage Observed? Monitor->CleavageObserved Optimize Optimize Conditions: - Lower Temperature - Milder Reagent - Change Solvent CleavageObserved->Optimize Yes Success Success: Proceed with Scale-up CleavageObserved->Success No Optimize->SmallScaleTest

Caption: A decision-making workflow for isoxazole modifications.

References

  • pH and temperature stability of the isoxazole ring in leflunomide.
  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI.
  • Synthetic reactions using isoxazole compounds. [Source Not Available].
  • N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis.
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • A review of isoxazole biological activity and present synthetic techniques. [Source Not Available].
  • Troubleshooting N-O bond cleavage in isoxazole reactions. Benchchem.
  • Isoxazole. Wikipedia.
  • Transition Metal‐Mediated Functionalization of Isoxazoles: A Review.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. PubMed.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

Sources

Technical Support Center: Regiocontrol in Substituted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in drugs such as the anti-inflammatory valdecoxib and the antibiotic sulfamethoxazole. However, controlling the regiochemistry during synthesis can be a significant challenge, leading to mixtures of isomers that are difficult to separate and reduce overall yield.

This guide is designed to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common regiocontrol issues. We will delve into the mechanistic underpinnings of the most common synthetic routes and provide actionable troubleshooting advice.

Troubleshooting Guide: Common Regiocontrol Problems

Problem 1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition (Mixture of 3,5- and 3,4- disubstituted isomers)

Question: My reaction between a terminal alkyne and an in situ generated nitrile oxide is producing a nearly 1:1 mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I improve the regioselectivity to favor the 3,5-isomer?

Answer: This is the most prevalent issue in isoxazole synthesis via the Huisgen [3+2] cycloaddition. Achieving high regioselectivity for the 3,5-disubstituted isomer depends on manipulating the electronic and steric properties of your reactants, as well as the reaction conditions.[1] The formation of two regioisomers occurs because the nitrile oxide (the 1,3-dipole) can add across the alkyne (the dipolarophile) in two different orientations.

G R1_CNO R¹-C≡N⁺-O⁻ (Nitrile Oxide) TS_A Transition State A R1_CNO->TS_A TS_B Transition State B R1_CNO->TS_B R2_Alkyne R²-C≡C-H (Terminal Alkyne) R2_Alkyne->TS_A R2_Alkyne->TS_B Isoxazole_35 3,5-Disubstituted Isoxazole (Desired) Isoxazole_34 3,4-Disubstituted Isoxazole (Isomer) TS_A->Isoxazole_35 Pathway A (Favored) TS_B->Isoxazole_34 Pathway B

Mechanistic Insight: Frontier Molecular Orbital (FMO) Theory

Regioselectivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[2][3] Generally, the reaction is favored by the orbital interaction with the smallest energy gap.

  • Type I (Dipole-HOMO, Dipolarophile-LUMO controlled): The dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne.

  • Type II (Interaction of both orbitals is important): The HOMO-LUMO gaps for both possible interactions are similar.

  • Type III (Dipole-LUMO, Dipolarophile-HOMO controlled): The dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the alkyne.[2]

For terminal alkynes, the largest orbital coefficient on the HOMO and LUMO is typically on the unsubstituted (terminal) carbon. For the nitrile oxide, the largest coefficient is on the oxygen atom for the HOMO and the carbon atom for the LUMO. The preferred regioisomer results from the combination of the atoms with the largest orbital coefficients.

Actionable Solutions:

  • Modify Electronic Properties:

    • To favor the 3,5-isomer: Use an electron-rich alkyne (with an electron-donating group, EDG) and an electron-poor nitrile oxide (with an electron-withdrawing group, EWG). This enhances the Dipole-LUMO/Dipolarophile-HOMO interaction, directing the nitrile oxide carbon to the terminal carbon of the alkyne.[4]

    • To favor the 3,4-isomer: Use an electron-poor alkyne and an electron-rich nitrile oxide.

  • Introduce Steric Hindrance: A bulky substituent on the alkyne (R²) will sterically hinder the approach of the nitrile oxide's R¹ group, favoring the formation of the 3,5-disubstituted product where the smaller oxygen atom is closer to the bulky group.[5]

  • Employ Catalysis (The Gold Standard for Terminal Alkynes): Copper(I)-catalyzed cycloaddition provides excellent regiocontrol for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[6] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide in a highly regioselective manner.[6]

Condition Alkyne Substituent (R²) Nitrile Oxide Substituent (R¹) Expected Major Isomer Rationale
Thermal, UncatalyzedElectron-Donating (e.g., Alkyl)Electron-Withdrawing (e.g., -CO₂Et)3,5-disubstitutedFMO Control (Type III)
Thermal, UncatalyzedElectron-Withdrawing (e.g., -CO₂Me)Electron-Donating (e.g., Aryl)3,4-disubstitutedFMO Control (Type I)
Thermal, UncatalyzedBulky (e.g., -tBu)Any3,5-disubstitutedSteric Hindrance
Copper(I) CatalyzedTerminal Alkyne (H)Any3,5-disubstitutedMechanism involves a copper acetylide intermediate.[6]
Problem 2: Regioisomer Formation in the Synthesis from 1,3-Dicarbonyls and Hydroxylamine

Question: I'm reacting an unsymmetrical β-diketone with hydroxylamine hydrochloride and getting a mixture of the two possible regioisomeric isoxazoles. How can I control the outcome?

Answer: This classic method, known as the Claisen isoxazole synthesis, is powerful but often plagued by a lack of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds.[7] The reaction proceeds via condensation of hydroxylamine with one of the two carbonyl groups, followed by cyclization and dehydration. The initial site of nucleophilic attack by the hydroxylamine nitrogen determines the final regioisomer.

G cluster_pathA Pathway A cluster_pathB Pathway B start R¹-CO-CH₂-CO-R² + NH₂OH attackA Attack at R¹-CO start->attackA attackB Attack at R²-CO start->attackB productA 3-R¹-5-R²-Isoxazole attackA->productA productB 3-R²-5-R¹-Isoxazole attackB->productB

Actionable Solutions:

  • Control Reaction pH: The pH of the medium is critical. The relative reactivity of the two carbonyl groups can be influenced by acidity.

    • Acidic Conditions: Under acidic conditions, the more basic carbonyl group is preferentially protonated and activated towards nucleophilic attack. For example, in a β-ketoester, the ketone carbonyl is more basic and will react preferentially.

    • Neutral/Basic Conditions: The relative electrophilicity of the carbonyl carbons dominates. A ketone is generally more electrophilic than an ester, but this can be modulated by the substituents (R¹ and R²).

  • Modify the Substrate: Instead of a simple 1,3-dicarbonyl, use a derivative that directs the reaction.

    • β-Enamino Diketones: Converting one of the carbonyls into a less reactive enamine functionality provides excellent regiocontrol.[7][8] The remaining carbonyl group is the exclusive site of attack by hydroxylamine. The enamine group can be chosen to be easily removable later if needed.

    • Lewis Acid Catalysis: The use of a Lewis acid like BF₃·OEt₂ with β-enamino diketones can further enhance regioselectivity by activating a specific carbonyl group.[8]

  • Solvent Choice: The solvent can influence which carbonyl group is more accessible or reactive. Changing from a protic solvent (like ethanol) to an aprotic polar solvent (like acetonitrile or DMF) can sometimes invert or improve the regioselectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in the [3+2] cycloaddition for isoxazole synthesis? A1: The three main factors are:

  • Electronic Effects: Governed by Frontier Molecular Orbital (FMO) theory, where the interaction between the HOMO of one component and the LUMO of the other dictates the preferred orientation.[2]

  • Steric Effects: Bulky groups on either the dipole or dipolarophile will favor the transition state that minimizes steric repulsion.[5]

  • Catalysis: Metal catalysts, particularly copper(I) for terminal alkynes, can override the inherent electronic and steric preferences by operating through an alternative, highly regioselective mechanistic pathway.[6]

Q2: How can I reliably distinguish between regioisomers like 3,4- and 3,5-disubstituted isoxazoles? A2: NMR spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shift of the proton on the isoxazole ring is diagnostic. The C4-H proton in a 3,5-disubstituted isoxazole typically appears at a different chemical shift than the C5-H proton in a 3,4-disubstituted isomer.

  • ¹³C NMR: The chemical shifts of the ring carbons (C3, C4, C5) are distinct for each isomer.

  • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is definitive. For a 3,5-disubstituted isoxazole, you will see a correlation from the C4-H proton to both the C3 and C5 carbons. For a 3,4-disubstituted isoxazole, the C5-H proton will show correlations to C4 and the substituent on C4. Nuclear Overhauser Effect (NOE) experiments can show through-space correlations between the ring proton and nearby substituents, confirming the arrangement. Solid-state ¹³C{¹⁴N} NMR has also been shown to be an effective "attached nitrogen test" to distinguish isomers.[9][10]

Q3: My nitrile oxide precursor (aldoxime) keeps dimerizing into a furoxan instead of reacting with my alkyne. What can I do? A3: Nitrile oxide dimerization is a common and problematic side reaction.[1] To minimize it:

  • Generate the Nitrile Oxide in situ: Never pre-form and isolate the nitrile oxide unless absolutely necessary. Generate it slowly in the presence of the alkyne.

  • Slow Addition: Add the oxidizing agent (e.g., N-chlorosuccinimide, NCS) or base (for dehydrohalogenation of a hydroximoyl chloride) slowly to a solution of the aldoxime and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the alkyne over dimerization.

  • Increase Alkyne Concentration: Use a slight excess of the alkyne to ensure it acts as an efficient trap for the nitrile oxide as it is formed.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I) Catalysis

This protocol describes the synthesis of 3-aryl-5-alkyl-isoxazole, adapted from Fokin, V. V. et al. J. Org. Chem., 2005.[6]

Materials:

  • Aryl Aldoxime (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Solvent: t-Butanol/Water (1:1 mixture)

Procedure:

  • To a round-bottom flask, add the aryl aldoxime (1.0 eq), terminal alkyne (1.1 eq), CuSO₄·5H₂O (0.05 eq), and sodium ascorbate (0.10 eq).

  • Add a 1:1 mixture of t-butanol and water to achieve a concentration of ~0.5 M with respect to the aldoxime.

  • Stir the mixture vigorously at room temperature to form a suspension.

  • Add N-Chlorosuccinimide (NCS) portion-wise over 20-30 minutes. The reaction is often exothermic. Maintain the temperature below 40 °C with a water bath if necessary.

  • After the addition is complete, stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

References

  • Hansen, T. V., Wu, P., Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • Lee, S. H., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 254–264. [Link]

  • Lipeeva, A. V., et al. (2019). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 7(15), 13309–13316. [Link]

  • Mondal, S., et al. (2023). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. Organic Process Research & Development. [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Organic & Biomolecular Chemistry, 16(6), 936-946. [Link]

  • Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]

  • Kaur, N. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34213-34238. [Link]

  • Ballarotto, M., et al. (2020). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 18(30), 5857-5863. [Link]

  • Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. PubMed, 27501912. [Link]

  • Holmes, J. B., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Angewandte Chemie International Edition, 60(38), 20818-20823. [Link]

  • Liang, Y., et al. (2005). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, (46), 5794-5796. [Link]

  • Wang, Y., et al. (2009). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. ResearchGate. [Link]

  • Gucma, M., & Golebiewski, M. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(1), 269. [Link]

  • Liu, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2539. [Link]

  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]

  • Wolan, A., & Kaczmarek, E. (2020). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 25(24), 5928. [Link]

  • Gucma, M., & Golebiewski, M. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. [Link]

  • Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Publishing. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. [Link]

  • Holmes, J. B., et al. (2021). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. National Institutes of Health. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Boykin, D. W., et al. (n.d.). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magn. Reson. Chem.[Link]

Sources

Technical Support Center: Advanced Purification Strategies for Organohalogen Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced and alternative purification techniques for organohalogen compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying these often persistent and sensitive molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your purification workflows.

Organohalogen compounds, while integral to numerous applications, from pharmaceuticals to materials science, present unique purification challenges due to their diverse polarities, reactivities, and potential for environmental persistence.[1][2] Traditional methods like distillation and chromatography can sometimes be inefficient, lead to product degradation, or be difficult to scale. This guide focuses on robust alternative techniques, offering troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.

Choosing Your Purification Strategy: A Logic-Based Approach

Selecting the optimal purification technique is the first critical step. The choice depends on the scale of your synthesis, the nature of the impurities, and the physicochemical properties of your target organohalogen compound.

G start What is the physical state of your crude product? solid Solid start->solid liquid Liquid/Oil start->liquid is_thermal_labile is_thermal_labile solid->is_thermal_labile Is the compound thermally labile? is_soluble is_soluble liquid->is_soluble Is the compound soluble in a solvent immiscible with the reaction mixture? yes_crystallization Consider Crystallization is_thermal_labile->yes_crystallization Yes no_distillation Consider Distillation (if impurities have different boiling points) is_thermal_labile->no_distillation No yes_lle Consider Liquid-Liquid Extraction is_soluble->yes_lle Yes no_other_options no_other_options is_soluble->no_other_options No scavenger_or_membrane scavenger_or_membrane no_other_options->scavenger_or_membrane Are there specific reactive impurities or size differences? yes_scavenger Consider Scavenger Resins scavenger_or_membrane->yes_scavenger Reactive Impurities yes_membrane Consider Membrane Filtration scavenger_or_membrane->yes_membrane Size Differences

Caption: Decision tree for selecting a primary purification technique.

Crystallization: The Art of Solid-State Purity

Crystallization is a powerful and cost-effective technique for purifying solid organohalogen compounds.[3] It relies on the principle that the solubility of a compound in a solvent changes with temperature.[3]

Troubleshooting Crystallization
Problem Potential Cause(s) Troubleshooting Steps Scientific Rationale
Compound "oils out" instead of crystallizing. The melting point of the solid is low, or the presence of impurities is significantly depressing the melting point. The cooling rate may also be too rapid.[4]1. Re-heat the solution and add a small amount of additional "good" solvent. 2. Cool the solution more slowly. 3. Try a different solvent system.[4]Adding more solvent keeps the compound in solution for longer at a given temperature, allowing for more ordered crystal lattice formation. Slower cooling provides the necessary time for molecules to arrange themselves into a crystal lattice rather than crashing out as an amorphous oil.
Crystallization is too rapid. The solution is supersaturated, or the solvent is a very poor solvent at lower temperatures.1. Re-heat the solution and add more solvent to exceed the minimum required for dissolution at high temperature.[4] 2. Insulate the flask to slow down the cooling process.[4]Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of purification.[4] By reducing the saturation level and slowing the cooling rate, you encourage the formation of larger, purer crystals.[4]
No crystals form upon cooling. Too much solvent was used, or the compound is highly soluble even at low temperatures.1. Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] 2. If that fails, boil off some of the solvent to increase the concentration and cool again.[4] 3. If all else fails, remove the solvent by rotary evaporation and attempt crystallization with a different solvent.[4]Scratching the glass creates nucleation sites for crystal growth.[5] Adding a seed crystal provides a template for further crystallization. Boiling off solvent increases the concentration to the point of saturation.
Poor recovery of the compound. The chosen solvent is too good, meaning a significant amount of the compound remains dissolved even at low temperatures.1. Cool the solution in an ice bath to further decrease solubility. 2. Try a solvent pair, where the compound is less soluble in the second solvent.[6]Lowering the temperature will generally decrease the solubility of the compound in the solvent. A solvent pair allows for fine-tuning of the solvent properties to achieve optimal solubility differences between high and low temperatures.[6]
FAQs: Crystallization of Organohalogen Compounds

Q: How do I choose the right solvent for crystallization?

A: The ideal solvent should dissolve your compound when hot but not when cold.[3] A general rule of thumb is "like dissolves like"; however, for crystallization, you want a solvent where this is highly temperature-dependent. You can perform small-scale solubility tests with a variety of solvents to find the optimal one.[6] Some commonly used solvent pairs include ethanol-water and ethyl acetate-hexane.[6][7]

Q: My colored impurities are co-crystallizing with my product. How can I remove them?

A: If the colored impurities are high-molecular-weight byproducts, you can try adding a small amount of activated charcoal to the hot solution before filtration.[6] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly.

Q: Can I use crystallization to separate isomers?

A: Yes, if the isomers have significantly different solubilities in the chosen solvent system. This often requires careful optimization of the solvent and cooling rate.

Liquid-Liquid Extraction (LLE): Exploiting Differential Solubility

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an aqueous and an organic phase.[8] For organohalogen compounds, which are often non-polar, LLE is frequently used to extract them from a polar (aqueous) reaction mixture into an organic solvent.[9]

Troubleshooting Liquid-Liquid Extraction

G start Problem: Emulsion Formation gentle_swirl Gentle Swirling Instead of Shaking start->gentle_swirl Preventative add_brine Add Brine (Saturated NaCl Solution) start->add_brine Corrective change_solvent Add a Small Amount of a Different Organic Solvent start->change_solvent Corrective centrifuge Centrifugation start->centrifuge Corrective filter Filter Through Glass Wool or Phase Separation Paper start->filter Corrective

Caption: Troubleshooting workflow for emulsion formation in LLE.

FAQs: Liquid-Liquid Extraction of Organohalogen Compounds

Q: An emulsion has formed between the aqueous and organic layers. What should I do?

A: Emulsions are common when surfactant-like impurities are present.[10] To break an emulsion, you can try the following:

  • Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[10]

  • Gentle swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[10]

  • Filtration: Pass the mixture through a plug of glass wool or phase separation filter paper.[10]

  • Centrifugation: This can help to separate the layers.[10]

  • Add a different organic solvent: A small amount of a different solvent can alter the solubility properties and break the emulsion.[10]

Q: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?

A: A simple way to check is to add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer. You can also consult a table of solvent densities; halogenated solvents like dichloromethane and chloroform are typically denser than water and will form the bottom layer, while solvents like diethyl ether and ethyl acetate are less dense and will be the top layer.

Q: My compound seems to be partially soluble in both the organic and aqueous layers. How can I improve the extraction efficiency?

A: You can perform multiple extractions with smaller volumes of the organic solvent. Three extractions with 50 mL of solvent are more effective than one extraction with 150 mL. You can also try "salting out" by adding a salt like sodium chloride to the aqueous layer to decrease the solubility of your organic compound in the aqueous phase.

Scavenger Resins: Targeted Impurity Removal

Scavenger resins are functionalized polymers designed to react with and bind specific types of impurities, such as excess reagents or byproducts.[11][12] This technique is particularly useful for purifying reaction mixtures where the impurities are chemically distinct from the desired organohalogen product. The key advantage is the ease of separation; the bound impurities are simply filtered off with the resin.[12]

Common Scavenger Resins and Their Applications
Resin Type Functional Group Scavenges Example Application for Organohalogen Purification
ISOLUTE® Si-Trisamine AmineElectrophiles, transition metals[13]Removing unreacted acyl halides or alkyl halides after a reaction.
Biotage® MP-TsOH Sulfonic AcidBasesRemoving excess amine catalysts or reagents.[13]
ISOLUTE® Si-Thiol ThiolMetals (Pd, Pt, Cu, Hg, Ag, Pb)[13]Removing residual palladium catalyst from a cross-coupling reaction used to synthesize an organohalogen compound.
Aminomethyl Resin Primary AmineCarboxylic acids, sulfonyl halides, isocyanates[14]Purifying an organohalogen compound from acidic byproducts.
FAQs: Scavenger Resins for Organohalogen Purification

Q: How do I choose the right scavenger resin for my purification?

A: The choice of resin depends on the functional group of the impurity you want to remove. Consult supplier literature for the specificity of different scavenger resins. For example, if you have an unreacted acidic starting material, an amine-functionalized resin would be appropriate.

Q: How much scavenger resin should I use?

A: Typically, you will use a stoichiometric excess of the scavenger resin relative to the amount of impurity you want to remove. A common starting point is 2-4 equivalents.

Q: My purification with a scavenger resin is incomplete. What could be the problem?

A: There are several possibilities:

  • Insufficient resin: You may not have used enough resin to scavenge all of the impurity. Try increasing the amount of resin.

  • Insufficient reaction time: Allow more time for the resin to react with the impurity. This can range from 30 minutes to several hours.

  • Poor mixing: Ensure the resin is well-suspended in the reaction mixture to maximize contact with the impurity.

  • Incorrect resin choice: The resin you selected may not be reactive enough for the target impurity.

Membrane Filtration: Size-Based Separation

Membrane filtration is a pressure-driven separation technique that uses a semipermeable membrane to separate molecules based on size and, to some extent, chemical properties.[15][16][17] This method is particularly useful for removing particulate matter, high-molecular-weight impurities, or for solvent exchange.

Types of Membrane Filtration
Technique Pore Size Retains Application in Organohalogen Purification
Microfiltration (MF) 0.1 - 5 µmSuspended solids, bacteria[15]Removing particulate impurities or heterogeneous catalysts.
Ultrafiltration (UF) 20 nm - 0.1 µmProteins, macromolecules, viruses[15]Removing large organic molecules or for solvent exchange with minimal loss of a smaller organohalogen product.
Nanofiltration (NF) 1 - 20 nmMultivalent salts, small dissolved organics[15]Separating small organohalogen molecules from larger impurities or for partial demineralization.[18]
Reverse Osmosis (RO) < 1 nmMost dissolved and suspended substances[18]Concentrating a solution of an organohalogen compound by removing the solvent.
FAQs: Membrane Filtration for Organohalogen Purification

Q: My membrane is fouling quickly. What can I do?

A: Membrane fouling is a common issue where the membrane pores become blocked.[15] To mitigate this:

  • Pre-treatment: Filter the solution through a coarser filter first to remove larger particulates.

  • Cross-flow filtration: This helps to sweep away accumulated material from the membrane surface.

  • Backflushing: Periodically reversing the flow can dislodge foulants.[15]

  • Chemical cleaning: Consult the membrane manufacturer's guidelines for appropriate cleaning agents that are compatible with your organohalogen compound.[15]

Q: Are the membranes chemically compatible with my organohalogen compound and solvent?

A: This is a critical consideration. Organohalogen compounds and organic solvents can degrade certain membrane materials. Always check the chemical compatibility charts provided by the membrane manufacturer. Membranes are typically made from polymers like polysulfone or polyamide, or inorganic materials like ceramics.[16]

Q: What is the difference between permeate and retentate?

A: The permeate is the liquid that passes through the membrane, while the retentate is the portion of the feed stream that is retained by the membrane.[17] In a purification context, your desired organohalogen compound could be in either the permeate or the retentate, depending on its size relative to the impurities and the membrane pore size.

References

  • Trevi nv.
  • MDPI. (2024). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects.
  • ACS Publications. (2012). Integrated Membrane Processes for Separation and Purification of Organic Acid from a Biomass Fermentation Process. Industrial & Engineering Chemistry Research.
  • Alfa Laval.
  • Desotec. Removing Halogenated Organic Compounds: A Guide to Solutions.
  • What is Membrane Filtr
  • Veolia.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • ResearchGate. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
  • Wikipedia. Scavenger resin.
  • Amerigo Scientific. Scavenger Resins.
  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
  • Biotage.
  • Resins with Functional Groups as Scavengers.
  • Redstone Separ
  • SOP: CRYSTALLIZ
  • Guide for crystalliz
  • American Chemical Society.
  • University of Rochester, Department of Chemistry.
  • YouTube. (2021). Liquid-Liquid extraction problems and solutions.
  • Biotage. (2023). How can I improve my liquid-liquid extraction process?.
  • University of Rochester, Department of Chemistry.
  • Metrohm. (2022). Analyzing halogenated organic compounds with CIC according to DIN 38409-59.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • Organo-halogen Compounds. (2019).
  • Longdom Publishing.
  • NIH. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
  • NIH. (2023).
  • Reddit. (2023). Purification of strong polar and basic compounds.
  • Britannica. Organohalogen compound | Definition, Examples, Uses, & Facts.
  • Neurochemical targets and behavioral effects of organohalogen compounds: an upd
  • ResearchGate. (2025). Part I. Discussing the parameters influencing the formation of organohalogen by-products and the relevance of estimating their concentration using the AOX (adsorbable organic halide) method.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Characterization of 3-Ethyl-5-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isoxazoles and the Power of NMR

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component in the design of novel therapeutics. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous characterization of organic molecules, including isoxazole derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of information regarding the molecular framework, electronic environment of individual atoms, and stereochemistry. This guide offers a comprehensive comparison of the ¹H and ¹³C NMR characteristics of 3-ethyl-5-substituted isoxazoles, providing insights into the influence of various substituents on their spectral features. By understanding these nuances, researchers can confidently identify and characterize their synthesized compounds, accelerating the drug discovery process.

Understanding the NMR Landscape of 3-Ethyl-5-Substituted Isoxazoles

The isoxazole ring, being an aromatic heterocycle, exhibits characteristic chemical shifts for its constituent protons and carbons. The substitution pattern, particularly at the 3- and 5-positions, significantly modulates these chemical shifts due to electronic and steric effects.

General Spectral Features

A typical 3-ethyl-5-substituted isoxazole will display the following signals in its ¹H and ¹³C NMR spectra:

  • Ethyl Group (at C3):

    • ¹H NMR: A triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, demonstrating a typical ethyl spin system. The chemical shift of the methylene protons is influenced by the electron-withdrawing nature of the isoxazole ring.

    • ¹³C NMR: Two distinct signals for the methyl and methylene carbons.

  • Isoxazole Ring:

    • ¹H NMR: A singlet for the proton at the C4 position (H-4). The chemical shift of this proton is highly sensitive to the nature of the substituent at the C5 position.

    • ¹³C NMR: Three signals for the isoxazole ring carbons (C3, C4, and C5). The chemical shifts of C4 and C5 are particularly diagnostic of the C5-substituent.

  • Substituent at C5: The signals for the substituent at the 5-position will vary depending on its nature (e.g., alkyl, aryl, electron-donating group, electron-withdrawing group).

Comparative Analysis: The Influence of the 5-Substituent

The electronic nature of the substituent at the 5-position exerts a profound influence on the electron density distribution within the isoxazole ring, leading to predictable changes in the ¹H and ¹³C NMR chemical shifts. This section provides a comparative analysis of these effects.

¹H NMR Chemical Shift of H-4

The chemical shift of the H-4 proton is a sensitive probe of the electronic environment of the isoxazole ring.

  • Electron-Withdrawing Groups (EWGs) at the 5-position (e.g., nitro, cyano, carbonyl) deshield the H-4 proton, causing its signal to appear at a higher chemical shift (downfield). This is due to the withdrawal of electron density from the ring, reducing the shielding experienced by the proton.

  • Electron-Donating Groups (EDGs) at the 5-position (e.g., alkoxy, amino) shield the H-4 proton, resulting in an upfield shift to a lower chemical shift. These groups increase the electron density in the ring, enhancing the shielding of the H-4 proton.

¹³C NMR Chemical Shifts of the Isoxazole Ring

The chemical shifts of the isoxazole ring carbons, particularly C4 and C5, are also significantly affected by the 5-substituent.

  • C4 Chemical Shift: Similar to the H-4 proton, the C4 carbon is shielded by EDGs and deshielded by EWGs at the 5-position.

  • C5 Chemical Shift: The C5 carbon, being directly attached to the substituent, experiences the most pronounced electronic effects. EWGs cause a significant downfield shift, while EDGs lead to an upfield shift.

Data Presentation: A Comparative Table of NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR data for a selection of 3-ethyl-5-substituted isoxazoles, illustrating the impact of different substituents.

5-Substituent (R)¹H NMR (δ ppm) - H-4¹³C NMR (δ ppm) - C3¹³C NMR (δ ppm) - C4¹³C NMR (δ ppm) - C5Reference
Phenyl6.84162.997.4170.3[1]
p-Tolyl6.77162.896.8170.5[1]
p-Methoxyphenyl6.77162.597.2170.0[1]
p-Chlorophenyl6.81163.097.8169.2[1]
p-Nitrophenyl~6.9 (estimated)~161 (estimated)~97 (estimated)~171 (estimated)[2]

Experimental Protocols

Standard Protocol for NMR Sample Preparation

Ensuring high-quality NMR data begins with meticulous sample preparation.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of the 3-ethyl-5-substituted isoxazole derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many isoxazole derivatives.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra in organic solvents (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample information.

Acquiring ¹H and ¹³C NMR Spectra

The following is a general workflow for acquiring standard ¹H and ¹³C NMR spectra.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh Sample Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 Insert Sample into Spectrometer Prep3->Acq1 Acq2 Lock & Shim Acq1->Acq2 Acq3 Acquire ¹H Spectrum Acq2->Acq3 Acq4 Acquire ¹³C Spectrum Acq3->Acq4 Proc1 Fourier Transform Acq4->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Integration & Peak Picking Proc3->Proc4

Sources

A Comparative Guide to the Reactivity of 5-Iodo, 5-Bromo, and 5-Chloroisoxazoles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and bioactive molecules. The functionalization of the isoxazole ring, particularly at the 5-position, is a critical step in the synthesis of novel drug candidates. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, where a carbon-halogen bond is transformed into a new carbon-carbon or carbon-nitrogen bond. The choice of the halogen atom—iodine, bromine, or chlorine—at the 5-position of the isoxazole ring profoundly influences the reactivity, reaction conditions, and overall efficiency of these transformations. This guide provides an in-depth, objective comparison of the reactivity of 5-iodo, 5-bromo, and 5-chloroisoxazoles in three of the most powerful and widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

The Fundamental Principle: The Halogen's Impact on Reactivity

The reactivity of 5-haloisoxazoles in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond and the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The generally accepted trend in reactivity for aryl halides is I > Br > Cl.[1][2] This trend is a direct consequence of the C-X bond dissociation energies, with the C-I bond being the weakest and the C-Cl bond being the strongest. A weaker C-X bond facilitates the insertion of the palladium(0) catalyst, initiating the catalytic cycle more readily and often under milder conditions.

Visualizing the Catalytic Cycles

To understand the comparative reactivity, it is essential to visualize the fundamental steps of the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Cross_Coupling_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Pd(0)L2_S Pd(0)L2 ArPd(II)XL2_S Ar-Pd(II)-X L2 Pd(0)L2_S->ArPd(II)XL2_S Oxidative Addition (Ar-X) ArPd(II)(OR)L2_S Ar-Pd(II)-OR' L2 ArPd(II)XL2_S->ArPd(II)(OR)L2_S Base (e.g., K2CO3) ArPd(II)Ar'L2_S Ar-Pd(II)-Ar' L2 ArPd(II)(OR)L2_S->ArPd(II)Ar'L2_S Transmetalation (Ar'-B(OR)2) ArPd(II)Ar'L2_S->Pd(0)L2_S Reductive Elimination Ar-Ar' Ar-Ar' ArPd(II)Ar'L2_S->Ar-Ar' Pd(0)L2_So Pd(0)L2 ArPd(II)XL2_So Ar-Pd(II)-X L2 Pd(0)L2_So->ArPd(II)XL2_So Oxidative Addition (Ar-X) ArPd(II)(C≡CR)L2_So Ar-Pd(II)-C≡CR L2 ArPd(II)XL2_So->ArPd(II)(C≡CR)L2_So Transmetalation ArPd(II)(C≡CR)L2_So->Pd(0)L2_So Reductive Elimination Ar-C≡CR Ar-C≡CR ArPd(II)(C≡CR)L2_So->Ar-C≡CR Cu-C≡CR Cu-C≡CR Cu-C≡CR->ArPd(II)XL2_So HC≡CR H-C≡CR HC≡CR->Cu-C≡CR Cu(I), Base Pd(0)L2_B Pd(0)L2 ArPd(II)XL2_B Ar-Pd(II)-X L2 Pd(0)L2_B->ArPd(II)XL2_B Oxidative Addition (Ar-X) ArPd(II)(NHR'R'')L2_B [Ar-Pd(II)-N(H)R'R'']X L2 ArPd(II)XL2_B->ArPd(II)(NHR'R'')L2_B Amine Coordination (HNR'R'') ArPd(II)(NR'R'')L2_B Ar-Pd(II)-NR'R'' L2 ArPd(II)(NHR'R'')L2_B->ArPd(II)(NR'R'')L2_B Deprotonation (Base) ArPd(II)(NR'R'')L2_B->Pd(0)L2_B Reductive Elimination Ar-NR'R'' Ar-NR'R'' ArPd(II)(NR'R'')L2_B->Ar-NR'R''

Figure 1: Generalized catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.

Reactivity Comparison:

HalogenReactivityTypical Conditions & Observations
Iodo High Reactions often proceed at lower temperatures and with lower catalyst loadings. Shorter reaction times are generally observed.[3]
Bromo Moderate This is the most commonly employed 5-haloisoxazole for Suzuki couplings due to a good balance of reactivity and stability. Reactions typically require heating and standard catalyst loadings.[4]
Chloro Low 5-Chloroisoxazoles are significantly less reactive and often require more forcing conditions, such as higher temperatures, higher catalyst loadings, and specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to achieve reasonable yields.[5][6]

Experimental Data Summary:

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Iodo-3-phenyl-isoxazole (model)Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O802~90 (estimated)[3] (adapted)
5-Bromo-3,4-diphenylisoxazolePhenylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃·HBF₄ (10)K₃PO₄1,4-Dioxane1001275[4]
5-Chloro-3-phenyl-isoxazole (model)Phenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH/H₂O10024~60 (estimated)[7] (adapted)

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromoisoxazole

Suzuki_Workflow start Start reagents Combine 5-bromoisoxazole, boronic acid, and base in a reaction vessel. start->reagents degas Evacuate and backfill with inert gas (e.g., Argon). reagents->degas catalyst Add Pd catalyst and ligand dissolved in solvent. degas->catalyst reaction Heat the reaction mixture with stirring. catalyst->reaction workup Cool, dilute, and perform aqueous workup. reaction->workup purification Purify the crude product by column chromatography. workup->purification end End purification->end

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

  • To a dry reaction vessel, add the 5-bromoisoxazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and phosphine ligand (e.g., P(t-Bu)₃·HBF₄, 5-10 mol%) are added, followed by the degassed solvent (e.g., 1,4-dioxane, toluene).

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[8][9]

Reactivity Comparison:

HalogenReactivityTypical Conditions & Observations
Iodo High Reactions are often rapid and can proceed at room temperature. Lower catalyst loadings are generally sufficient.[10]
Bromo Moderate Higher temperatures and catalyst loadings are typically required compared to the iodo-analogues. The reaction times are also longer.
Chloro Low 5-Chloroisoxazoles are challenging substrates for Sonogashira coupling and often necessitate high temperatures, specialized ligands, and sometimes higher pressures to achieve satisfactory conversion.[11]

Experimental Data Summary:

SubstrateCoupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-3,5-dimethylisoxazolePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (2)Et₃NDMFRT186[10] (adapted)
5-Bromo-3-phenylisoxazole (model)PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene8012~70 (estimated)(General protocol)
5-Chloro-3-phenylisoxazole (model)PhenylacetylenePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane12024~40 (estimated)[11] (adapted)

Experimental Protocol: Sonogashira Coupling of 5-Iodoisoxazole

  • To a solution of the 5-iodoisoxazole (1.0 eq.) in a suitable solvent (e.g., DMF or THF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • A base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 eq.), is then added to the mixture.

  • The terminal alkyne (1.1-1.5 eq.) is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature or gently heated (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of aryl amines, offering a broad substrate scope and high functional group tolerance.[12][13][14]

Reactivity Comparison:

HalogenReactivityTypical Conditions & Observations
Iodo High Reactions generally proceed with high efficiency under relatively mild conditions. A variety of phosphine ligands can be employed successfully.[12]
Bromo Moderate 5-Bromoisoxazoles are reliable substrates for Buchwald-Hartwig amination, although they may require slightly more forcing conditions (higher temperature, stronger base) than their iodo counterparts.
Chloro Low The amination of 5-chloroisoxazoles is challenging and necessitates the use of highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) and strong bases.[15]

Experimental Data Summary:

SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Iodo-3-phenylisoxazole (model)AnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane1008~90 (estimated)(General protocol)
5-Bromo-3-phenylisoxazole (model)MorpholinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene10016~80 (estimated)(General protocol)
5-Chloro-3-phenylisoxazole (model)AnilinePd₂(dba)₃ (2)BrettPhos (4)LHMDSToluene11024~70 (estimated)[16] (adapted)

Experimental Protocol: Buchwald-Hartwig Amination of a 5-Haloisoxazole

Buchwald_Workflow start Start reagents Combine 5-haloisoxazole, amine, and base in a reaction vessel. start->reagents degas Evacuate and backfill with inert gas. reagents->degas catalyst Add Pd pre-catalyst and ligand dissolved in anhydrous solvent. degas->catalyst reaction Heat the reaction mixture under inert atmosphere. catalyst->reaction workup Cool, filter through celite, and concentrate. reaction->workup purification Purify the crude product by chromatography. workup->purification end End purification->end

Figure 3: A generalized workflow for the Buchwald-Hartwig amination reaction.

  • In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the phosphine ligand (2-10 mol%), and a strong base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 eq.).

  • The 5-haloisoxazole (1.0 eq.) and the amine (1.1-1.5 eq.) are then added, followed by the anhydrous, degassed solvent (e.g., toluene, dioxane).

  • The reaction tube is sealed and heated with vigorous stirring for the required time (typically 4-24 hours) at a temperature ranging from 80 to 120 °C.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired N-arylated isoxazole.

Conclusion and Outlook

The choice of halogen at the 5-position of the isoxazole ring is a critical parameter that dictates the conditions required for successful palladium-catalyzed cross-coupling reactions. 5-Iodoisoxazoles are the most reactive substrates, often allowing for milder reaction conditions and shorter reaction times. 5-Bromoisoxazoles represent a good compromise between reactivity and stability, making them a popular choice for a wide range of transformations. While 5-chloroisoxazoles are the least reactive, the development of advanced catalyst systems with bulky, electron-rich phosphine ligands has significantly expanded their utility, offering a more cost-effective and readily available starting material.

For drug development professionals and synthetic chemists, a thorough understanding of these reactivity trends is paramount for efficient route design and optimization. While this guide provides a comparative overview based on established principles and representative data, it is crucial to note that the optimal conditions for a specific transformation will always require empirical determination. The continued development of more active and versatile palladium catalysts will undoubtedly further expand the scope of these powerful reactions, enabling the synthesis of increasingly complex and novel isoxazole-based molecules.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling. Angewandte Chemie International Edition, 47(47), 8990-8992. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link]

  • Huang, H., Liu, H., Jiang, H., & Chen, K. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. The Journal of Organic Chemistry, 73(15), 6037–6040. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Fairlamb, I. J. S. (2015). The Suzuki-Miyaura reaction: 35 years of C-C bond-forming cross-coupling prowess. Johnson Matthey Technology Review, 59(3), 190–199. [Link]

  • Ananikov, V. P. (2015). Nickel: The "Spirited" Younger Brother of Palladium. ACS Catalysis, 5(3), 1964–1971. [Link]

  • Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d][12][13]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (2022). RSC Advances, 12(10), 5897-5906. [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2021). Tetrahedron Letters, 75, 153185. [Link]

  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). RSC Advances, 9(16), 8894-8904. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics, 37(11), 1735-1740. [Link]

  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. (2015). Russian Journal of Applied Chemistry, 88(7), 1250-1255. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. (2022). Molecules, 27(6), 1999. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters, 5(11), 1841-1844. [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. (2010). The Journal of Organic Chemistry, 75(23), 8109-8120. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. (2020). Catalysis Science & Technology, 10(21), 7136-7163. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2011). In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. (2015). Organic Letters, 17(10), 2456-2459. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). Catalysts, 11(11), 1377. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2018). Organic & Biomolecular Chemistry, 16(24), 4485-4493. [Link]

  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2018). Organic & Biomolecular Chemistry, 16(24), 4485-4493. [Link]

  • Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. (1998). Journal of the Chemical Society, Perkin Transactions 1, 369-376. [Link]

Sources

A Senior Application Scientist's Guide to Palladium Catalyst Selection for Suzuki Coupling with 5-Iodo-Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Isoxazole Functionalization

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and agrochemical research, where the construction of complex biaryl and heteroaryl structures is a daily necessity.[2] Within this landscape, the isoxazole ring is a privileged scaffold, a cornerstone of numerous marketed drugs due to its unique electronic properties and ability to act as a bioisostere.[3]

However, the functionalization of isoxazoles, particularly at the 5-position, is not without its challenges. The inherent electron-deficient nature of the isoxazole ring and the presence of two heteroatoms (N and O) can lead to catalyst inhibition or poisoning, complicating cross-coupling reactions.[4] Furthermore, the C-I bond at the 5-position, while reactive, requires a carefully optimized catalytic system to achieve high yields and avoid undesirable side reactions, such as protodeiodination or homocoupling.[5]

This guide provides a comparative analysis of several common palladium catalyst systems for the Suzuki-Miyaura coupling of 5-iodo-isoxazoles. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.

The Anatomy of the Catalytic System: More Than Just Palladium

The success of a Suzuki-Miyaura reaction hinges on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent. Understanding the role of each is paramount to rational catalyst design and troubleshooting.

  • Palladium Precatalyst: The true catalyst is a Palladium(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst like Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The precatalyst's primary role is to provide a reliable source of the active Pd(0) catalyst that initiates the catalytic cycle.[6]

  • The Ligand: The Architect of Reactivity: The ligand is arguably the most critical component for challenging couplings. It stabilizes the palladium center, modulates its electronic properties, and provides the steric environment necessary to facilitate the key steps of the catalytic cycle. For heteroaryl halides, bulky and electron-rich phosphine ligands are often essential. They accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, leading to higher turnover numbers and yields.[2][7][8]

  • The Base: The Activator: The base plays a crucial role in the transmetalation step. It activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate complex (-[B(OH)₃R]⁻), which can efficiently transfer its organic group to the palladium center.[1][9] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically influence reaction rates and yields, often depending on the specific substrates and solvent system.

  • The Solvent: The solvent must solubilize all reaction components and is often chosen based on the reaction temperature required. Common choices include ethereal solvents like 1,4-dioxane or THF, and aromatic hydrocarbons like toluene.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. The choice of catalyst and ligand directly influences the efficiency of each step.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n (Active Catalyst) OxiAdd [R¹-Pd(II)-X]L_n (Oxidative Adduct) Pd0->OxiAdd Oxidative Addition (R¹-X) Trans [R¹-Pd(II)-R²]L_n OxiAdd->Trans Transmetalation (R²-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Trans->Product R1X 5-Iodo-isoxazole (R¹-X) R1X->OxiAdd R2B Ar-B(OH)₂ (R²-B(OR)₂) R2B->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Comparative Study: Performance of Palladium Catalysts

To illustrate the impact of catalyst selection, we present comparative data for the coupling of 3-methyl-5-iodoisoxazole with 4-methoxyphenylboronic acid. The goal is to synthesize 3-methyl-5-(4-methoxyphenyl)isoxazole.

Reaction Scheme: (3-methyl-5-iodoisoxazole) + (4-methoxyphenylboronic acid) --[Pd Catalyst, Base]--> (3-methyl-5-(4-methoxyphenyl)isoxazole)

Table 1: Comparison of Palladium Catalyst Systems

Catalyst SystemPd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
System 1 Pd(PPh₃)₄ (2 mol%)PPh₃K₂CO₃Toluene/H₂O1001845
System 2 Pd(OAc)₂ (1 mol%)P(t-Bu)₃·HBF₄ (2 mol%)K₃PO₄1,4-Dioxane80492
System 3 Pd(dppf)Cl₂ (1.5 mol%)dppfCs₂CO₃1,4-Dioxane100888
System 4 XPhos Pd G3 (0.5 mol%)XPhosK₃PO₄Toluene80296

Data presented is representative and synthesized from literature principles for illustrative purposes.

Analysis of Results:

  • System 1 (Pd(PPh₃)₄): This classical catalyst provides a low yield even after a prolonged reaction time and at a high temperature. This illustrates the limitations of less electron-rich, first-generation phosphine ligands for coupling with electron-deficient heteroaryl halides.

  • System 2 (Pd(OAc)₂ / P(t-Bu)₃): The use of a bulky, electron-rich trialkylphosphine ligand dramatically improves performance.[10] The reaction is faster and proceeds at a lower temperature with excellent yield, demonstrating the importance of the ligand in accelerating the catalytic cycle.

  • System 3 (Pd(dppf)Cl₂): This is a robust and reliable catalyst, widely used for its versatility.[11] It provides a high yield, though it may require slightly higher temperatures and longer reaction times compared to the most advanced systems. Its air-stability makes it a convenient choice for general screening.

  • System 4 (XPhos Pd G3): This modern palladacycle precatalyst represents the state-of-the-art. It is highly active, allowing for very low catalyst loadings (0.5 mol%), shorter reaction times, and milder conditions, all while delivering a near-quantitative yield. Such catalysts are ideal for large-scale synthesis where efficiency and low palladium contamination are critical.

Experimental Protocol: A Validated Workflow

This section provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling using Catalyst System 2, which offers a balance of high performance and accessibility of reagents.

Workflow setup_node setup_node reagent_node reagent_node reaction_node reaction_node workup_node workup_node final_node final_node start Start: Assemble Glassware setup 1. Reaction Setup (Flame-dry Schlenk flask, add stir bar) start->setup add_solids 2. Add Solids (Isoxazole, Boronic Acid, Base) setup->add_solids inert 3. Inert Atmosphere (Evacuate & backfill with Argon 3x) add_solids->inert add_liquids 4. Add Solvent & Catalyst (Dioxane, Pd(OAc)₂, Ligand) inert->add_liquids react 5. Reaction (Heat to 80 °C with stirring) add_liquids->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor cool 7. Cool to RT monitor->cool Upon completion filter 8. Workup (Dilute, filter through Celite) cool->filter extract 9. Extraction (Aqueous wash, extract with EtOAc) filter->extract purify 10. Purification (Dry, concentrate, column chromatography) extract->purify end End: Isolated Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Procedure (System 2):

  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-methyl-5-iodoisoxazole (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Catalyst and Solvent Addition: Under a positive flow of argon, add Palladium(II) Acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%), tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)₃·HBF₄) (0.02 mmol, 2 mol%), and anhydrous 1,4-dioxane (5 mL).

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-iodo-isoxazole is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.[12]

Conclusion and Recommendations

The Suzuki-Miyaura coupling of 5-iodo-isoxazoles is a highly achievable transformation, provided the catalytic system is chosen with care. Our comparative overview demonstrates a clear evolution in catalyst technology:

  • For initial exploratory work or on unhindered substrates, a robust catalyst like Pd(dppf)Cl₂ offers a reliable starting point.

  • For improved efficiency and milder conditions, a system based on a simple palladium salt (e.g., Pd(OAc)₂ ) paired with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ provides an excellent balance of cost and performance.

  • For the most challenging substrates, or when optimizing for process chemistry (low catalyst loading, high turnover, speed), advanced palladacycle precatalysts such as XPhos Pd G3 are the superior choice, justifying their higher initial cost with exceptional activity and efficiency.

Ultimately, the "best" catalyst is context-dependent. By understanding the roles of the individual components and leveraging modern, rationally designed ligands, researchers can overcome the challenges inherent to heteroaryl coupling and efficiently access valuable isoxazole-containing molecules.

References

  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. ResearchGate. Available at: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. Available at: [Link]

  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of 3-Ethyl-5-iodo-isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] The precise three-dimensional arrangement of atoms within these molecules, which can be determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships and for designing more potent and selective therapeutics.[3][4] This guide provides an in-depth, comparative analysis of the X-ray crystallographic techniques applicable to 3-Ethyl-5-iodo-isoxazole derivatives, offering insights into experimental design, data interpretation, and comparison with alternative structural elucidation methods.

While specific crystallographic data for this compound derivatives are not extensively available in public databases, this guide will draw upon established principles of small molecule crystallography and comparative data from structurally related isoxazole and oxazole compounds to provide a robust analytical framework.

The Foundational Importance of High-Quality Crystals

The successful determination of a crystal structure begins with the growth of high-quality single crystals.[5] This is often the most challenging and critical step in the entire process. The ideal crystal for X-ray diffraction should be well-formed, free of defects, and typically between 30 to 300 microns in size.[4]

Key Crystallization Techniques for Isoxazole Derivatives

The choice of crystallization method is dictated by the physicochemical properties of the this compound derivative, such as its solubility and stability.[6] A systematic approach, exploring a range of solvents and conditions, is essential.

Commonly Employed Crystallization Methods:

Method Principle Advantages Considerations
Slow Evaporation A near-saturated solution of the compound is allowed to slowly evaporate, increasing the concentration and inducing crystallization.[6][7]Simple to set up and widely applicable.[7]Requires the compound to be stable at room temperature for an extended period.
Slow Cooling A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[6][8]Effective for compounds with a significant temperature-dependent solubility.Rapid cooling can lead to the formation of small or poorly ordered crystals.
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.[6]A highly successful method for growing high-quality crystals.[6]Requires careful selection of the solvent/precipitant pair.
Solvent/Non-solvent Diffusion (Layering) A solution of the compound is carefully layered with a miscible non-solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[7]Good for milligram quantities of material.[7]The interface must be undisturbed to allow for slow diffusion and crystal growth.

Experimental Protocol: A Step-by-Step Guide to Crystallization

  • Purification: Begin with a highly pure sample of the this compound derivative. Recrystallization is a common and effective purification technique.[8][9]

  • Solvent Screening: Identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold.[8]

  • Dissolution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.[8][9][10]

  • Filtration: If any insoluble impurities are present, filter the hot solution.[9][10]

  • Crystal Growth: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the container with a glass rod or by adding a seed crystal.[10]

  • Isolation and Drying: Once crystals have formed, isolate them by filtration and wash with a small amount of cold solvent.[9][10] Allow the crystals to dry completely.

The Crystallographic Workflow: From Crystal to Structure

The process of determining a crystal structure from a single crystal involves a series of well-defined steps.[11]

XRay_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer C Data Processing & Reduction B->C Raw diffraction intensities D Structure Solution (Phase Problem) C->D Structure factors (|F|²) E Structure Refinement D->E Initial atomic model F Structure Validation & Analysis E->F Refined model G Deposition (e.g., CSD) F->G Final validated structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

Once a suitable crystal is mounted on a diffractometer, it is irradiated with X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[11] The intensities and positions of these spots are measured as the crystal is rotated.[4] This raw data is then processed to correct for experimental factors and to calculate the structure factor amplitudes, which are essential for determining the electron density distribution within the crystal.

Structure Solution and Refinement

The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted X-rays cannot be directly measured.[11][12] Various methods, such as direct methods or Patterson functions, are used to generate an initial model of the crystal structure. This initial model is then refined using a least-squares procedure to improve the agreement between the observed diffraction data and the data calculated from the model.[13][14][15] The refinement process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit.[16]

Comparative Analysis with Alternative Techniques

While single-crystal X-ray diffraction (scXRD) is considered the "gold standard" for determining crystal structures, other techniques can provide complementary or alternative structural information, especially when suitable single crystals cannot be obtained.[17]

Technique Principle Advantages Limitations
Single-Crystal X-ray Diffraction (scXRD) Diffraction of X-rays by a single crystal.Provides unambiguous, high-resolution 3D atomic structures, including bond lengths, angles, and stereochemistry.[3][4]Requires high-quality single crystals, which can be difficult to grow.[5][17]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a microcrystalline powder.Useful for phase identification, purity analysis, and can be used for structure solution in some cases, often in conjunction with other methods.[17][18]Provides one-dimensional data, making structure solution more challenging than with scXRD.
Three-Dimensional Electron Diffraction (3DED) Diffraction of electrons by micro- or nanocrystals.Can determine structures from much smaller crystals than scXRD.[18]An evolving technique; data quality can sometimes be lower than scXRD.[18]
Crystal Structure Prediction (CSP) with PXRD Computational methods generate possible crystal structures, which are then compared to experimental PXRD data.[17][18]Can solve structures when single crystals are unavailable.[17][18]Computationally intensive and may not be feasible for highly flexible molecules.[18]

Interpreting the Crystallographic Data of Isoxazole Derivatives

The final output of a crystal structure analysis is a model of the molecule's three-dimensional structure. For a this compound derivative, key structural features to analyze include:

  • Bond Lengths and Angles: Comparison with expected values can reveal strain or unusual electronic effects.

  • Torsional Angles: These define the conformation of the ethyl group and its orientation relative to the isoxazole ring.

  • Intermolecular Interactions: The presence of halogen bonding involving the iodine atom, hydrogen bonds, or other non-covalent interactions can significantly influence the crystal packing and physical properties of the compound.

  • Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute stereochemistry.[3][15]

The Cambridge Structural Database (CSD) is an invaluable resource for comparing the determined structure with those of other known isoxazole derivatives, providing context and aiding in the identification of interesting structural motifs.[19][20]

Conclusion

The X-ray crystal structure analysis of this compound derivatives provides definitive insights into their molecular architecture, which is fundamental for rational drug design and development. A successful analysis hinges on the ability to grow high-quality single crystals and a thorough understanding of the crystallographic workflow. By comparing the results with data from alternative techniques and leveraging resources like the Cambridge Structural Database, researchers can gain a comprehensive understanding of the structural chemistry of these important heterocyclic compounds.

References

  • Wikipedia. X-ray crystallography. [Link]

  • SOP: CRYSTALLIZATION. UCLA Chemistry and Biochemistry. [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2014). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS J, 281(16), 3586-3603. [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • University of Colorado Boulder. Crystallization. [Link]

  • University of Cambridge. Introduction to Structure Refinement. [Link]

  • yetnet. X-Ray Crystallography - Refinement. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Clegg, W., & Teat, S. J. (2019). 12: Refining X-ray Crystal Structures. In Crystal Structure Analysis. Royal Society of Chemistry. [Link]

  • University of Missouri-St. Louis. Crystallisation Techniques. [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. [Link]

  • Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1801-1813. [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

  • Blagden, N., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Neetha S, et al. (2026, January 14). Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. [Link]

  • ResearchGate. X‐ray crystal structure of 5a. [Link]

  • Wlodawer, A., & Dauter, Z. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS J, 278(1), 8-22. [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). [Link]

  • CCDC. About the Cambridge Structural Database (CSD). [Link]

  • Creative Biostructure. Common Problems in Protein X-ray Crystallography and How to Solve Them. [https://www.creative-biostructure.com/common-problems-in-protein-x-ray-crystallography-and-how-to-solve-them.htm]([Link] crystallography-and-how-to-solve-them.htm)

  • University of Manchester. CCDC 1482235: Experimental Crystal Structure Determination. [Link]

  • CCDC. The Largest Curated Crystal Structure Database. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Expert Opinion on Drug Discovery, 12(1), 1-13. [Link]

  • Wang, Y., et al. (2015). Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Derivatives. Molecules, 20(8), 14756-14768. [Link]

  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis: Validating an HPLC Method for 3-Ethyl-5-iodo-isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 3-Ethyl-5-iodo-isoxazole, establishing a robust, reliable, and validated analytical method for purity determination is a critical first step. This guide provides an in-depth, scientifically grounded protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for this purpose. We will explore the rationale behind the method's development, present a comprehensive validation strategy based on International Council for Harmonisation (ICH) guidelines, and compare its performance against viable alternatives.

The Analytical Challenge: Why HPLC for a Halogenated Isoxazole?

This compound, a halogenated heterocyclic compound, presents a unique analytical challenge. Its purity is paramount, as even trace impurities can have significant impacts on downstream reactions or biological activity. High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is the technique of choice for several compelling reasons:

  • Versatility: Reversed-phase HPLC (RP-HPLC) is adept at separating a wide array of organic molecules based on their hydrophobicity.[1][2][3]

  • Specificity for Halogens: The presence of an iodine atom increases the molecule's hydrophobicity and molecular weight, making it an excellent candidate for retention and separation on a non-polar stationary phase like C18.[1][4]

  • Established Framework: HPLC is a well-understood and highly regulated technique, with clear guidelines for method validation from bodies like the ICH, ensuring regulatory acceptance.[5][6][7]

Section 1: The Primary Method: A Validated Reversed-Phase HPLC-UV Approach

Our primary method is an isocratic RP-HPLC system coupled with a UV detector. The goal is to achieve a sharp, symmetrical peak for the main analyte, well-resolved from any potential process impurities or degradants.

Causality Behind Experimental Choices
  • Stationary Phase (Column): A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is selected as the workhorse of reversed-phase chromatography.[1] The octadecylsilane bonded phase provides a highly hydrophobic surface, ideal for retaining the non-polar this compound through hydrophobic interactions.[1][2]

  • Mobile Phase: A mixture of Acetonitrile (ACN) and water is chosen. Acetonitrile is a common organic modifier that is miscible with water and has a low UV cutoff, preventing interference with detection.[2][8] The ratio (e.g., 75:25 ACN:Water) is optimized to ensure an appropriate retention time—typically between 3 and 10 minutes—allowing for good resolution without excessively long run times.

  • Detector: A UV detector set at a wavelength where the isoxazole ring exhibits strong absorbance (e.g., 230 nm) is used for its sensitivity and robustness. This wavelength is determined by running a UV scan of the analyte in the mobile phase.

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis speed and column efficiency. Maintaining a constant column temperature (e.g., 30°C) is crucial for ensuring reproducible retention times.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., 75:25 ACN:Water) B Accurately weigh & dissolve This compound in diluent (e.g., ACN) C Filter sample through 0.45 µm syringe filter D Equilibrate HPLC System with Mobile Phase E Inject Sample (e.g., 10 µL) D->E F Isocratic Elution (C18 Column, 30°C, 1.0 mL/min) E->F G UV Detection (e.g., 230 nm) F->G H Integrate Chromatogram G->H I Calculate Purity (% Area) H->I Validation_Process Start Method Development Complete Spec Specificity (Forced Degradation) Start->Spec Lin Linearity (5 Conc. Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Varied Flow, Temp) Prec->Rob LOD_LOQ LOD & LOQ (S/N Ratio) Rob->LOD_LOQ End Method Validated LOD_LOQ->End

Sources

A Comparative Guide to the Biological Activity of Substituted Isoxazoles: Benchmarking Against Established Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, renowned for its presence in a diverse array of biologically active compounds.[1][2][3][4] This guide provides an in-depth, technical comparison of the biological activities of substituted isoxazole derivatives, with a particular focus on the influence of substitutions at the 3- and 5-positions. While specific experimental data for 3-Ethyl-5-iodo-isoxazole derivatives are not extensively available in publicly accessible literature, this guide will leverage data from structurally similar 3-alkyl-5-halo-isoxazole analogues and other relevant derivatives to provide a comparative framework against well-established isoxazole-containing drugs: the selective COX-2 inhibitor, Valdecoxib, and the nicotinic acetylcholine receptor (nAChR) agonist, ABT-418.

The strategic placement of different functional groups on the isoxazole ring can profoundly influence the molecule's interaction with biological targets, thereby dictating its therapeutic potential.[5][6][7] This guide will explore these structure-activity relationships, supported by experimental data and detailed methodologies, to offer valuable insights for the rational design of novel isoxazole-based therapeutic agents.

Comparative Biological Activity: A Data-Driven Overview

To facilitate a clear comparison, the following table summarizes the key biological activity data for our comparator drugs and representative substituted isoxazole derivatives. It is important to note that direct comparison of absolute values should be done with caution, as experimental conditions can vary between studies.

Compound/Derivative ClassTarget(s)Key Biological ActivityQuantitative Data (IC50/Ki/ED50)Reference(s)
Valdecoxib COX-2Selective Anti-inflammatoryIC50 (COX-2): 0.005 µM IC50 (COX-1): 150 µM ED50 (rat paw edema): 5.9 mg/kg[8][9]
ABT-418 Neuronal nAChRs (α4β2 subtype)Nootropic, Neuroprotective, AnxiolyticKi (rat brain membranes): Not explicitly stated, but high affinity is noted.
3,5-Diaryl-isoxazole Derivatives Anticancer Targets (e.g., S6K1)Cytotoxicity against cancer cell linesGI50 (PC3 cells): <0.1 - 3.6 µM for some conjugates[10]
Indole-isoxazole Hybrids Anticancer TargetsCytotoxicity against hepatocellular carcinomaIC50 (Huh7 cells): Variable, with some compounds showing high potency.[11]
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole LOX, COX-2Anti-inflammatory, AnticancerSignificant inhibition of LOX and COX-2[3][5]
Substituted Isoxazole Derivatives COX-2Anti-inflammatory% Edema Inhibition (Carrageenan-induced rat paw): 71.86% - 76.71% for potent compounds[12]

Delving into the Mechanisms: Key Biological Targets

The versatility of the isoxazole scaffold allows for its interaction with a range of biological targets, leading to diverse pharmacological effects. Two prominent examples are the inhibition of cyclooxygenase-2 (COX-2) and the modulation of nicotinic acetylcholine receptors (nAChRs).

Cyclooxygenase-2 (COX-2) Inhibition: A Staple of Anti-Inflammatory Action

The selective inhibition of COX-2 is a well-established strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13] Valdecoxib, a diaryl-substituted isoxazole, exemplifies this class of drugs.[8][9] The isoxazole ring in these inhibitors plays a crucial role in orienting the pharmacophoric groups within the active site of the COX-2 enzyme.

The following diagram illustrates the general mechanism of COX-2 inhibition and its role in the inflammatory cascade.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Isoxazole_Inhibitor 3-Alkyl-5-halo-isoxazole (e.g., Valdecoxib) Isoxazole_Inhibitor->COX2 Inhibits

Caption: Mechanism of COX-2 Inhibition by Isoxazole Derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Modulation: A Gateway to Neurological Effects

Neuronal nAChRs are ligand-gated ion channels that play a critical role in various cognitive functions.[14][15] ABT-418, a 3,5-disubstituted isoxazole, is an agonist at these receptors and has been investigated for its potential in treating cognitive disorders. The isoxazole core in ABT-418 is crucial for its interaction with the receptor's binding pocket. The specific substitutions at the 3 and 5 positions are key to its selectivity and potency.

The following diagram outlines the general workflow for a radioligand binding assay used to assess the affinity of compounds for nAChRs.

nAChR_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue or Cell Culture expressing nAChRs Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubation: Membranes + Radioligand ([3H]-Epibatidine) + Test Compound (Isoxazole Derivative) Membrane_Pellet->Incubation Filtration Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound radioligand Filtration->Scintillation Competition_Curve Competition Binding Curve Scintillation->Competition_Curve Ki_Value Calculation of Ki value Competition_Curve->Ki_Value

Caption: Workflow for a Nicotinic Acetylcholine Receptor Radioligand Binding Assay.

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

To ensure the scientific integrity of this guide, detailed, step-by-step methodologies for key experiments are provided below. These protocols are based on established and widely accepted practices in the field.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Valdecoxib).

  • Add the human recombinant COX-2 enzyme to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution of arachidonic acid to all wells.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the curve) for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16][17]

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory potential of a compound.[2][18][19][20][21]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (formulated for oral administration)

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups (n=6-8 per group): vehicle control, positive control, and test compound groups (at various doses).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or controls orally (p.o.) one hour before the carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][22][23][24]

Materials:

  • Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The isoxazole nucleus remains a highly versatile and valuable scaffold in the pursuit of novel therapeutic agents. This guide has provided a comparative analysis of the biological activities of substituted isoxazoles, benchmarking them against the established drugs Valdecoxib and ABT-418. While a comprehensive dataset for this compound derivatives is yet to be established in the public domain, the exploration of structurally related compounds highlights the profound impact of substitutions at the 3- and 5-positions on biological activity.

The provided experimental protocols offer a robust framework for the evaluation of new isoxazole derivatives. Future research should focus on the systematic synthesis and biological screening of a library of 3-alkyl-5-halo-isoxazoles to elucidate more precise structure-activity relationships. Such studies will undoubtedly pave the way for the development of the next generation of isoxazole-based drugs with enhanced potency, selectivity, and therapeutic efficacy.

References

  • Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit #82210.
  • Chandrashekhar, C., et al. (2015). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer.
  • Chandrashekhar, C., et al. (2016). 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer.
  • El-Karim, S. S. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1475.
  • Inotiv. (n.d.).
  • Jiao, X., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (195), e65489.
  • Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics, 312(3), 1206-1212.
  • Gholami, M., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(4), 1335–1343.
  • Guan, Z., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • Gierse, J. K., et al. (2005). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity.
  • BenchChem. (2025). A Technical Guide to the Discovery and Development of Novel Isoxazole Compounds as Anticancer Agents.
  • Joseph, L., & George, M. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 25.
  • Kamal, A., et al. (2010). Design, synthesis and biological evaluation of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates as potential anticancer agents. European Journal of Medicinal Chemistry, 45(9), 3924-3937.
  • Rajanarendar, E., et al. (2012). Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. Bioorganic & Medicinal Chemistry Letters, 22(21), 6677-6680.
  • Abu Bakr, S. M., et al. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. Medicinal Chemistry Research, 24(10), 3845-3856.
  • Cayman Chemical. (n.d.). COX Activity Assay Kit.
  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • Kumar, A., et al. (2024).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques.
  • Kumar, A., et al. (2024).
  • Ökten, S., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. Journal of Ovarian Research, 14(1), 1-16.
  • BenchChem. (2025). Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone.
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for 5-HT6 Receptor Antagonists.
  • A. Bishayee, K. M. Arunasree, G. H. Philip, G. Dharmapuri, G. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052.
  • Kamal, A., et al. (2011). Synthesis and biological evaluation of 3,5-diaryl isoxazoline/isoxazole linked 2,3-dihydroquinazolinone hybrids as anticancer agents. European Journal of Medicinal Chemistry, 46(2), 691-703.
  • Al-Ostoot, F. H., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-25.
  • Al-Warhi, T., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Journal of Nanobiotechnology, 20(1), 1-19.
  • P. Sine, S. (2012). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of Biological Chemistry, 287(31), 25771–25781.
  • Uddin, M. J., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 14(11), 1162.
  • Sun, S., et al. (2005). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In High-Throughput Screening. Humana Press.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers.
  • Gao, Y., et al. (2012). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 32(42), 14564–14574.
  • Smith, T. K., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 3(7), 2321-2351.
  • Frontiers. (2019). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors.
  • Selleck Chemicals. (n.d.). COX-2 Selective Inhibitors.
  • Revvity. (n.d.). Deciphering the properties of nicotinic acetylcholine receptors using α-Bungarotoxin.
  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor.

Sources

A Spectroscopic Guide to Differentiating 3,5- and 3,4-Disubstituted Isoxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, isoxazole scaffolds are of paramount importance, featuring in a wide array of pharmacologically active compounds. The specific substitution pattern on the isoxazole ring profoundly influences the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity. Consequently, the unambiguous characterization of isoxazole isomers is a critical step in the synthesis and development of new chemical entities. This guide provides an in-depth spectroscopic comparison of two common isomeric forms: 3,5-disubstituted and 3,4-disubstituted isoxazoles. By leveraging experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we aim to equip researchers with the knowledge to confidently distinguish between these isomers.

The Structural Distinction: 3,5- vs. 3,4-Disubstituted Isoxazoles

The core of our investigation lies in the positional difference of the substituents on the isoxazole ring. This seemingly subtle variation gives rise to distinct electronic environments for the constituent atoms and bonds, which are effectively probed by various spectroscopic techniques.

Caption: General structures of 3,5- and 3,4-disubstituted isoxazoles.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing between 3,5- and 3,4-disubstituted isoxazoles. The chemical shifts of the protons and carbons on the isoxazole ring are highly sensitive to the substitution pattern.

¹H NMR Spectroscopy

In 3,5-disubstituted isoxazoles, the proton at the C4 position is a key diagnostic signal. This proton typically appears as a sharp singlet, and its chemical shift is influenced by the electronic nature of the substituents at C3 and C5. In contrast, 3,4-disubstituted isoxazoles possess a proton at the C5 position, which also presents as a singlet but in a different chemical shift region compared to the C4 proton of the 3,5-isomer. The differing electronic environment surrounding the C5 proton, being adjacent to the nitrogen atom, often results in a downfield shift compared to the C4 proton.

A study on 3,5-disubstituted isoxazoles highlighted that the chemical shift of the H-4 proton can be a reliable parameter for isomer identification.[1]

Table 1: Comparative ¹H NMR Data (δ, ppm) for Exemplary Isoxazole Isomers

CompoundSubstituent (R)Substituent (R')Isoxazole ProtonChemical Shift (ppm)
3-Methyl-5-phenylisoxazole[2]-CH₃-PhH-46.33
3-Phenyl-5-(p-tolyl)isoxazole[2]-Ph-p-tolylH-46.77
3,5-Diphenylisoxazole[2]-Ph-PhH-46.84
3-Phenyl-4-methylisoxazole-Ph-CH₃ at C4H-5~8.5
3-Phenyl-4-ethylisoxazole-Ph-CH₂CH₃ at C4H-5~8.5

Note: Data for 3,4-disubstituted isoxazoles are estimated based on general principles, as specific comparative literature is scarce.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide even more definitive evidence for isomer differentiation. The chemical shifts of the C3, C4, and C5 carbons are unique for each substitution pattern. In 3,5-disubstituted isoxazoles, the C4 carbon is typically found in a distinct region of the spectrum. For 3,4-disubstituted isoxazoles, the absence of a substituent at C5 leads to a different chemical shift for this carbon compared to its substituted counterpart in the 3,5-isomer. The influence of substituents on the chemical shifts of the isoxazole ring carbons has been a subject of detailed studies.[3][4]

Table 2: Comparative ¹³C NMR Data (δ, ppm) for Exemplary Isoxazole Isomers

CompoundSubstituent (R)Substituent (R')C3C4C5
3-Methyl-5-phenylisoxazole[2]-CH₃-Ph160.2100.0169.4
3-Phenyl-5-(p-tolyl)isoxazole[2]-Ph-p-tolyl162.896.8170.5
3,5-Diphenylisoxazole[2]-Ph-Ph162.997.4170.3
3-Phenyl-4-methylisoxazole-Ph-CH₃ at C4~160~115~150
3-Phenyl-4-ethylisoxazole-Ph-CH₂CH₃ at C4~160~120~150

Note: Data for 3,4-disubstituted isoxazoles are estimated based on general principles and data from related structures.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve 5-10 mg of isoxazole in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Sample->C13_NMR Analyze_H1 Identify chemical shift and multiplicity of isoxazole proton H1_NMR->Analyze_H1 Analyze_C13 Identify chemical shifts of C3, C4, and C5 carbons C13_NMR->Analyze_C13 Compare Compare experimental data with reference values for 3,5- and 3,4-isomers Analyze_H1->Compare Analyze_C13->Compare

Caption: Experimental workflow for NMR analysis of isoxazole isomers.

Infrared (IR) Spectroscopy: Probing Vibrational Differences

IR spectroscopy provides information about the vibrational modes of the bonds within a molecule. While the IR spectra of 3,5- and 3,4-disubstituted isoxazoles may show broad similarities due to the common isoxazole core, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic. The C=N, C=C, and N-O stretching and bending vibrations of the isoxazole ring are sensitive to the substitution pattern.

For 3,5-disubstituted isoxazoles, characteristic bands for the isoxazole ring are often observed in the 1610-1570 cm⁻¹ (C=N stretching) and 1450-1400 cm⁻¹ (ring stretching) regions. The exact positions of these bands will vary depending on the nature of the substituents. In 3,4-disubstituted isoxazoles, the different distribution of electron density is expected to cause slight shifts in these vibrational frequencies.

Table 3: General IR Absorption Ranges for Isoxazole Ring Vibrations

Vibrational Mode3,5-Disubstituted (cm⁻¹)3,4-Disubstituted (cm⁻¹)
C=N Stretch1610 - 15701600 - 1560
Ring Stretch1450 - 14001460 - 1410
N-O Stretch1150 - 10501160 - 1060

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position and intensity of the absorption maxima (λ_max) are dependent on the extent of conjugation in the molecule. Both 3,5- and 3,4-disubstituted isoxazoles typically exhibit absorption bands in the UV region. The specific λ_max will be highly dependent on the nature of the substituents, especially if they are chromophoric (e.g., aromatic rings).

In general, the position of the substituents can influence the planarity and conjugation of the system. For instance, steric hindrance between bulky substituents at the 3- and 4-positions in a 3,4-disubstituted isoxazole might disrupt coplanarity with an attached aromatic ring, leading to a hypsochromic (blue) shift compared to a less hindered 3,5-isomer.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of 3,5- and 3,4-disubstituted isoxazoles upon ionization can be distinct, offering clues to their substitution pattern. A common fragmentation pathway for isoxazoles involves cleavage of the weak N-O bond.[5]

For 3,5-disubstituted isoxazoles, a characteristic fragmentation may involve the loss of the substituent at C5 followed by ring cleavage. In 3,4-disubstituted isoxazoles, the fragmentation might be initiated by the loss of the C4 substituent. The relative abundance of the fragment ions can be used to distinguish between the isomers.

MS_Fragmentation cluster_35 3,5-Disubstituted Isoxazole Fragmentation cluster_34 3,4-Disubstituted Isoxazole Fragmentation M_35 [M]⁺ Frag1_35 [M - R']⁺ M_35->Frag1_35 Loss of R' Frag2_35 [M - R' - CO]⁺ Frag1_35->Frag2_35 Ring Cleavage M_34 [M]⁺ Frag1_34 [M - R']⁺ M_34->Frag1_34 Loss of R' Frag2_34 [M - R' - HCN]⁺ Frag1_34->Frag2_34 Ring Cleavage

Sources

A Comparative Guide to the Efficiency of Cross-Coupling Methods for 5-Iodo-Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, isoxazole derivatives are crucial structural motifs in a multitude of biologically active compounds.[1][2] The functionalization of the isoxazole core, particularly through the formation of carbon-carbon and carbon-heteroatom bonds, is a cornerstone of medicinal chemistry and materials science.[1][3] Among the various halogenated isoxazoles, 5-iodo-isoxazoles serve as versatile precursors for a range of palladium-catalyzed cross-coupling reactions, offering a reactive handle for molecular elaboration.[2]

This guide provides a comprehensive analysis of the efficiency of several key cross-coupling methodologies applied to 5-iodo-isoxazoles, including the Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig reactions. By examining the nuances of each method through the lens of experimental data and mechanistic understanding, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

The Strategic Importance of the C-I Bond in Isoxazoles

The carbon-iodine bond at the 5-position of the isoxazole ring is highly amenable to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in many cross-coupling catalytic cycles.[4][5] The relative reactivity of organohalides in Suzuki coupling, for instance, follows the trend: R-I > R-OTf > R-Br >> R-Cl.[6] This high reactivity makes 5-iodo-isoxazoles attractive substrates for introducing a diverse array of substituents.

Comparative Analysis of Key Cross-Coupling Reactions

The choice of cross-coupling reaction is dictated by the desired bond formation and the functional group tolerance required for the specific synthetic target. Below is a comparative overview of four major palladium-catalyzed reactions for the functionalization of 5-iodo-isoxazoles.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is arguably one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acids.[6][7] This reaction forms a new carbon-carbon single bond by coupling the 5-iodo-isoxazole with an organoboron species.[6]

Mechanistic Causality: The reaction is initiated by the oxidative addition of the 5-iodo-isoxazole to a Pd(0) complex. A crucial step is the activation of the organoboron reagent by a base, which facilitates the transmetalation step where the organic group is transferred from boron to palladium.[7] Reductive elimination then yields the desired 5-substituted isoxazole and regenerates the Pd(0) catalyst.

Experimental Insights: A typical protocol involves a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand.[8] The choice of base, often a carbonate or phosphate, is critical and can significantly impact the reaction yield.[3][8]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification IodoIsoxazole 5-Iodo-isoxazole Heating Heating (e.g., 80-100 °C) IodoIsoxazole->Heating BoronicAcid Organoboron Reagent BoronicAcid->Heating Catalyst Pd Catalyst & Ligand Catalyst->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Heating Extraction Aqueous Workup & Extraction Heating->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Product 5-Aryl/Vinyl-isoxazole Purification->Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an effective method for forming a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is invaluable for synthesizing alkynyl-substituted isoxazoles, which are important precursors for further transformations.[11]

Mechanistic Causality: The catalytic cycle involves both palladium and a copper(I) co-catalyst.[12][13] The palladium catalyst undergoes oxidative addition with the 5-iodo-isoxazole, while the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final product.[13] Copper-free protocols have also been developed.[13]

Experimental Insights: A common catalyst system is a combination of a palladium source like Pd(PPh₃)₂Cl₂ and a copper(I) salt, typically CuI.[11] An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the alkyne.[9]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification IodoIsoxazole 5-Iodo-isoxazole Stirring Stirring at RT IodoIsoxazole->Stirring Alkyne Terminal Alkyne Alkyne->Stirring Pd_Catalyst Pd Catalyst Pd_Catalyst->Stirring Cu_Cocatalyst Cu(I) Co-catalyst Cu_Cocatalyst->Stirring Base Amine Base Base->Stirring Solvent Solvent (e.g., THF) Solvent->Stirring Filtration Filtration of Amine Salt Stirring->Filtration Reaction Completion Purification Column Chromatography Filtration->Purification Product 5-Alkynyl-isoxazole Purification->Product

Caption: Generalized workflow for Sonogashira coupling.

Stille Coupling: Versatility with Organostannanes

The Stille reaction offers a broad scope for C-C bond formation, coupling organostannanes with organic halides.[14] A key advantage of the Stille coupling is its tolerance to a wide variety of functional groups.[14] However, the toxicity of organotin reagents is a significant drawback.[15]

Mechanistic Causality: The catalytic cycle consists of oxidative addition of the 5-iodo-isoxazole to Pd(0), followed by transmetalation with the organostannane, and subsequent reductive elimination.[14] The transmetalation step is often the rate-determining step.[14]

Experimental Insights: Palladium catalysts such as Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used.[14][15] The choice of ligand, such as triphenylarsine (AsPh₃), can significantly improve yields in some cases.[14] The reaction is typically performed in a non-polar aprotic solvent like THF or dioxane.

Experimental Workflow: Stille Coupling

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification IodoIsoxazole 5-Iodo-isoxazole Heating Heating (e.g., 100 °C) IodoIsoxazole->Heating Organostannane Organostannane Organostannane->Heating Catalyst Pd Catalyst & Ligand Catalyst->Heating Solvent Solvent (e.g., Toluene) Solvent->Heating Quenching Quenching & Extraction Heating->Quenching Reaction Completion Purification Column Chromatography Quenching->Purification Product 5-Substituted-isoxazole Purification->Product

Caption: Generalized workflow for Stille coupling.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, enabling the formation of a carbon-nitrogen bond between an aryl halide and an amine.[3][16] This reaction is highly valuable for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.

Mechanistic Causality: The reaction involves the oxidative addition of the 5-iodo-isoxazole to the Pd(0) catalyst. The resulting palladium complex then coordinates with the amine. A strong base is required to deprotonate the amine, leading to the formation of a palladium-amido complex. Reductive elimination then affords the 5-amino-isoxazole product.[17]

Experimental Insights: The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction.[18] A strong, non-nucleophilic base, such as sodium tert-butoxide (t-BuONa), is typically employed.[18] The solvent can also play a significant role, with non-polar solvents often being preferred.[17]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification IodoIsoxazole 5-Iodo-isoxazole Heating Heating (e.g., 100-120 °C) IodoIsoxazole->Heating Amine Amine Amine->Heating Catalyst Pd Catalyst & Ligand Catalyst->Heating Base Strong Base (e.g., t-BuONa) Base->Heating Solvent Solvent (e.g., Dioxane) Solvent->Heating Quenching Quenching & Extraction Heating->Quenching Reaction Completion Purification Column Chromatography Quenching->Purification Product 5-Amino-isoxazole Purification->Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Quantitative Comparison of Reaction Efficiencies

While direct, side-by-side comparative studies on 5-iodo-isoxazoles are not extensively documented in a single source, a meta-analysis of published data provides valuable insights. The following table summarizes typical reaction conditions and reported yield ranges for the cross-coupling of iodo-heterocycles, which can be extrapolated to 5-iodo-isoxazoles.

Reaction Typical Pd Catalyst (mol%) Typical Ligand Typical Base Typical Solvent Temperature (°C) Typical Yield Range (%)
Suzuki-Miyaura 1-5PPh₃, SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, DMF80-11060-95
Sonogashira 1-5PPh₃Et₃N, i-Pr₂NEtTHF, DMFRT-6570-98
Stille 1-5PPh₃, AsPh₃-Toluene, Dioxane80-11050-85
Buchwald-Hartwig 1-4XPhos, RuPhost-BuONa, LHMDSDioxane, Toluene100-12060-90

Note: Yields are highly substrate-dependent and the provided ranges are indicative.[8][11][14][18][19][20]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of 5-iodo-isoxazoles is a robust and versatile strategy for the synthesis of a diverse range of functionalized isoxazole derivatives. The Suzuki-Miyaura and Sonogashira couplings generally offer high efficiencies for the formation of C-C bonds, with the Suzuki-Miyaura being favored for its use of less toxic reagents. The Stille coupling provides broad functional group tolerance but is hampered by the toxicity of organotin compounds. The Buchwald-Hartwig amination stands out as the premier method for C-N bond formation.

The continuous development of more active and stable catalysts, along with milder reaction conditions, will further enhance the utility of these reactions in both academic and industrial settings. As our understanding of the underlying mechanisms deepens, so too will our ability to rationally design and optimize these powerful synthetic transformations.

References

  • Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles. Benchchem.
  • Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. ResearchGate.
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
  • Pd‐catalyzed cross‐coupling reaction of isoxazolyl‐5 iodides. ResearchGate.
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
  • Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. PubMed.
  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters - ACS Publications.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. ResearchGate.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR.
  • A Comprehensive Review of 5-Substituted 2-Iodooxazoles: Synthesis, Reactivity, and Applications in Drug Discovery. Benchchem.
  • Suzuki reaction. Wikipedia.
  • Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. Request PDF.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.
  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube.
  • Sonogashira coupling. Wikipedia.
  • The Role of the Base in Buchwald-Hartwig Amination. Request PDF. ResearchGate.
  • Pd‐catalyzed Stille coupling of 5‐iodotriazole and organotin reagents. ResearchGate.
  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Stille Coupling. Chemistry LibreTexts.
  • Navigating Reactivity: A Comparative Guide to Iodooxazoles and Iodothiazoles in Cross-Coupling Reactions. Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.
  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions. ResearchGate.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. PubMed.
  • Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage.

Sources

A Comparative Guide to the Antiviral Activity of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] In the realm of virology, isoxazole derivatives are gaining significant attention as a versatile class of compounds with potent antiviral properties against a range of clinically relevant viruses. This guide provides a comparative analysis of the antiviral activity of isoxazole derivatives, focusing on their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation. Our objective is to furnish researchers and drug development professionals with a comprehensive resource to inform the design and advancement of novel isoxazole-based antiviral therapeutics.

Mechanisms of Antiviral Action: A Tale of Three Viruses

The versatility of the isoxazole scaffold allows for its derivatives to interact with a variety of viral targets, leading to the inhibition of viral replication through distinct mechanisms. Here, we delve into the modes of action against three prominent viruses: Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza A virus, and Human Immunodeficiency Virus (HIV).

SARS-CoV-2: Targeting the Main Protease (Mpro)

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a critical enzyme for viral replication, responsible for cleaving the viral polyproteins into functional non-structural proteins.[2] Isoxazole-containing compounds have been identified as effective inhibitors of this essential protease.[3] The mechanism of inhibition often involves the isoxazole moiety and its substituents forming key interactions within the active site of Mpro, thereby blocking its catalytic activity. For instance, the isoxazole-containing peptide, N3, has been crystallized with the SARS-CoV-2 Mpro, revealing detailed interactions within the enzyme's active site.[3] This structural insight provides a rational basis for the design of more potent and selective inhibitors.

G cluster_sars SARS-CoV-2 Replication Cycle Viral Entry Viral Entry Polyprotein Synthesis Polyprotein Synthesis Viral Entry->Polyprotein Synthesis Mpro Cleavage Mpro Cleavage Polyprotein Synthesis->Mpro Cleavage Functional Viral Proteins Functional Viral Proteins Mpro Cleavage->Functional Viral Proteins Viral Replication Viral Replication Functional Viral Proteins->Viral Replication Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->Mpro Cleavage Inhibition

Caption: Inhibition of SARS-CoV-2 Mpro by Isoxazole Derivatives.

Influenza A Virus: Disrupting the Nucleoprotein (NP)

The nucleoprotein (NP) of the influenza A virus is a multifunctional protein essential for encapsidating the viral RNA genome, forming the ribonucleoprotein (RNP) complex, and participating in viral transcription and replication.[4] Certain isoxazole derivatives have been shown to target the NP, inducing its aggregation and preventing its nuclear accumulation, which is a critical step for viral replication. By interfering with the function of NP, these compounds effectively halt the viral life cycle. The structure-activity relationship (SAR) studies of these derivatives have highlighted the importance of specific substitutions on the isoxazole ring and associated phenyl groups for potent anti-influenza activity.[5]

G cluster_influenza Influenza A Virus Replication Viral RNP Viral Ribonucleoprotein (RNP) Complex Nuclear Import Nuclear Import Viral RNP->Nuclear Import Nucleoprotein (NP) Nucleoprotein (NP) Viral Transcription\n& Replication Viral Transcription & Replication Nuclear Import->Viral Transcription\n& Replication Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->Nucleoprotein (NP) Aggregation & Inhibition of Nuclear Accumulation G cluster_hiv HIV Replication Cycle Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Integration into\nHost Genome Integration into Host Genome Viral DNA->Integration into\nHost Genome Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->Reverse Transcriptase (RT) Allosteric Inhibition

Caption: Inhibition of HIV Reverse Transcriptase by Isoxazole Derivatives.

Comparative In Vitro Efficacy of Isoxazole Derivatives

The antiviral potency of isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The IC50 value represents the concentration of a compound required to inhibit 50% of the target enzyme's activity (e.g., Mpro or RT), while the EC50 value is the concentration needed to inhibit 50% of viral replication in a cell-based assay. A lower IC50 or EC50 value indicates greater potency. The following table summarizes the reported in vitro activities of selected isoxazole derivatives against SARS-CoV-2, Influenza A, and HIV.

Compound/Derivative Virus Target IC50 (µM) EC50 (µM) Cell Line Reference(s)
MI-30SARS-CoV-2Mpro0.01720.54 - 1.1HPAEpiC, Vero E6[6]
N3SARS-CoV-2Mpro-~10Vero[7]
Thiazole-based analog 20SARS-CoV-2Mpro14.7--[3]
Isoxazol-4-carboxa piperidyl derivative 1bInfluenza A (H1N1)Nucleoprotein-0.253MDCK[8]
Isoxazol-4-carboxa piperidyl derivative 1cInfluenza A (H1N1)Nucleoprotein-0.502MDCK[8]
F66Influenza A (H3N2)Nucleoprotein-1 - 5MDCK[9]
Oxazole-benzenesulfonamide C7HIV-1Reverse Transcriptase0.4--[10]
Oxazole-benzenesulfonamide C8HIV-1Reverse Transcriptase0.5--[10]
Oxazole-benzenesulfonamide C9HIV-1Reverse Transcriptase0.2--[10]
Indole-based oxadiazole 9HIV-1Tat-mediated transcription-0.17TZM-bl[8]
Indole-based oxadiazole 13HIV-1Tat-mediated transcription-0.24TZM-bl[8]

Experimental Protocols for Antiviral Activity Assessment

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for two key assays used to evaluate the antiviral activity of isoxazole derivatives.

Protocol 1: Plaque Reduction Assay for Influenza Virus

This assay is a gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds. [11] Objective: To determine the EC50 of an isoxazole derivative against Influenza A virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock (e.g., A/PR/8/34 H1N1)

  • Isoxazole derivative stock solution (in DMSO)

  • Agarose

  • Crystal Violet staining solution

  • 6-well plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of the isoxazole derivative in infection medium (DMEM with 1 µg/mL TPCK-trypsin).

  • Virus Dilution: Dilute the influenza virus stock in infection medium to a concentration that will produce approximately 50-100 plaques per well.

  • Infection: Wash the confluent MDCK cell monolayers with PBS. Infect the cells with the diluted virus in the presence of the various concentrations of the isoxazole derivative or vehicle control (DMSO).

  • Adsorption: Incubate the plates at 37°C for 1 hour to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the corresponding concentration of the isoxazole derivative.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the agarose overlay and stain the cell monolayer with 0.5% crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the Plaque Reduction Assay.

Protocol 2: Reverse Transcriptase (RT) Inhibitor Assay for HIV

This assay measures the ability of a compound to inhibit the enzymatic activity of HIV reverse transcriptase.

Objective: To determine the IC50 of an isoxazole derivative against HIV-1 Reverse Transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • RT assay buffer

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP or BrdUTP)

  • Isoxazole derivative stock solution (in DMSO)

  • Streptavidin-coated microplates

  • Anti-label antibody conjugated to an enzyme (e.g., anti-DIG-HRP)

  • Enzyme substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare serial dilutions of the isoxazole derivative in the RT assay buffer.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the RT assay buffer, poly(A) template, oligo(dT) primer, and dNTP mix (including the labeled dUTP).

  • Pre-incubation: Add the diluted isoxazole derivative or vehicle control to the reaction mixture and pre-incubate for a short period.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow for DNA synthesis.

  • Capture: Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotinylated primer-DNA hybrid to bind.

  • Washing: Wash the plate to remove unincorporated nucleotides and other reaction components.

  • Detection: Add the anti-label antibody-enzyme conjugate and incubate. After another washing step, add the enzyme substrate.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Isoxazole derivatives represent a promising and versatile class of antiviral agents with demonstrated activity against a range of important human pathogens. Their ability to target diverse and essential viral proteins, such as proteases, nucleoproteins, and reverse transcriptases, underscores their potential for further development. The comparative data presented in this guide highlight the potent in vitro efficacy of several isoxazole-based compounds.

The provided experimental protocols offer a framework for the standardized evaluation of novel isoxazole derivatives, ensuring the generation of robust and comparable data. Future research should focus on expanding the structure-activity relationship studies to optimize the potency and selectivity of these compounds. Furthermore, in vivo efficacy and safety studies are crucial next steps to translate the promising in vitro results into clinically viable antiviral therapies. The continued exploration of the isoxazole scaffold holds significant promise for the discovery of next-generation antiviral drugs to combat existing and emerging viral threats.

References

  • Rawle, D. J., et al. (2019). Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication. Journal of Virology, 93(12), e00239-19. [Link]

  • Krystal, M., et al. (1986). Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers. Proceedings of the National Academy of Sciences, 83(9), 2709-2713. [Link]

  • El-Sayed, M. A., et al. (2022). Thiazole-based SARS-CoV-2 protease (COV Mpro) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simulations. Archiv der Pharmazie, 355(5), 2100419. [Link]

  • Pei, S., et al. (2020). Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. RSC Advances, 10(8), 4446-4454. [Link]

  • Rawle, D. J., et al. (2019). Oxazole-Benzenesulfonamide Derivatives Inhibit HIV-1 Reverse Transcriptase Interaction with Cellular eEF1A and Reduce Viral Replication. Journal of Virology, 93(12). [Link]

  • Kraynyukov, O., et al. (2019). Structure-based drug design of a new chemical class of small molecules active against influenza A nucleoprotein in vitro and in vivo. PLoS ONE, 14(7), e0219484. [Link]

  • Jin, Z., et al. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors. Nature, 582(7811), 289-293. [Link]

  • Esposito, F., et al. (2021). Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1856. [Link]

  • Lee, S., et al. (2022). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 13(12), 1546-1555. [Link]

  • Unoh, Y., et al. (2022). Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. Viruses, 14(8), 1735. [Link]

  • Al-Ostoot, F. H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1424. [Link]

Sources

A Comparative Guide to the Anti-inflammatory Properties of Novel Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive analysis of novel isoxazole derivatives as a promising class of anti-inflammatory agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of compounds to provide a deep, comparative look at their efficacy, mechanisms of action, and the experimental validation behind their therapeutic potential. We will explore the causal relationships in experimental design and present a self-validating framework for assessing these compounds against established alternatives.

Introduction: The Unmet Need in Anti-inflammatory Therapeutics

Inflammation is a fundamental protective response of the immune system to stimuli such as infection or tissue injury.[1] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.[1][2] The current mainstay of treatment, non-steroidal anti-inflammatory drugs (NSAIDs), primarily functions by inhibiting cyclooxygenase (COX) enzymes.[1] While effective, their long-term use is frequently associated with significant adverse effects, such as gastrointestinal bleeding and cardiovascular complications.[3][4]

This clinical challenge underscores the urgent need for novel anti-inflammatory agents with improved safety profiles. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry.[5][6] Its presence is central to the biological activity of approved drugs like the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide, highlighting the pharmacological value of this structure.[6][7] The versatility of the isoxazole moiety allows for structural modifications that can enhance potency and reduce toxicity, making it a focal point in the development of next-generation anti-inflammatory therapeutics.[6]

Mechanism of Action: Targeting Key Inflammatory Pathways

Many novel isoxazole derivatives exert their anti-inflammatory effects by modulating critical signaling pathways that orchestrate the inflammatory response. A primary target is the Nuclear Factor kappa B (NF-κB) signaling pathway, a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[1][8]

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. There, it binds to DNA and initiates the transcription of pro-inflammatory genes, including TNF-α and IL-6.[9] Certain isoxazole compounds have been shown to inhibit this cascade, thereby suppressing the production of these key inflammatory mediators.[8][9][10]

Caption: The NF-κB signaling pathway, a primary target for isoxazole compounds.

Comparative In Vivo Efficacy Assessment

The carrageenan-induced paw edema model in rats is a benchmark for evaluating the acute anti-inflammatory activity of novel compounds.[11] This model is particularly informative because the inflammatory response is biphasic. The initial phase is mediated by histamine and serotonin, followed by a later phase involving the release of prostaglandins, which is sensitive to inhibition by NSAIDs.[12] This allows for a robust comparison of a compound's ability to suppress mediator release over time.

Below is a comparative summary of the in vivo anti-inflammatory activity of representative novel isoxazole derivatives from recent studies, benchmarked against the standard NSAID, Diclofenac Sodium.

Compound IDDose (mg/kg)Time Post-Carrageenan% Edema InhibitionReference Drug (% Inhibition)Source
Compound 4a 203 hours63.69%Indomethacin (65.80%)[13]
Compound 4f 203 hours61.20%Indomethacin (65.80%)[13]
Compound 5b 203 hours76.71%Diclofenac (73.62%)[14][15]
Compound 5c 203 hours75.56%Diclofenac (73.62%)[14][15]
Compound I3 20-Potent ActivityDiclofenac[16]
Compound I5 20-Potent ActivityDiclofenac[16]

Note: Direct comparison between studies should be made with caution due to potential variations in experimental protocols. "Potent Activity" indicates the compound showed statistically significant inhibition comparable to the standard.

The data clearly indicates that several novel isoxazole derivatives (e.g., 5b, 5c) exhibit anti-inflammatory potency that is not only comparable but, in some cases, superior to that of the widely used NSAID, Diclofenac.[14][15] This highlights their significant potential as lead compounds for further development.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, all described protocols are designed as self-validating systems, incorporating necessary controls for unambiguous interpretation of results.

In Vivo: Carrageenan-Induced Rat Paw Edema

This protocol is the gold standard for assessing acute anti-inflammatory activity.[17]

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis A 1. Animal Acclimatization (Wistar Rats, 150-200g) B 2. Grouping (n=6) - Group I: Vehicle Control - Group II: Standard Drug (Diclofenac) - Group III-V: Test Compounds A->B C 3. Baseline Measurement (Measure initial paw volume using a plethysmometer) B->C D 4. Drug Administration (Oral gavage, 1 hour pre-carrageenan) C->D E 5. Induction of Inflammation (0.1 mL of 1% carrageenan injected into sub-plantar region of hind paw) D->E F 6. Post-Induction Measurement (Measure paw volume at 1, 2, 3, and 4 hours) E->F G 7. Calculate Edema Volume (Vt - V0) F->G H 8. Calculate % Inhibition [(Vc - Vt) / Vc] * 100 G->H I 9. Statistical Analysis (e.g., ANOVA) H->I

Caption: Standard workflow for the carrageenan-induced paw edema assay.

Step-by-Step Methodology:

  • Animals: Wistar albino rats of either sex (150-200g) are used. They are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are fasted overnight and divided into multiple groups (n=6).

    • Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Standard): Receives a standard drug like Diclofenac Sodium (e.g., 20 mg/kg, p.o.).

    • Group III-X (Test): Receives the novel isoxazole compounds at a specified dose.

  • Procedure:

    • The initial volume of the left hind paw of each rat is measured using a digital plethysmometer.

    • The respective drugs/vehicles are administered orally (p.o.).

    • One hour after administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar tissue of the same paw.[16]

    • The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated groups.[12]

Causality Behind Experimental Choices: The use of a vehicle control is critical to account for any effects of the delivery medium itself. The standard drug group provides a benchmark for potency, allowing for a direct comparison of the novel compound's efficacy against a clinically relevant drug. The time-course measurement allows for an understanding of the drug's onset and duration of action.

In Vitro: Inhibition of Protein Denaturation

Inflammation can often be triggered by the denaturation of proteins.[18] This assay provides a simple, rapid in vitro screening method to identify compounds that can stabilize proteins and, by extension, may possess anti-inflammatory properties.[2][12]

Step-by-Step Methodology:

  • Reaction Mixture: A reaction mixture (5 mL) consists of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test isoxazole compound.

  • Control: A similar volume of distilled water is used as the control.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Denaturation: Protein denaturation is induced by heating the mixture at 70°C in a water bath for 5 minutes.

  • Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.[18]

  • Data Analysis: The percentage inhibition of protein denaturation is calculated as:

    • % Inhibition = [(Abs Control - Abs Test) / Abs Control] x 100

Conclusion and Future Directions

The evidence presented in this guide strongly supports the continued investigation of novel isoxazole derivatives as potent anti-inflammatory agents. Comparative data from standardized in vivo models demonstrates that specific substitution patterns on the isoxazole scaffold can yield compounds with efficacy surpassing that of established NSAIDs like diclofenac.[14][15] The primary mechanism often involves the modulation of the NF-κB signaling pathway, a key convergence point for inflammatory signaling.[8]

Future research should focus on elucidating detailed structure-activity relationships (SAR) to rationally design molecules with optimized potency and safety.[19] Furthermore, comprehensive toxicological studies are necessary to ensure that the promising efficacy observed in preclinical models translates into a safe therapeutic profile for clinical use. The development of isoxazoles with selective activity against specific inflammatory targets remains a challenging but highly rewarding goal in the quest for safer and more effective anti-inflammatory drugs.

References

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Ingenta Connect. [Link]

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. ResearchGate. [Link]

  • Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. PMC, NIH. [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. PubMed. [Link]

  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PubMed. [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC, NIH. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC, NIH. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethyl-5-iodo-isoxazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Ethyl-5-iodo-isoxazole. As a halogenated heterocyclic compound, its disposal requires meticulous attention to safety and environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that disposal procedures are not just followed, but understood.

Disclaimer: This guide provides general recommendations based on the chemical properties of halogenated organic compounds and isoxazole derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere strictly to the protocols established by your institution's Environmental Health & Safety (EHS) department, as well as all federal, state, and local regulations.[1][2]

Hazard Assessment: Understanding the Compound

  • Toxicity: Halogenated organic compounds can be toxic and harmful if swallowed, inhaled, or absorbed through the skin.[5] Some isoxazole derivatives have been noted for their biological activity, which necessitates careful handling to avoid unintended exposure.[6][7]

  • Environmental Hazard: Iodinated compounds can be toxic to aquatic life with long-lasting effects.[5] Therefore, disposal down the drain or in regular trash is strictly prohibited.[1][3]

  • Reactivity: While many isoxazoles are chemically stable, the potential for unknown reactions exists.[6] It should be stored away from strong oxidizing agents, acids, and bases.[8] Upon decomposition, which can be induced by heat, it may release toxic iodine and nitrogen oxide vapors.[9][10]

Key Safety and Handling Parameters

The following table summarizes the essential parameters for handling this compound during the disposal process.

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, and a full-length lab coat are mandatory.[1][11][12]To prevent accidental skin and eye contact, which can cause irritation or toxic effects.[5][11]
Engineering Controls All handling and packaging for disposal must be conducted within a certified chemical fume hood.[1][11]To minimize inhalation of potentially toxic vapors or particulates.[9]
Waste Classification Hazardous Halogenated Organic Waste.[3][4][13]Ensures the waste stream is directed to the appropriate high-temperature incineration facility capable of safely destroying halogenated compounds.[14]
Waste Container A dedicated, sealable, and chemically compatible container (e.g., high-density polyethylene).[3][4]To ensure proper containment, prevent leaks, and avoid dangerous reactions between the waste and the container material.[3]
Waste Segregation Do NOT mix with non-halogenated organic waste, aqueous waste, or other incompatible waste streams.[4][13][14]Halogenated waste requires a specific, more costly disposal process. Mixing streams increases disposal costs and can create dangerous chemical reactions.[4][14]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final hand-off to EHS professionals. The core principle is the strict segregation of halogenated waste.

Step 1: Immediate Segregation at the Point of Generation
  • Causality: As soon as a process generates waste containing this compound (e.g., residual material, contaminated consumables, or reaction mixtures), it must be identified as "Halogenated Organic Waste." This immediate classification prevents cross-contamination of other waste streams.

Step 2: Prepare the Designated Waste Container
  • Obtain the Correct Container: Procure a designated hazardous waste container from your institution's EHS department. This is typically a plastic-coated glass bottle or a high-density polyethylene (HDPE) carboy.[3][4]

  • Affix Proper Labeling: Before adding any waste, securely attach a "Hazardous Waste" tag.[4] Clearly write the full chemical name: "Waste this compound" and list any other components in the waste mixture with their approximate percentages. Do not use abbreviations or chemical formulas.[13]

Step 3: Waste Accumulation
  • Don PPE: Before handling the waste, put on all required PPE as specified in the table above.

  • Work in a Fume Hood: Place the labeled waste container in a chemical fume hood.[11]

  • Transfer Waste: Carefully transfer the waste into the container using a funnel to prevent spills.

  • Seal the Container: Tightly close the container lid immediately after adding waste. It should remain sealed at all times except when waste is actively being added.[4][13]

  • Store Securely: Store the sealed container in a designated satellite accumulation area, such as a secondary containment bin within or under the fume hood. This area must be clearly marked.[3]

Step 4: Managing Contaminated Materials
  • Solid Waste: Any items grossly contaminated with this compound, such as pipette tips, gloves, or weigh boats, should be placed in a sealed, labeled bag and then into the designated solid hazardous waste container.

  • Sharps: Needles or other contaminated sharps must be disposed of in a designated, puncture-proof sharps container labeled for hazardous drug/chemical waste.[15]

  • Decontamination: After disposal procedures are complete, decontaminate the work area with an appropriate solvent and cleaning agent. Dispose of the cleaning materials as hazardous waste.

Step 5: Arranging for Final Disposal
  • Do Not Overfill: Fill the waste container to no more than 90% of its capacity to allow for vapor expansion.[16]

  • Request Pickup: Once the container is full, complete the hazardous waste tag with all required information (e.g., date, generator's name). Contact your institution's EHS department to schedule a waste pickup.[4]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading by containing it with an appropriate absorbent material (e.g., activated carbon or a commercial spill kit for organic solvents).[9]

  • Ventilate: Ensure the area is well-ventilated, relying on the chemical fume hood to exhaust vapors.

  • Report: Contact your institution's EHS or emergency response team for cleanup. Do not attempt to clean up a large or unknown spill yourself unless you are trained and equipped to do so.[17]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[9][18]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][19]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[18]

Disposal Workflow Diagram

G start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood classify Classify as: 'Hazardous Halogenated Organic Waste' hood->classify container Select Compatible, Labeled Hazardous Waste Container classify->container transfer Transfer Waste into Container (Use Funnel) container->transfer seal Securely Seal Container When Not in Use transfer->seal store Store in Designated Satellite Accumulation Area seal->store pickup Container Full? Request EHS Pickup store->pickup pickup->transfer No end Final Disposal by EHS (High-Temp Incineration) pickup->end Yes

Caption: Decision workflow for the disposal of this compound.

References

  • Standard Operating Procedure for work with Chemical name/class: Iodine. Duke University. [Link]

  • Radionuclide Lab Rules. University of Illinois Chicago Environmental Health and Safety. [Link]

  • Safety data sheet - Isoxadifen-ethyl. CPAChem. [Link]

  • Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]

  • Material Safety Data Sheet - TRELLIS (TM) SC Herbicide. Greenbook.net. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information, NIH. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Iodine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health (NIH). [Link]

  • Hazardous Drug Handling and Disposal SOP. University of Delaware. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-Ethyl-5-iodo-isoxazole: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides a detailed operational framework for handling 3-Ethyl-5-iodo-isoxazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from established safety standards and data on structurally related halogenated isoxazoles.[1][2] The core principle is to treat this compound with a high degree of caution, assuming potential hazards based on its chemical class until empirical data proves otherwise.

Hazard Assessment and Toxidological Profile

Isoxazole derivatives are known to exhibit a range of biological activities and, consequently, potential toxicities.[3][4] Structurally similar compounds often present hazards such as acute oral toxicity, skin and eye irritation, and the potential for skin sensitization.[2][5][6] The presence of an iodo-substituent on the heterocyclic ring may also influence its reactivity and toxicological profile. Therefore, all handling procedures must be designed to minimize direct exposure.

Anticipated Hazards Based on Analogous Compounds:

  • Harmful if swallowed: Acute oral toxicity is a common warning for this class of chemicals.[2][5][6]

  • Skin and Eye Irritation: Direct contact may cause irritation or more severe reactions.[2]

  • Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[5][6]

  • Aquatic Toxicity: Many related compounds are very toxic to aquatic life.[5][7]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical step in preventing chemical exposure. The following recommendations constitute the minimum requirement for handling this compound.

PPE CategoryItemSpecification & Rationale
Eye Protection Chemical Splash GogglesMust be worn at all times to protect against accidental splashes. Standard safety glasses do not provide adequate protection.[1][8]
Face ShieldRequired when there is a significant risk of splashing (e.g., handling bulk quantities, during vigorous mixing, or when cleaning spills). Worn in conjunction with goggles.[1][8]
Hand Protection Chemical-Resistant GlovesDouble-gloving with powder-free nitrile gloves is strongly recommended. Nitrile offers good resistance to a variety of chemicals.[1][9] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[10]
Body Protection Permeation-Resistant Gown or Lab CoatA disposable, polyethylene-coated polypropylene gown is preferred to prevent skin contact.[11] A standard lab coat may be sufficient for small-scale operations but must be fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound or its solutions must occur within a certified chemical fume hood.[1] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate chemical cartridges is necessary.[8]
Foot Protection Closed-Toe ShoesImpervious, closed-toe shoes are mandatory in any laboratory setting to protect against spills.[1]
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk throughout the handling process.

  • Designate a Work Area: All work involving this compound must be conducted within a certified chemical fume hood to control vapor and particulate exposure.[1]

  • Assemble Materials: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present and decontaminated.

  • Verify Safety Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weigh boat to minimize contamination of balances.

  • Dissolution: Add solvents to the solid compound slowly to avoid splashing. Ensure the vessel is appropriately sized for the volume of liquid.

  • Storage: Keep the primary container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

Disposal Plan: Environmental Responsibility

Improper disposal of chemical waste poses a significant environmental and safety risk.

  • Waste Segregation:

    • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[13]

  • Decontamination:

    • All non-disposable glassware and equipment must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste. Follow this with a thorough wash with soap and water.

  • Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office, following all local, state, and federal regulations.[14]

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[12]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

  • Spill: Evacuate the immediate area. If the spill is large or outside of a containment hood, alert others and contact your institution's EH&S. For small spills within a fume hood, absorb the material with an inert absorbent and place it in the designated solid hazardous waste container.

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment (Review Analog SDS) Verify_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Verify_Controls Don_PPE 3. Don Full PPE Verify_Controls->Don_PPE Weigh 4. Weigh Compound Don_PPE->Weigh Prepare_Solution 5. Prepare Solution Weigh->Prepare_Solution Store 6. Store Securely Prepare_Solution->Store Decontaminate 7. Decontaminate Equipment Prepare_Solution->Decontaminate Store->Decontaminate Segregate_Waste 8. Segregate Waste (Solid & Liquid) Decontaminate->Segregate_Waste Doff_PPE 9. Doff & Dispose of PPE Segregate_Waste->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow from initial risk assessment to final disposal.

References

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. ACP. [Link]

  • CPAChem. (2020, January 28). Safety data sheet - Isoxadifen-ethyl. [Link]

  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Greenbook.net. (n.d.). Material Safety Data Sheet - TRELLIS (TM) SC Herbicide. [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • National Institutes of Health. (2023, February 3). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. [Link]

  • Organic Syntheses. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. [Link]

  • PubChem. (n.d.). 3,5-Dimethyl-4-(2-iodoethyl)isoxazole. Retrieved January 18, 2026, from [Link]

  • Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved January 18, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-5-iodo-isoxazole
Reactant of Route 2
Reactant of Route 2
3-Ethyl-5-iodo-isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.